Titanium(IV) isopropoxide
説明
Structure
3D Structure of Parent
特性
CAS番号 |
68585-67-1 |
|---|---|
分子式 |
C12H32O4Ti |
分子量 |
288.25 g/mol |
IUPAC名 |
propan-2-ol;titanium |
InChI |
InChI=1S/4C3H8O.Ti/c4*1-3(2)4;/h4*3-4H,1-2H3; |
InChIキー |
RLJWTAURUFQFJP-UHFFFAOYSA-N |
SMILES |
CC(C)O.CC(C)O.CC(C)O.CC(C)O.[Ti] |
正規SMILES |
CC(C)O.CC(C)O.CC(C)O.CC(C)O.[Ti] |
沸点 |
220 °C @ 760 mm Hg |
Color/Form |
Light-yellow liquid Colorless to light-yellowish fluid |
密度 |
0.9711 @ 20 °C/4 °C |
melting_point |
Approx 20 °C |
物理的記述 |
Tetraisopropyl titanate appears as a water-white to pale-yellow liquid with an odor like isopropyl alcohol. About the same density as water. Vapors heavier than air. Liquid Liquid; mp = 18-20 deg C; [Merck Index] Colorless to light yellow liquid; [HSDB] Light yellow liquid; [MSDSonline] |
溶解性 |
Sol in anhydrous ethanol, ether, benzene, chloroform |
蒸気密度 |
9.8 (AIR= 1) |
製品の起源 |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Fundamental Properties of Titanium(IV) Isopropoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium(IV) isopropoxide, also known as tetraisopropyl titanate (TTIP), is a versatile metal alkoxide with the chemical formula Ti{OCH(CH₃)₂}₄.[1] It exists as a colorless to pale-yellow liquid and is a crucial precursor in the fields of materials science and organic synthesis.[1] Its high reactivity, particularly with water, makes it a cornerstone of the sol-gel process for producing high-purity titanium dioxide (TiO₂) materials.[2] This guide provides an in-depth overview of its core properties, experimental protocols for its characterization, and visual representations of key chemical processes.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the tables below. This data is essential for safe handling, storage, and the design of experimental procedures.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₂H₂₈O₄Ti |
| Molar Mass | 284.22 g/mol [1] |
| Appearance | Colorless to pale-yellow liquid[1] |
| Odor | Alcohol-like[1] |
| Density | 0.96 g/mL at 20 °C[3] |
| Melting Point | 14-17 °C[3] |
| Boiling Point | 232 °C at 760 mmHg[3] |
| Refractive Index (n²⁰/D) | 1.464[3] |
| Viscosity | 2.11 - 4.5 centipoise at 25 °C[1][3] |
| Solubility | Soluble in ethanol, ether, benzene (B151609), chloroform (B151607). Reacts with water.[1] |
Chemical Properties
| Property | Description |
| Reactivity | Highly reactive, especially with protic sources like water, leading to hydrolysis and condensation.[1] |
| Stability | Moisture-sensitive; fumes in air.[1] Stable under anhydrous conditions. |
| Hydrolysis | Reacts readily with water to form titanium dioxide and isopropanol.[2] |
| Thermal Decomposition | Decomposes at elevated temperatures to form titanium dioxide. |
Spectroscopic Properties
Spectroscopic techniques are vital for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H NMR | ~4.6 | Septet | -CH (methine) |
| ~1.2 | Doublet | -CH₃ (methyl) | |
| ¹³C NMR | ~75 | - | -CH (methine) |
| ~25 | - | -CH₃ (methyl) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~2970, ~2930, ~2860 | ν(C-H) of CH₃ and CH groups |
| ~1165, ~1125 | ν(C-O) coupled with ν(Ti-O) |
| ~1015 | ν(C-O) |
| ~600 | ν(Ti-O) |
Raman Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~2970, ~2930, ~2860 | ν(C-H) of CH₃ and CH groups |
| ~1020 | ν(C-O) |
| ~595 | ν(Ti-O) symmetric stretch |
UV-Vis Spectroscopy
This compound is a d⁰ complex and therefore does not exhibit d-d electronic transitions, resulting in its colorless appearance.[4] Its UV-Vis spectrum is characterized by a strong absorption in the UV region (typically below 300 nm), which is attributed to ligand-to-metal charge transfer (LMCT) bands.[4]
Key Chemical Pathways and Experimental Workflows
Sol-Gel Process: Hydrolysis and Condensation
The sol-gel process is a versatile method for producing solid materials from small molecules. For this compound, this involves two primary reactions: hydrolysis and condensation.
General Analytical Workflow
A typical workflow for the characterization of this compound involves a combination of spectroscopic and physical property measurements.
Experimental Protocols
Detailed methodologies for key experiments are provided below. Note: this compound is moisture-sensitive; all experiments should be conducted under anhydrous conditions where necessary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments.
-
Apparatus: High-resolution NMR spectrometer (e.g., 400 MHz or higher), NMR tubes, gas-tight syringe.
-
Reagents: Deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆), dried over molecular sieves.
-
Procedure:
-
Under an inert atmosphere (e.g., in a glovebox), prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent in an NMR tube.
-
Cap the NMR tube securely.
-
Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Objective: To identify characteristic functional groups and vibrational modes.
-
Apparatus: Fourier-transform infrared (FTIR) spectrometer with a liquid sample cell (e.g., NaCl or KBr plates) or an attenuated total reflectance (ATR) accessory.
-
Procedure (using NaCl plates):
-
In a dry environment, place a drop of neat this compound onto a clean, dry NaCl plate.
-
Carefully place a second NaCl plate on top to create a thin liquid film.
-
Mount the plates in the spectrometer's sample holder.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Perform a background scan of the empty plates for background correction.
-
Melting Point Determination
-
Objective: To determine the temperature at which the solid-to-liquid phase transition occurs.
-
Apparatus: Melting point apparatus, capillary tubes.
-
Procedure:
-
Cool the liquid this compound sample below its melting point until it solidifies.
-
Quickly introduce a small amount of the solidified sample into a capillary tube and seal the open end.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
-
Boiling Point Determination
-
Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
-
Apparatus: Distillation apparatus (distilling flask, condenser, receiving flask, thermometer), heating mantle.
-
Procedure:
-
Set up the distillation apparatus in a fume hood.
-
Place a volume of this compound into the distilling flask along with boiling chips.
-
Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distilling flask.
-
Heat the flask gently.
-
Record the temperature at which the liquid begins to boil and the vapor temperature remains constant. This is the boiling point. Correct the observed boiling point to standard pressure if necessary.
-
Density Measurement
-
Objective: To determine the mass per unit volume of the liquid.
-
Apparatus: Pycnometer (specific gravity bottle) of a known volume, analytical balance.
-
Procedure:
-
Weigh the clean, dry pycnometer.
-
Fill the pycnometer with this compound at a constant, known temperature (e.g., 20 °C).
-
Weigh the filled pycnometer.
-
Calculate the mass of the liquid by subtracting the mass of the empty pycnometer.
-
Calculate the density by dividing the mass of the liquid by the known volume of the pycnometer.
-
Refractive Index Measurement
-
Objective: To measure the extent to which light is refracted when passing through the liquid.
-
Apparatus: Abbe refractometer.
-
Procedure:
-
Ensure the refractometer prisms are clean and dry.
-
Place a few drops of this compound onto the prism.
-
Close the prisms and allow the sample to equilibrate to the instrument's temperature (typically 20 °C).
-
Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
-
Read the refractive index from the scale.
-
Safety and Handling
This compound is a flammable liquid and is moisture-sensitive.[5] It should be handled in a well-ventilated area, away from ignition sources.[6] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[7] Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[7] In case of spills, absorb with an inert material and dispose of it as chemical waste.[8]
Conclusion
This technical guide has provided a comprehensive overview of the fundamental properties of this compound, a compound of significant interest to researchers in materials science and drug development. The tabulated data, detailed experimental protocols, and visual representations of key chemical processes offer a valuable resource for the safe and effective use of this versatile chemical. A thorough understanding of its properties is paramount for its successful application in various scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. UV-visible spectra of peroxotitanate complexes | Semantic Scholar [semanticscholar.org]
- 3. How does Viscometer measure liquid viscosity? Q&A | NBCHAO [en1.nbchao.com]
- 4. spectrabase.com [spectrabase.com]
- 5. m.youtube.com [m.youtube.com]
- 6. uv visible absorption spectrum of titanium compounds complex ions hexaaquatitanium(III) hexaaquatitanium(II) titanium(IV) fluoride chloride complexes spectra Doc Brown's chemistry revision notes [docbrown.info]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
An In-depth Technical Guide to the Chemical Structure and Bonding of Titanium(IV) Isopropoxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical structure and bonding of titanium(IV) isopropoxide (TTIP), a versatile alkoxide precursor with significant applications in materials science, catalysis, and drug delivery systems. This document elucidates the molecular geometry of both its monomeric and associated forms, supported by spectroscopic data and computational modeling. Detailed experimental protocols for its synthesis and characterization are provided, alongside a thorough examination of its hydrolysis and condensation mechanisms, which are fundamental to its utility in sol-gel processes.
Introduction
This compound, with the chemical formula Ti{OCH(CH₃)₂}₄, is a metal alkoxide that serves as a critical precursor for the synthesis of titanium dioxide (TiO₂) nanomaterials, a catalyst in organic reactions such as the Sharpless epoxidation, and a component in the formulation of drug delivery vehicles.[1] Its high reactivity, particularly towards water, necessitates a thorough understanding of its structural and electronic properties for controlled and reproducible outcomes in its various applications.[1] This guide aims to provide an in-depth technical overview of the chemical structure and bonding of TTIP, catering to the needs of researchers and professionals in related scientific fields.
Chemical Structure and Bonding
This compound's structure is characterized by a central titanium atom in a +4 oxidation state coordinated to four isopropoxide ligands. The nature of its structure in different physical states and solvent environments is a key aspect of its chemistry.
Monomeric Structure
In nonpolar solvents and the gas phase, this compound predominantly exists as a monomeric species. The molecule adopts a tetrahedral geometry around the central titanium atom, as depicted in the diagram below. This structure is a consequence of the sp³ hybridization of the titanium atom's valence orbitals. The four isopropoxide ligands are arranged to minimize steric hindrance, resulting in a compact and symmetric molecule.
Caption: Monomeric structure of this compound.
Oligomeric Structures
Bonding Characteristics
The bonding in this compound is characterized by polar covalent bonds between the titanium and oxygen atoms. The significant difference in electronegativity between titanium and oxygen leads to a substantial partial positive charge on the titanium atom, making it susceptible to nucleophilic attack. This electrophilicity is the driving force behind its high reactivity, particularly in hydrolysis reactions.
Quantitative Structural Data
Precise experimental determination of the bond lengths and angles of monomeric this compound is challenging due to its liquid state at room temperature. However, computational studies provide valuable insights into its molecular geometry.
| Parameter | Value (Computed) |
| Bond Lengths (Å) | |
| Ti-O | 1.77 |
| C-O | 1.44 |
| Bond Angles (°) | |
| O-Ti-O | 109.5 (ideal) |
| Ti-O-C | ~130-140 |
Table 1: Computed geometric parameters for monomeric this compound.[4]
Spectroscopic Characterization
A multi-technique spectroscopic approach is essential for the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the identity and purity of this compound in solution.[5]
-
¹H NMR: The spectrum is relatively simple, showing two main signals: a septet corresponding to the methine (-CH) proton of the isopropoxide group and a doublet for the methyl (-CH₃) protons.
-
¹³C NMR: The spectrum complements the ¹H NMR data, with distinct signals for the methine and methyl carbons.
| Nucleus | Chemical Shift (δ) ppm | Multiplicity |
| ¹H | ~4.5 | Septet |
| ¹H | ~1.2 | Doublet |
| ¹³C | ~75 | CH |
| ¹³C | ~25 | CH₃ |
Table 2: Typical ¹H and ¹³C NMR chemical shifts for this compound.
Vibrational Spectroscopy (FTIR and Raman)
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, offering insights into its bonding and structure.
| Wavenumber (cm⁻¹) | Assignment |
| 2850-3000 | C-H stretching |
| 1370-1470 | C-H bending |
| 1120-1170 | C-O stretching |
| 590-620 | Ti-O stretching |
Table 3: Key vibrational frequencies for this compound.
Hydrolysis and Condensation: The Sol-Gel Process
The most significant chemical property of this compound is its facile hydrolysis, which is the foundation of the sol-gel process for producing titanium dioxide.[5] This process involves two main reactions: hydrolysis and condensation.
-
Hydrolysis: The reaction is initiated by the nucleophilic attack of a water molecule on the electrophilic titanium center, leading to the stepwise replacement of isopropoxide groups with hydroxyl groups and the liberation of isopropanol (B130326).
-
Ti(OR)₄ + H₂O → Ti(OR)₃(OH) + ROH
-
Ti(OR)₃(OH) + H₂O → Ti(OR)₂(OH)₂ + ROH
-
...and so on, where R = -CH(CH₃)₂
-
-
Condensation: The partially or fully hydrolyzed species then undergo condensation reactions to form Ti-O-Ti bridges, eliminating either water (oxolation) or isopropanol (alcoxolation).
-
Oxolation: ≡Ti-OH + HO-Ti≡ → ≡Ti-O-Ti≡ + H₂O
-
Alcoxolation: ≡Ti-OR + HO-Ti≡ → ≡Ti-O-Ti≡ + ROH
-
This series of reactions leads to the formation of a three-dimensional network of titanium dioxide, which can be processed into various forms such as powders, films, and aerogels.
Caption: Simplified pathway of TTIP hydrolysis and condensation.
Experimental Protocols
Synthesis of this compound
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous isopropanol
-
Anhydrous benzene (B151609) (optional, as a solvent)
-
Ammonia (B1221849) gas (optional, as a neutralizing agent)
-
Dry nitrogen or argon atmosphere
Procedure (with neutralizing agent):
-
Under a dry, inert atmosphere, charge a reaction vessel with anhydrous isopropanol (4 molar equivalents).
-
Slowly add titanium tetrachloride (1 molar equivalent) dropwise with stirring. The reaction is exothermic and should be cooled in an ice bath.
-
Anhydrous benzene can be added as a solvent.
-
Bubble anhydrous ammonia gas through the solution to neutralize the HCl byproduct, leading to the precipitation of ammonium (B1175870) chloride.
-
Filter the mixture to remove the ammonium chloride precipitate.
-
The filtrate, containing the product, is then purified by fractional distillation under reduced pressure.
Spectroscopic Characterization
NMR Spectroscopy:
-
Prepare a dilute solution (1-5% w/v) of this compound in a dry, deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube under an inert atmosphere.[5]
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
FTIR Spectroscopy:
-
For Attenuated Total Reflectance (ATR)-FTIR, place a drop of the neat liquid directly onto the ATR crystal.
-
For transmission FTIR, place a thin film of the liquid between two KBr plates.
-
Record the spectrum in the range of 4000-400 cm⁻¹.
Sol-Gel Synthesis of TiO₂ Nanoparticles
Materials:
-
This compound
-
Anhydrous ethanol
-
Deionized water
-
Nitric acid (as a catalyst)
Procedure:
-
Prepare a solution of this compound in anhydrous ethanol.
-
In a separate beaker, prepare a solution of deionized water and a small amount of nitric acid in ethanol.
-
With vigorous stirring, add the water-ethanol solution dropwise to the this compound solution.
-
A gel will form upon standing. This gel can then be aged, dried, and calcined to obtain crystalline TiO₂ nanoparticles.
Caption: Experimental workflow for sol-gel synthesis of TiO₂.
Conclusion
This compound is a cornerstone precursor in modern materials chemistry and organic synthesis. Its chemical behavior is dictated by the tetrahedral coordination of the monomer and its propensity to form oligomeric species, driven by the electrophilicity of the titanium center and the nature of the isopropoxide ligands. A comprehensive understanding of its structure, bonding, and reactivity, particularly the mechanisms of hydrolysis and condensation, is crucial for the rational design and synthesis of advanced materials and for its effective use in catalytic applications. The experimental protocols and data presented in this guide offer a foundational resource for researchers and professionals working with this versatile compound.
References
An In-depth Technical Guide on the Synthesis of Titanium(IV) Isopropoxide from Titanium Tetrachloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of titanium(IV) isopropoxide from titanium tetrachloride, a crucial precursor in various chemical applications, including the synthesis of advanced materials and as a catalyst in organic reactions.[1][2][3][4][5] This document details the primary synthetic methodologies, presents quantitative data for process optimization, provides explicit experimental protocols, and visualizes the procedural workflows.
Core Synthetic Methodologies
The synthesis of this compound from titanium tetrachloride is primarily achieved through the alcoholysis of titanium tetrachloride with isopropanol (B130326).[1][2][3][4] The fundamental reaction is as follows:
TiCl₄ + 4 (CH₃)₂CHOH → Ti{OCH(CH₃)₂}₄ + 4 HCl[6]
The primary challenge in this synthesis is the management of the hydrogen chloride (HCl) byproduct, which can interfere with the reaction and product stability. Two main strategies are employed to address this issue:
-
Method A: Synthesis with a Neutralizing Agent (Ammonia) : In this widely used method, a base, typically anhydrous ammonia (B1221849) (NH₃), is introduced to neutralize the HCl as it is formed.[1][2] The neutralized HCl precipitates as ammonium (B1175870) chloride (NH₄Cl), which can be subsequently removed by filtration.[1][6] This method is known for its high yields.[7][8]
-
Method B: Direct Synthesis with Inert Gas Purging : This approach avoids the use of a neutralizing agent. Instead, the reaction is driven to completion by continuously purging the reaction mixture with an inert gas, such as nitrogen or argon.[6] The inert gas removes the gaseous HCl byproduct from the reaction mixture, shifting the equilibrium towards the product.[6] This method simplifies the work-up procedure by eliminating the need for filtration.[6]
Quantitative Data Presentation
The following tables summarize the key quantitative parameters for the two primary synthetic methods, compiled from various experimental reports.
Table 1: Quantitative Data for Method A (with Ammonia)
| Parameter | Value | Reference |
| Reactants | ||
| Titanium Tetrachloride (TiCl₄) | 1 mole | [6][7] |
| Isopropanol ((CH₃)₂CHOH) | 4 - 8 moles | [6][7] |
| Benzene (B151609) (Solvent) | 7 - 13 moles | [6][7] |
| Ammonia (NH₃) | Gas bubbled for 13-20 hours | [6][7] |
| Reaction Conditions | ||
| Initial Mixing Time (TiCl₄ + Isopropanol) | 5 - 15 hours | [6][7] |
| Stirring Time (after initial mixing) | 6 - 15 hours | [6][7] |
| Ammonia Introduction Time | 13 - 20 hours | [7][8] |
| Yield and Purity | ||
| Product Yield | >80% to >99% | [7][8] |
| Product Purity | >99.9% | [7][8] |
Table 2: Quantitative Data for Method B (Direct Synthesis)
| Parameter | Value | Reference |
| Reactants | ||
| Titanium Tetrachloride (TiCl₄) | 1 molar equivalent | [6] |
| Isopropanol ((CH₃)₂CHOH) | 4 molar equivalents | [6] |
| Reaction Conditions | ||
| Addition of TiCl₄ | Slow, dropwise addition | [6] |
| Temperature Control | Cooling may be necessary (exothermic reaction) | [6] |
| Inert Gas Purge | Continuous stream of dry nitrogen or argon | [6] |
| Purification | ||
| Final Step | Fractional distillation under reduced pressure | [6] |
Experimental Protocols
3.1. Method A: Synthesis with Ammonia
This protocol is a detailed procedure for the synthesis of this compound using ammonia as a neutralizing agent.
Materials:
-
Titanium tetrachloride (TiCl₄), 1 mole
-
Anhydrous isopropanol, 4-6 moles initially, with an additional 2 moles to be added later[6][7]
-
Drying agents for isopropanol and benzene (e.g., CaSO₄)[7]
-
Drying agents for ammonia gas (e.g., NaOH and CaO)[7]
-
Dry nitrogen gas (for purging)[7]
Equipment:
-
Reaction vessel with a stirrer, gas inlet, and condenser
-
Filtration apparatus (e.g., Buchner funnel)
-
Distillation apparatus for fractional distillation under reduced pressure
Procedure:
-
Preparation of Apparatus and Reagents:
-
Reaction:
-
In the reaction vessel, combine 1 mole of titanium tetrachloride with 4-6 moles of anhydrous isopropanol.[6][7]
-
Mix the reactants for 5 hours, followed by stirring for an additional 6-15 hours to complete the initial reaction.[6][7]
-
Introduce 7-10 moles of anhydrous benzene to the reaction mixture.[6][7]
-
Bubble dry ammonia gas through the solution for 13-20 hours to precipitate ammonium chloride.[6][7]
-
During the ammonia addition, an additional 2 moles of isopropanol can be added to the reaction mixture.[6][7]
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated ammonium chloride.[6]
-
Wash the filter cake with anhydrous benzene to recover any entrained product.[6]
-
Combine the filtrate and washings.
-
Purify the resulting solution by fractional distillation under reduced pressure. First, remove the benzene and excess isopropanol, and then isolate the this compound.[6] The boiling point of this compound is approximately 85 °C at 1.5 mm Hg.[3]
-
3.2. Method B: Direct Synthesis with Inert Gas Purging
This protocol outlines the direct synthesis of this compound by removing the HCl byproduct with an inert gas stream.
Materials:
-
Titanium tetrachloride (TiCl₄), 1 molar equivalent
-
Anhydrous isopropanol, 4 molar equivalents
-
Dry nitrogen or argon gas
Equipment:
-
Reaction vessel with a stirrer, dropping funnel, gas inlet, and a condenser connected to a gas outlet/scrubber
-
Heating mantle
-
Distillation apparatus for fractional distillation under reduced pressure
Procedure:
-
Preparation of Apparatus:
-
Thoroughly dry all glassware in an oven and assemble under a stream of dry nitrogen or argon.[6]
-
-
Reaction:
-
Place anhydrous isopropanol (4 molar equivalents) in the reaction vessel and begin stirring.[6]
-
Slowly add titanium tetrachloride (1 molar equivalent) dropwise from the dropping funnel. The reaction is exothermic, so the addition rate should be controlled to maintain a manageable temperature. Cooling the reaction vessel may be necessary.[6]
-
Once the addition is complete, gently heat the reaction mixture while continuously bubbling a steady stream of dry nitrogen or argon through the solution.[6]
-
The inert gas will carry away the evolved HCl gas. The gas outlet should be connected to a scrubber containing a basic solution (e.g., sodium hydroxide) to neutralize the HCl.[6]
-
Continue heating and purging with inert gas until the evolution of HCl ceases. This can be monitored by testing the exiting gas with a pH indicator.[6]
-
-
Work-up and Purification:
-
After the complete removal of HCl, purify the crude this compound by fractional distillation under reduced pressure.[6]
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the two primary synthetic methods.
Caption: Workflow for the synthesis of this compound using ammonia.
Caption: Workflow for the direct synthesis of this compound.
References
- 1. TITANIUM ISOPROPOXIDE - Ataman Kimya [atamanchemicals.com]
- 2. Titanium isopropoxide - Wikipedia [en.wikipedia.org]
- 3. Titanium_isopropoxide [chemeurope.com]
- 4. atamankimya.com [atamankimya.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. benchchem.com [benchchem.com]
- 7. KR100364246B1 - Method of preparation of titanium tetra isopropoxide from titani um tetra chloride - Google Patents [patents.google.com]
- 8. KR20010065659A - Method and devices of preparation of titanium tetra isopropoxide from titani um tetra chloride - Google Patents [patents.google.com]
Titanium(IV) Isopropoxide: A Versatile Precursor for the Synthesis of Titanium Dioxide Nanomaterials
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Titanium dioxide (TiO2) is a semiconducting material of significant interest across various scientific and industrial fields, including photocatalysis, photovoltaics, sensors, and biomedical applications. Its utility is intrinsically linked to its physicochemical properties, such as crystal structure (anatase, rutile, or brookite), particle size, surface area, and morphology. A crucial aspect of harnessing the full potential of TiO2 lies in the precise control over these properties during its synthesis. Titanium(IV) isopropoxide (TTIP) has emerged as a popular and versatile precursor for the synthesis of TiO2 nanomaterials due to its high reactivity and the relative ease with which it can be hydrolyzed. This technical guide provides a comprehensive overview of the use of TTIP in the synthesis of TiO2, with a focus on sol-gel, hydrothermal, and solvothermal methods. Detailed experimental protocols, quantitative data, and process diagrams are presented to aid researchers in the design and execution of their synthetic strategies.
Synthesis of Titanium Dioxide from this compound
The conversion of this compound to titanium dioxide typically involves two key chemical reactions: hydrolysis and condensation. In the hydrolysis step, the isopropoxide groups of the TTIP molecule are replaced by hydroxyl groups upon reaction with water. This is followed by a condensation reaction, where the hydroxylated titanium species react with each other to form Ti-O-Ti bridges, leading to the formation of a three-dimensional TiO2 network. The overall reaction can be summarized as follows:
Hydrolysis: Ti{OCH(CH₃)₂}₄ + 4H₂O → Ti(OH)₄ + 4(CH₃)₂CHOH
Condensation: Ti(OH)₄ → TiO₂ + 2H₂O
The kinetics of these reactions and the resulting properties of the TiO2 product are highly dependent on the synthesis method and various process parameters.
Sol-Gel Synthesis
The sol-gel method is a widely employed technique for the synthesis of TiO2 from TTIP due to its simplicity and ability to produce high-purity, homogeneous nanoparticles at relatively low temperatures.[1][2] The process involves the formation of a colloidal suspension (sol) which is then gelled to form a solid network in a continuous liquid phase (gel).
Experimental Protocol
A typical sol-gel synthesis of TiO2 nanoparticles using TTIP is as follows:[2][3]
-
Precursor Solution Preparation: A solution of this compound is prepared in an alcohol, typically absolute ethanol (B145695) or isopropanol.
-
Hydrolysis: A hydrolysis agent, usually a mixture of deionized water and an acid (e.g., nitric acid or acetic acid) or a base, is added dropwise to the precursor solution under vigorous stirring.[2][3] The acid or base acts as a catalyst to control the rate of hydrolysis and condensation.
-
Sol Formation and Aging: The mixture is stirred for a period ranging from a few hours to 24 hours to allow for the formation of a stable sol and subsequent nucleation.[2]
-
Gelation: The sol is then aged, often at a slightly elevated temperature (e.g., 80 °C), to promote the formation of a gel.[2]
-
Drying and Calcination: The obtained gel is dried to remove the solvent and then calcined at temperatures typically ranging from 300 °C to 800 °C to induce crystallization and remove residual organic compounds.[4][5]
Quantitative Data for Sol-Gel Synthesis
| Parameter | Value | Resulting TiO2 Properties | Reference |
| Precursor/Solvent Ratio | 10 mL TTIP in 30 mL Ethanol | - | [3] |
| Hydrolysis Catalyst | 3 mL Nitric Acid in 150 mL Deionized Water | - | [3] |
| Stirring Time | 2 hours | Opaque suspension | [3] |
| Aging Temperature | 100 °C | Gel formation | [3] |
| Calcination Temperature | 600 °C for 4 hours | ~30 nm anatase nanoparticles | [3] |
| Precursor/Solvent Ratio | 5 mL TTIP in 150 mL water with 15 mL acetic acid | - | [2] |
| Aging Time | 24 hours in the dark | Nucleation | [2] |
| Gelation Temperature | 80 °C for 10 hours | Gel formation | [2] |
| Drying Temperature | 100 °C | Dry powder | [2] |
| Calcination Temperature | Not specified | 18.3 nm anatase nanoparticles | [2] |
| Precursor/Solvent Ratio | 20 ml TTIP in 10 ml isopropanol | - | [4] |
| Hydrolysis Catalyst | 0.8 ml HNO3 in deionized water | Highly viscous sol-gel | [4] |
| Stirring Time & Temperature | 6 hours at 60 °C | - | [4] |
| Calcination Temperature | 300 °C for 2 hours | ~20 nm anatase and rutile nanoparticles | [4] |
Sol-Gel Synthesis Workflow
Caption: Workflow for sol-gel synthesis of TiO2 nanoparticles.
Hydrothermal Synthesis
The hydrothermal method involves a chemical reaction in an aqueous solution above the boiling point of water in a sealed vessel called an autoclave. This technique allows for the synthesis of crystalline TiO2 nanoparticles directly, often without the need for a post-synthesis calcination step.
Experimental Protocol
A representative hydrothermal synthesis of TiO2 from TTIP is as follows:[6][7]
-
Precursor Preparation: this compound is added to a solution, which can be aqueous or a mixture of water and an organic solvent like ethanol.[6]
-
Hydrolysis and Peptization: The TTIP is hydrolyzed, often in the presence of an acid (e.g., nitric acid or acetic acid) or a base, to form a titania precipitate.[7][8] This precipitate can then be peptized by heating to form a stable colloidal suspension.[8]
-
Hydrothermal Treatment: The resulting solution or suspension is transferred to a Teflon-lined stainless-steel autoclave and heated to temperatures typically between 100 °C and 250 °C for several hours.[6][7]
-
Product Recovery: After the autoclave cools down to room temperature, the resulting TiO2 product is collected by centrifugation or filtration, washed with deionized water and ethanol, and then dried.
Quantitative Data for Hydrothermal Synthesis
| Parameter | Value | Resulting TiO2 Properties | Reference |
| Precursor Concentration | 8.8 mL TTIP in 300 mL water/ethanol (4:1) | - | [6] |
| pH Adjustment | Nitric acid to pH ~7 | Transparent solution | [6] |
| Hydrothermal Temperature | 250 °C | - | [6] |
| Hydrothermal Time | 5 hours | 17 nm anatase nanoparticles | [6] |
| Drying Temperature | 85 °C for 18 hours | - | [6] |
| Calcination Temperature | 400 °C for 6 hours | - | [6] |
| Precursor Concentration | 1 M TTIP | - | [7] |
| Additive | 4 M Acetic Acid | Colloidal solution | [7] |
| Aging Time | 24 hours | - | [7] |
| Hydrothermal Temperature | 180 °C | - | [7] |
| Hydrothermal Time | 12 hours | 10.43 nm anatase nanoparticles | [7] |
| Drying Temperature | 100 °C | - | [7] |
Hydrothermal Synthesis Workflow
Caption: Workflow for hydrothermal synthesis of TiO2 nanoparticles.
Solvothermal Synthesis
Solvothermal synthesis is similar to the hydrothermal method, but it utilizes a non-aqueous solvent or a mixture of an organic solvent and water. This modification allows for better control over the size, shape, and crystallinity of the resulting TiO2 nanoparticles.
Experimental Protocol
A general procedure for the solvothermal synthesis of TiO2 is as follows:[9]
-
Precursor Solution: this compound is dissolved in an organic solvent, such as ethanol or toluene.[9][10]
-
Reagent Addition: Other reagents, such as a water source for hydrolysis (if not purely non-aqueous) and morphology-directing agents, are added to the solution.
-
Solvothermal Reaction: The mixture is sealed in an autoclave and heated to a specific temperature (e.g., 100-250 °C) for a defined period.[9][10]
-
Product Isolation: After the reaction, the autoclave is cooled, and the TiO2 product is separated by centrifugation, washed with a suitable solvent, and dried.
Quantitative Data for Solvothermal Synthesis
| Parameter | Value | Resulting TiO2 Properties | Reference |
| Precursor | Titanium isopropoxide | - | [9] |
| Solvent | Ethanol | - | [9] |
| pH | 1 (adjusted with HNO3 and NH4OH) | - | [9] |
| Solvothermal Temperature | 100 °C | 277 m²/g surface area | [9] |
| Solvothermal Time | 2 hours | 80-200 nm particle size | [9] |
| Solvothermal Temperature | 200 °C | 221 m²/g surface area | [9] |
| Solvothermal Time | 2 hours | 80-200 nm particle size | [9] |
| Precursor/Solvent Ratio | 10/100 (w/w) TIP/Toluene | - | [10] |
| Solvothermal Temperature | 250 °C | < 20 nm anatase nanoparticles | [10] |
| Solvothermal Time | 3 hours | - | [10] |
Reaction Mechanism: Hydrolysis and Condensation Pathway
The fundamental chemical transformations from this compound to titanium dioxide in all these methods proceed through hydrolysis and condensation reactions. The reaction pathway can be influenced by catalysts and reaction conditions.
Caption: Hydrolysis and condensation pathway of TTIP.
Conclusion
This compound is a highly effective and versatile precursor for the synthesis of titanium dioxide nanomaterials. By carefully controlling the reaction parameters within sol-gel, hydrothermal, and solvothermal methods, researchers can tailor the crystal phase, particle size, and morphology of the resulting TiO2 to meet the specific demands of their applications. This guide provides a foundational understanding and practical protocols to assist scientists and drug development professionals in the rational design and synthesis of advanced TiO2-based materials. The provided quantitative data and workflow diagrams serve as a valuable resource for reproducing and adapting these synthetic methodologies for novel research and development endeavors.
References
- 1. Synthesis of titanium dioxide nanoparticles with renewable resources and their applications: review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. krishisanskriti.org [krishisanskriti.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization and evaluations of TiO2 nanostructures prepared from different titania precursors for photocatalytic degradation of 4-chlorophenol in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jacsdirectory.com [jacsdirectory.com]
- 8. journal-spqeo.org.ua [journal-spqeo.org.ua]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of Titanium(IV) Isopropoxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis and condensation mechanism of Titanium(IV) isopropoxide (TTIP), a critical precursor in the synthesis of titanium dioxide (TiO₂) nanomaterials via the sol-gel process. Understanding and controlling these reactions are paramount for tailoring the physicochemical properties of the resulting materials for a wide range of applications, from photocatalysis to advanced drug delivery systems.
Core Reaction Mechanisms
The transformation of TTIP into titanium dioxide is a nuanced, multi-step process governed by two primary reaction classes: hydrolysis and condensation. The overall, simplified reaction can be misleading in its simplicity[1]:
Ti{OCH(CH₃)₂}₄ + 2 H₂O → TiO₂ + 4 (CH₃)₂CHOH[1][2]
However, the actual mechanism involves the formation of various hydroxylated intermediates and their subsequent polymerization.
1.1. Hydrolysis
The process initiates with a nucleophilic attack on the titanium atom by a water molecule. This results in the stepwise substitution of isopropoxide groups (-OⁱPr) with hydroxyl groups (-OH), releasing isopropanol (B130326) as a byproduct.[1] This can be represented as:
Ti(OⁱPr)₄ + x H₂O → Ti(OⁱPr)₄₋ₓ(OH)ₓ + x ⁱPrOH
Up to all four isopropoxide ligands can be replaced in this manner[1].
1.2. Condensation
Following hydrolysis, the newly formed hydroxylated titanium precursors undergo condensation to form a growing inorganic network. This proceeds via two potential pathways:
-
Oxolation: Two hydroxyl groups react to form a Ti-O-Ti bridge, eliminating a water molecule. Ti-OH + HO-Ti → Ti-O-Ti + H₂O
-
Olation: An isopropoxide group reacts with a hydroxyl group to form a Ti-O-Ti bridge, eliminating an isopropanol molecule. Ti-OⁱPr + HO-Ti → Ti-O-Ti + ⁱPrOH
These condensation reactions, olation and oxolation, are responsible for the polymerization of the titanium-oxo-alkoxy clusters, eventually leading to the formation of a sol and then a gel[3].
Below is a Graphviz diagram illustrating the simplified reaction pathway.
Factors Influencing the Hydrolysis-Condensation Process
The kinetics and thermodynamics of TTIP hydrolysis and condensation are highly sensitive to several experimental parameters. Precise control over these factors is essential for producing TiO₂ with desired characteristics such as particle size, morphology, and crystalline phase[1][4].
-
Water-to-Alkoxide Molar Ratio (h = [H₂O]/[Ti]): This is a critical parameter. Higher h values generally lead to faster hydrolysis rates.[2] Low h values (e.g., h ≤ 10) tend to favor the formation of more stable, spherical particles, whereas high h values can result in unstable colloids and rapid precipitation[2][5].
-
pH of the Medium: The reaction is catalyzed by both acids and bases. Acidic conditions (low pH) can produce stable sols with fine particles, while neutral or basic conditions often lead to rapid precipitation.[2]
-
Temperature: An increase in temperature accelerates the reaction rates of both hydrolysis and condensation[2].
-
Solvent: The choice of solvent is crucial. Alcohols are common solvents, and their type and dryness can significantly impact the reaction.[2]
-
Concentration of Precursors: Higher concentrations of both TTIP and water result in a faster, and often less controlled, reaction[2].
-
Presence of Chelating Agents: Ligands such as acetic acid or acetylacetone (B45752) can stabilize the TTIP precursor by coordinating with the titanium atom. This steric hindrance slows down the hydrolysis rate, allowing for more controlled particle growth[2][6].
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the hydrolysis and condensation of titanium alkoxides.
Table 1: Influence of Calcination Temperature on TiO₂ Crystallite Size
| Calcination Temperature (°C) | Average Crystallite Size (nm) | Crystalline Phase(s) | Reference |
| 100 | 7.6 | Anatase | [5] |
| 250 | 6 | Anatase | [7] |
| 400 | 15-20 | Anatase | [4] |
| 600 | 38.7 | Anatase | [5] |
| 650 | - | Anatase and Rutile | [7] |
| 800 | >100 | Rutile | [7] |
Table 2: Enthalpy of Hydrolysis for Various Titanium Alkoxides
| Titanium Alkoxide | Condition | Heat of Hydrolysis (-ΔHh) (kJ/mol) | Reference |
| Ti(OEt)₄ | By excess water, 298.15 K | 14.2 | [1] |
| Ti(OⁱPr)₄ | By excess water, 298.15 K | 64.9 | [1] |
| Ti(OBu)₄ | By excess water, 298.15 K | 19.3 | [1] |
Experimental Protocols
Detailed methodologies are critical for reproducible synthesis of TiO₂ nanoparticles. Below are representative protocols for the sol-gel synthesis of TiO₂ from TTIP.
Protocol 1: Basic Sol-Gel Synthesis of TiO₂ Nanoparticles
-
Precursor Solution Preparation: Prepare a solution of this compound (TTIP) in a dry alcohol, such as ethanol (B145695) or isopropanol. For example, dissolve 15 mL of TTIP in 50 mL of ethanol[8].
-
Hydrolysis Solution Preparation: Prepare an aqueous solution, which may contain an acid or base catalyst. For instance, 3 mL of nitric acid can be added to 150 mL of deionized water[9].
-
Reaction: Slowly add the hydrolysis solution dropwise to the TTIP solution under vigorous and continuous stirring[8][9]. This step should be performed over a prolonged period (e.g., at least 4 hours) to ensure controlled hydrolysis[9].
-
Aging/Peptization: The resulting suspension is typically aged. This can involve stirring the mixture at room temperature for a designated period (e.g., 4-12 hours) until a precipitate forms[8]. Alternatively, the solution can be heated to 60-70 °C for 18-20 hours[1][5].
-
Gel Formation and Drying: Continue stirring until a viscous sol-gel is obtained. The gel is then dried, for example, at 100 °C for 24 hours to evaporate the solvents[9].
-
Calcination: The dried powder is then calcined at a specific temperature (e.g., 300-800 °C) for a set duration (e.g., 2-4 hours) to induce crystallization and remove residual organics[9][10].
The following diagram outlines a typical experimental workflow for this process.
Protocol 2: Green Synthesis of TiO₂ Nanoparticles
This protocol utilizes plant extracts as reducing and capping agents, offering an environmentally friendly alternative.
-
Plant Extract Preparation:
-
Collect and thoroughly wash fresh plant leaves with distilled water[8].
-
Shade-dry the leaves completely and then grind them into a fine powder[8].
-
Add a known amount of the leaf powder (e.g., 20 g) to a specific volume of distilled water (e.g., 150 mL) and heat the mixture (e.g., for 2 hours) with continuous stirring[8].
-
Cool and filter the mixture to obtain the plant extract[8].
-
-
Nanoparticle Synthesis:
-
Prepare a TTIP solution in a solvent like ethanol (e.g., 15 mL of TTIP in 50 mL of ethanol)[8].
-
Slowly add a specific volume of the prepared plant extract (e.g., 50 mL) to the TTIP solution under vigorous and continuous stirring[8].
-
Continue stirring the mixture at room temperature for a designated period (e.g., 4-12 hours) until a precipitate forms[8].
-
-
Post-Processing:
-
Separate the precipitate by centrifugation.
-
Wash the precipitate multiple times with distilled water and ethanol to remove impurities.
-
Dry the purified nanoparticles in an oven.
-
Characterization Techniques
To ascertain the properties of the synthesized TiO₂ nanoparticles, a suite of characterization techniques is employed[8]:
-
X-ray Diffraction (XRD): To determine the crystalline phase (anatase, rutile, or brookite), phase purity, and average crystallite size using the Debye-Scherrer equation[8].
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology, shape, and size of the nanoparticles[8].
-
Transmission Electron Microscopy (TEM): To obtain high-resolution images of the nanoparticles, providing detailed information on their size, shape, and crystal structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups. The presence of a band in the 650–700 cm⁻¹ region is indicative of the Ti-O-Ti bond[8].
-
UV-Visible Spectroscopy: To confirm the formation of TiO₂ nanoparticles by observing the characteristic absorption peaks and to determine the band gap energy[8].
This guide provides a foundational understanding of the hydrolysis and condensation of this compound. For specific applications, further optimization of the outlined parameters and protocols will be necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. journal.uctm.edu [journal.uctm.edu]
- 5. journal-spqeo.org.ua [journal-spqeo.org.ua]
- 6. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. krishisanskriti.org [krishisanskriti.org]
A Comprehensive Technical Guide to the Solubility of Titanium(IV) Isopropoxide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough analysis of the solubility characteristics of Titanium(IV) isopropoxide (TTIP) in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and materials science who utilize TTIP in their work.
This compound is a highly reactive organometallic compound, widely employed as a precursor in the synthesis of titanium dioxide (TiO₂) nanomaterials, as a catalyst in various organic reactions, and in the formation of thin films.[1] Its solubility in organic solvents is a critical parameter for ensuring homogenous reaction conditions and achieving desired product morphologies and properties.
Qualitative Solubility of this compound
This compound is a colorless to pale yellow liquid that is highly susceptible to hydrolysis in the presence of moisture, reacting with water to form titanium dioxide and isopropyl alcohol.[1][2][3][4] Consequently, it is imperative to use anhydrous solvents and inert atmosphere techniques when handling this compound.[5]
| Solvent Class | Solvent | Qualitative Solubility | Citation(s) |
| Alcohols | Ethanol (anhydrous) | Soluble / Very Soluble | [4][5][6][7][8] |
| Isopropanol (anhydrous) | Very Soluble | [5] | |
| Hydrocarbons | Benzene | Soluble / Very Soluble | [4][5][6][7][8] |
| Hexane | Very Soluble | [5] | |
| Toluene | Soluble | [6] | |
| Halogenated Hydrocarbons | Chloroform | Soluble | [1][4][6][7][8] |
| Carbon Tetrachloride | Very Soluble | [5] | |
| Ethers | Diethyl Ether | Soluble | [1][4][6][7][8] |
| Ketones | General Ketones | Soluble | [1] |
Experimental Protocol for Solubility Determination of this compound
The following protocol outlines a detailed methodology for the qualitative and semi-quantitative determination of the solubility of this compound in an organic solvent. This procedure must be performed under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to prevent hydrolysis of the TTIP.
Materials and Equipment:
-
This compound (reagent grade, ≥97%)
-
Anhydrous organic solvent of interest (e.g., ethanol, hexane, toluene)
-
Glovebox or Schlenk line with a supply of dry, inert gas (e.g., nitrogen or argon)
-
Dry glassware (e.g., vials, graduated cylinders, pipettes, magnetic stir bars)
-
Magnetic stir plate
-
Analytical balance (located inside the glovebox or accessible for sealed samples)
-
Syringes and needles (oven-dried)
Procedure:
-
Preparation of the Inert Atmosphere and Materials:
-
Ensure the glovebox or Schlenk line is purged and maintained at a low oxygen and moisture level.
-
All glassware, stir bars, and other equipment must be thoroughly dried in an oven at >120°C for at least 4 hours and then cooled in a desiccator before being introduced into the inert atmosphere.
-
The anhydrous solvent should be transferred into the glovebox or handled under inert gas.
-
-
Sample Preparation:
-
Inside the glovebox, accurately weigh a specific amount of the anhydrous solvent (e.g., 10 mL) into a clean, dry vial equipped with a magnetic stir bar.
-
In a separate vial, accurately measure a known volume or weight of this compound.
-
-
Solubility Test:
-
While stirring the solvent, slowly add a small, known volume (e.g., 0.1 mL) of this compound to the solvent.
-
Observe the solution. If the TTIP dissolves completely, continue to add small, known increments of TTIP.
-
Record the total amount of TTIP added at each step.
-
Continue this process until a persistent precipitate or cloudiness is observed, indicating that the solution is saturated.
-
-
Semi-Quantitative Determination (Optional):
-
To obtain a more quantitative measure, a series of vials with a fixed amount of solvent can be prepared.
-
To each vial, add a progressively larger, known amount of TTIP.
-
Seal the vials and stir for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Visually inspect the vials to determine the highest concentration at which the TTIP remains fully dissolved.
-
-
Data Recording and Reporting:
-
Record the temperature at which the experiment was conducted.
-
Report the solubility qualitatively (e.g., soluble, sparingly soluble, insoluble).
-
For semi-quantitative results, report the solubility as the maximum amount of TTIP (in grams or moles) that dissolves in a given volume of solvent (e.g., g/100 mL).
-
Logical Workflow for Solubility Determination
The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent under inert conditions.
Caption: Workflow for determining the solubility of this compound.
Disclaimer: The information provided in this document is based on publicly available data and is intended for informational purposes only. It is crucial to consult original research articles and safety data sheets (SDS) before handling this compound. All experimental work should be conducted by trained professionals in a controlled laboratory setting.
References
- 1. atamankimya.com [atamankimya.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Titanium_isopropoxide [chemeurope.com]
- 4. Titanium isopropoxide - Wikipedia [en.wikipedia.org]
- 5. This compound 97 546-68-9 [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
- 7. TITANIUM(IV) TETRAISOPROPOXIDE [chembk.com]
- 8. Titanium isopropoxide | C12H28O4Ti | CID 11026 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of Titanium(IV) Isopropoxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling protocols for Titanium(IV) isopropoxide (TTIP), a reactive organometallic compound widely used in materials science and organic synthesis. Due to its pyrophoric and water-reactive nature, strict adherence to established safety procedures is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.
Chemical and Physical Properties
This compound is a colorless to light-yellow liquid that is highly sensitive to moisture and air.[1][2][3][4] It is soluble in many anhydrous organic solvents such as ethanol, ether, benzene, and chloroform.[5][6]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Chemical Formula | C₁₂H₂₈O₄Ti | [1][6] |
| Molecular Weight | 284.22 g/mol | [6] |
| Appearance | Colorless to pale-yellow liquid | [2][4] |
| Density | 0.96 g/mL at 20 °C | [6][7] |
| Melting Point | 14-17 °C | [6][7] |
| Boiling Point | 232 °C | [6][7] |
| Flash Point | 72 °F (22 °C) | [6] |
| Vapor Pressure | 60.2 hPa at 25 °C | [6] |
| Water Solubility | Reacts with water (hydrolyzes) | [6] |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [6] |
Hazard Identification and Toxicity
This compound is classified as a flammable liquid and vapor.[1][3][8] It can cause serious eye irritation and may lead to respiratory tract irritation and central nervous system depression.[1][5] Upon contact with water or moist air, it hydrolyzes to form isopropanol (B130326) and titanium dioxide, which can be an exothermic reaction.[9]
Table 2: Toxicity Data for this compound
| Test | Species | Route | Value | References |
| LD50 | Rat | Oral | 7460 mg/kg | [1] |
| LC50 | Rat | Inhalation | 7.78 mg/L (4 h) | [1] |
| LD50 | Rabbit | Dermal | >16 mL/kg | [1] |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.
-
Eye Protection : Chemical safety goggles and a face shield are required.[5]
-
Skin Protection : A flame-retardant lab coat and appropriate chemical-resistant gloves (neoprene or nitrile rubber) are necessary.[1][5]
-
Respiratory Protection : When working outside of a fume hood or in poorly ventilated areas, a NIOSH-approved respirator with an organic vapor cartridge is required.[1][5]
Safe Handling and Storage
Due to its reactivity, this compound must be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air and moisture.[3]
Storage
Store containers in a cool, dry, well-ventilated area designated for flammable liquids, away from heat, sparks, and open flames.[1][8] Keep containers tightly sealed and protect from moisture.[1]
Experimental Protocols
Protocol 4.2.1: Transfer of this compound using a Syringe
This protocol is suitable for transferring small volumes of the reagent.
Materials:
-
Schlenk line or glove box with an inert atmosphere
-
Oven-dried glassware
-
Gas-tight syringe with a Luer-lock fitting
-
Long, flexible needle
-
Septum-sealed bottle of this compound
Procedure:
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
Assemble the reaction apparatus under a positive pressure of inert gas.
-
Flush the gas-tight syringe with inert gas several times to remove any residual air and moisture.
-
Pierce the septum of the this compound bottle with the needle of the flushed syringe.
-
Slowly draw the desired volume of the liquid into the syringe. It is advisable to draw a slightly larger volume than needed and then expel the excess back into the bottle to remove any gas bubbles from the syringe.
-
Withdraw the needle from the reagent bottle and quickly insert it into the septum of the reaction flask.
-
Slowly dispense the reagent into the reaction mixture.
-
After transfer, rinse the syringe and needle immediately with a dry, inert solvent (e.g., anhydrous hexane (B92381) or toluene) and then quench the solvent rinse as described in Protocol 4.2.3.
Protocol 4.2.2: Transfer of this compound using a Cannula
This method is recommended for transferring larger volumes.
Materials:
-
Schlenk line
-
Oven-dried glassware
-
Double-tipped needle (cannula)
-
Two septa-sealed flasks (one with the reagent, one for the reaction)
Procedure:
-
Ensure all glassware and the cannula are oven-dried and cooled under an inert atmosphere.
-
Establish a positive pressure of inert gas in both the reagent flask and the reaction flask.
-
Insert one end of the cannula through the septum of the reagent flask, ensuring the tip is above the liquid level.
-
Insert the other end of the cannula through the septum of the reaction flask.
-
To initiate the transfer, lower the cannula tip into the this compound in the reagent flask.
-
Create a slight pressure differential to facilitate the transfer by either slightly reducing the pressure in the receiving flask (by venting through a bubbler) or slightly increasing the pressure in the reagent flask.
-
Once the desired volume is transferred, raise the cannula tip above the liquid level in the reagent flask and allow the inert gas to flush the remaining liquid from the cannula into the reaction flask.
-
Remove the cannula from the reaction flask first, and then from the reagent flask.
Protocol 4.2.3: Quenching of Residual this compound and Cleaning of Glassware
Residual this compound in reaction vessels or on contaminated equipment must be quenched safely.
Materials:
-
Anhydrous isopropanol
-
Anhydrous ethanol
-
Water
-
Appropriate waste container
Procedure:
-
Under an inert atmosphere, cool the vessel containing the residual reagent in an ice bath.
-
Slowly and carefully add anhydrous isopropanol to the cooled residue with stirring. The reaction can be exothermic.
-
Once the initial reaction has subsided, slowly add anhydrous ethanol.
-
Finally, slowly add water to ensure complete hydrolysis.
-
The resulting titanium dioxide precipitate can be filtered, and the filtrate disposed of as hazardous waste. The precipitate should also be disposed of as hazardous waste.
-
For cleaning glassware, after quenching, wash with soap and water, followed by rinsing with deionized water and then a solvent like acetone (B3395972) before oven drying. For stubborn titanium dioxide residues, washing with an acid bath may be necessary.[10]
Emergency Procedures
Spills
In case of a spill, evacuate the area and remove all ignition sources.[1] Absorb the spill with an inert material such as vermiculite (B1170534) or dry sand.[1][2] Use non-sparking tools to collect the absorbed material into a container for disposal.[1] Do not use water.[2]
Fire
For small fires, use a dry chemical or carbon dioxide fire extinguisher.[8] Do not use water.[2] For larger fires, an alcohol-resistant foam may be used.[2]
First Aid
-
Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Skin Contact : Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][5]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Ingestion : Do not induce vomiting. If the victim is conscious, give 2-4 cupfuls of water. Seek immediate medical attention.[2]
Visualized Workflows
References
- 1. gelest.com [gelest.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. Titanium isopropoxide | C12H28O4Ti | CID 11026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. Titanium tetraisopropanolate | 546-68-9 [chemicalbook.com]
- 7. scientificlabs.com [scientificlabs.com]
- 8. lobachemie.com [lobachemie.com]
- 9. journal.uctm.edu [journal.uctm.edu]
- 10. researchgate.net [researchgate.net]
In-Depth Technical Guide to Titanium(IV) Isopropoxide (CAS 546-68-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Titanium(IV) isopropoxide (TTIP), a versatile organometallic compound with significant applications in organic synthesis and materials science. This document details its chemical and physical properties, key applications with experimental protocols, and safety information.
Core Properties of this compound
This compound is a colorless to pale-yellow liquid that is highly reactive, particularly with moisture. Its fundamental physicochemical properties are summarized in the table below, providing essential data for handling, storage, and experimental design.
| Property | Value |
| CAS Number | 546-68-9 |
| Molecular Formula | C₁₂H₂₈O₄Ti |
| Molar Mass | 284.22 g/mol |
| Appearance | Colorless to pale-yellow liquid |
| Density | 0.96 g/cm³ |
| Melting Point | 17 °C (63 °F; 290 K) |
| Boiling Point | 232 °C (450 °F; 505 K) |
| Solubility | Soluble in ethanol (B145695), ether, benzene, chloroform. Reacts with water.[1] |
| Refractive Index (n_D) | 1.46 |
Applications in Synthesis and Materials Science
This compound is a cornerstone reagent in both academic research and industrial processes due to its utility as a catalyst and a precursor for titanium-based materials.
Catalyst in Organic Synthesis
TTIP is a key component in several name reactions, valued for its ability to catalyze the formation of carbon-carbon and carbon-oxygen bonds with high stereoselectivity.
-
Sharpless Asymmetric Epoxidation: This reaction is a powerful method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols.[1] The catalyst is formed in situ from this compound and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (TBHP) as the oxidant.[1]
-
Kulinkovich Reaction: This reaction enables the synthesis of cyclopropanols from esters using Grignard reagents in the presence of a catalytic amount of TTIP.[2] The process involves the formation of a titanacyclopropane intermediate.[2]
Precursor in Materials Science
The high reactivity of TTIP with water makes it an ideal precursor for the synthesis of titanium dioxide (TiO₂) nanomaterials through the sol-gel process.[1] This method allows for precise control over the size, shape, and crystallinity of the resulting nanoparticles, which have applications in photovoltaics, photocatalysis, and coatings.[3] TTIP is also used in the preparation of other advanced materials, such as barium-strontium-titanate thin films and porous titanosilicates for ion-exchange applications.
Experimental Protocols
The following are generalized protocols for key reactions involving this compound. Caution: These reactions are sensitive to moisture and air and should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: Sharpless Asymmetric Epoxidation of an Allylic Alcohol
This protocol provides a general procedure for the catalytic asymmetric epoxidation.
Materials:
-
Allylic alcohol
-
This compound (Ti(OiPr)₄)
-
Diethyl L-(+)-tartrate ((+)-DET) or Diethyl D-(-)-tartrate ((-)-DET)
-
Anhydrous tert-butyl hydroperoxide (TBHP) in toluene
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Powdered, activated 4Å molecular sieves
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the powdered 4Å molecular sieves.
-
Add anhydrous dichloromethane and cool the suspension to -20 °C.
-
To the stirred suspension, add this compound (5-10 mol%) via syringe, followed by the chiral diethyl tartrate (6-12 mol%).
-
Stir the mixture at -20 °C for 30 minutes to pre-form the catalyst complex.
-
Add the allylic alcohol (1 equivalent) to the catalyst mixture.
-
Slowly add the anhydrous TBHP solution (1.5-2.0 equivalents) dropwise, maintaining the internal temperature at -20 °C.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-5 hours.[1]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Allow the mixture to warm to room temperature and stir for at least 1 hour.
-
The product can be isolated and purified using standard extraction and chromatography techniques.
Protocol 2: Sol-Gel Synthesis of TiO₂ Nanoparticles
This protocol describes a typical sol-gel process for preparing titanium dioxide nanoparticles.
Materials:
-
This compound (TTIP)
-
Absolute ethanol
-
Nitric acid
-
Deionized water
Procedure:
-
Add 10 mL of this compound to 30 mL of absolute ethanol and stir for 60 minutes.[4]
-
In a separate beaker, add 3 mL of nitric acid to 150 mL of deionized water to create the hydrolysis catalyst solution.[4]
-
Inject the aqueous acid solution dropwise into the TTIP/ethanol mixture under vigorous stirring. This addition should take at least 4 hours.[4]
-
Continue stirring the mixture for approximately 2 hours at 60 °C until a viscous, opaque suspension (the sol-gel) is formed.[4]
-
Heat the obtained gel at 100 °C for 24 hours to evaporate the solvents.[4]
-
Calcine the resulting solid at 600 °C for 4 hours to obtain crystalline TiO₂ nanoparticles.[4]
Visualizations of Chemical Processes
The following diagrams illustrate key experimental workflows and reaction pathways involving this compound.
Caption: Workflow for the sol-gel synthesis of TiO₂ nanoparticles using TTIP.
Caption: Logical workflow of the Sharpless Asymmetric Epoxidation.
Safety and Handling
This compound is a flammable liquid and vapor. It is also highly sensitive to moisture and will react with water in the air, producing isopropanol (B130326) and titanium dioxide. Therefore, it should be stored in a cool, dry, well-ventilated area in tightly sealed containers under an inert atmosphere. When handling, appropriate personal protective equipment, including safety glasses, chemical-resistant gloves, and a lab coat, should be worn. All transfers and reactions should be carried out in a fume hood.
References
The Pivotal Role of Titanium(IV) Isopropoxide in Organometallic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Titanium(IV) isopropoxide, a versatile and highly reactive organometallic compound, holds a central position in modern synthetic and materials chemistry. This technical guide provides an in-depth exploration of its core applications, from its crucial role in asymmetric catalysis to its function as a key precursor in the synthesis of advanced materials. Detailed experimental protocols for seminal reactions, quantitative data on its performance, and visual diagrams of key mechanistic pathways are presented to offer a comprehensive resource for researchers, scientists, and professionals in drug development and materials science.
Introduction
This compound, also known as titanium tetraisopropoxide or TTIP, is a metal alkoxide with the chemical formula Ti{OCH(CH₃)₂}₄.[1] It exists as a colorless to pale-yellow liquid that is highly sensitive to moisture.[2][3] Its significance in organometallic chemistry stems from the reactivity of the titanium-oxygen bond, making it a powerful tool in a wide array of chemical transformations.[1] This guide will delve into its fundamental properties, its pivotal role as a catalyst in key organic reactions, and its extensive use as a precursor for the synthesis of titanium-based materials.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic properties of this compound is essential for its safe handling and effective application in experimental work.
Physical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | References |
| CAS Number | 546-68-9 | [4][5] |
| Molecular Formula | C₁₂H₂₈O₄Ti | [2][4] |
| Molar Mass | 284.22 g/mol | [4] |
| Appearance | Colorless to pale-yellow liquid | [2][4] |
| Density | 0.96 g/mL at 20 °C | [4] |
| Melting Point | 14-20 °C | [5][6] |
| Boiling Point | 232 °C at 760 mmHg | [4] |
| Refractive Index (n₂₀/D) | 1.464 | [4] |
| Solubility | Soluble in ethanol, ether, benzene, chloroform. Reacts with water. | [4] |
| Stability | Highly sensitive to moisture; fumes in air. | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for verifying the purity and structure of this compound.
| Spectroscopic Technique | Characteristic Features |
| ¹H NMR | The spectrum typically displays two primary signals: a multiplet for the methine (CH) protons and a doublet for the methyl (CH₃) protons of the isopropoxide ligands.[7] |
| ¹³C NMR | Complements the ¹H NMR data, showing distinct signals for the methine and methyl carbons of the isopropoxide groups.[7] |
| Infrared (IR) Spectroscopy | The IR spectrum is characterized by strong C-H stretching vibrations and prominent C-O and Ti-O stretching bands.[7] |
| Raman Spectroscopy | Provides complementary information to IR spectroscopy regarding the vibrational modes of the molecule.[7] |
| UV-Vis Spectroscopy | As a d⁰ complex, it does not show d-d electronic transitions. The spectrum is characterized by strong ligand-to-metal charge transfer (LMCT) bands in the UV region.[7] |
Catalytic Applications in Organic Synthesis
This compound is a cornerstone catalyst in several name reactions, enabling the stereoselective and efficient synthesis of complex organic molecules.
Sharpless Asymmetric Epoxidation
The Sharpless asymmetric epoxidation is a Nobel Prize-winning reaction that provides a reliable method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols.[8] The reaction utilizes a catalyst formed in situ from this compound and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (TBHP) as the oxidant.[8]
| Allylic Alcohol Substrate | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| Geraniol (B1671447) | D-(-)-DIPT | 93 | 88 |
| (E)-2-Hexen-1-ol | L-(+)-DET | 85 | 94 |
| Allyl alcohol | D-(-)-DET | - | 95 |
Data sourced from representative examples and may vary based on specific reaction conditions.
-
Preparation of the Catalyst Complex:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add powdered, activated 4Å molecular sieves.
-
Add anhydrous dichloromethane (B109758) (CH₂Cl₂) and cool the suspension to -20 °C.
-
To the cooled and stirred suspension, add this compound (5-10 mol%) via syringe.
-
Subsequently, add the chiral ligand, D-(-)-diisopropyl tartrate (D-(-)-DIPT) (6-12 mol%), and stir the mixture at -20 °C for 30 minutes to allow for the formation of the catalyst complex. The solution will typically turn a pale yellow/orange color.[5]
-
-
Epoxidation Reaction:
-
Dissolve geraniol (1 equivalent) in anhydrous dichloromethane and add it to the pre-formed catalyst mixture at -20 °C.
-
Add anhydrous tert-butyl hydroperoxide (1.5-2.0 equivalents) dropwise to the reaction mixture while maintaining the temperature at -20 °C.[5]
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1 to 5 hours.[5]
-
Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and allow the mixture to warm to room temperature.
-
Stir vigorously for 1 hour, then separate the organic layer. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[3]
-
-
Purification:
-
Purify the crude epoxy alcohol by flash column chromatography on silica (B1680970) gel.[5]
-
Caption: Catalytic cycle of the Sharpless asymmetric epoxidation.
Kulinkovich Reaction
The Kulinkovich reaction provides a direct route to cyclopropanols from esters using a Grignard reagent in the presence of this compound.[9] The reaction proceeds through a key titanacyclopropane intermediate.[9]
| Ester Substrate | Grignard Reagent | Product | Yield (%) |
| Methyl acetate | EtMgBr | 1-Methylcyclopropanol | 76 |
| Methyl propionate (B1217596) | EtMgBr | 1-Ethylcyclopropanol | 82 |
| γ-Butyrolactone | EtMgBr | cis-Bicyclo[3.1.0]hexan-1-ol | 75 |
Data sourced from representative examples and may vary based on specific reaction conditions.
-
Reaction Setup:
-
To a solution of methyl propionate (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) under an argon atmosphere, add this compound (0.1 equivalents).
-
Cool the solution to 0 °C.
-
-
Addition of Grignard Reagent:
-
Slowly add a solution of ethylmagnesium bromide (EtMgBr) in THF (2.2 equivalents) dropwise to the reaction mixture over 1 hour, maintaining the temperature at 0 °C.
-
-
Reaction and Work-up:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to afford 1-ethylcyclopropanol.
-
Caption: Mechanism of the Kulinkovich reaction.
Ziegler-Natta Polymerization
Titanium-based catalysts, including those derived from this compound, are fundamental to Ziegler-Natta polymerization, a process for producing polyolefins like polyethylene (B3416737) and polypropylene.[10] The catalyst system typically involves a titanium compound and an organoaluminum co-catalyst.[10] The active catalyst species facilitates the coordination and insertion of olefin monomers to form long polymer chains.[10]
Transesterification Catalyst
This compound serves as an effective catalyst for transesterification reactions, which are crucial in processes like biodiesel production.[11] It can catalyze the conversion of triglycerides into fatty acid esters.[11] Studies have shown that with soybean oil, a propyl ester yield of 41.56% can be achieved at 200 °C after 3 hours with a 1% (w/w) catalyst loading of the monomeric form. In the transesterification of monoolein, yields greater than 99% have been reported.[11]
Precursor in Materials Science
The high reactivity of this compound, particularly its susceptibility to hydrolysis, makes it an ideal precursor for the synthesis of titanium-based materials.
Sol-Gel Synthesis of Titanium Dioxide (TiO₂) Nanoparticles
The sol-gel process is a versatile method for producing metal oxides. This compound is a common precursor for the synthesis of TiO₂ nanoparticles, thin films, and aerogels. The process involves the controlled hydrolysis and condensation of the alkoxide precursor.
-
Sol Preparation:
-
Prepare a solution of this compound in an alcohol, such as ethanol.
-
In a separate container, prepare an aqueous solution, which may contain an acid (e.g., nitric acid) to control the hydrolysis rate.
-
-
Hydrolysis and Condensation:
-
Slowly add the aqueous solution to the alcoholic solution of this compound under vigorous stirring.
-
The hydrolysis of the isopropoxide groups leads to the formation of Ti-OH species, which then undergo condensation to form Ti-O-Ti bridges, resulting in the formation of a sol (a colloidal suspension of solid particles in a liquid).
-
-
Gelation and Aging:
-
Continue stirring until a gel is formed.
-
Age the gel for a specific period to allow for further condensation and strengthening of the network.
-
-
Drying and Calcination:
-
Dry the gel to remove the solvent, which can be done at ambient or elevated temperatures.
-
Calcine the dried gel at high temperatures to remove residual organic matter and induce crystallization of the TiO₂ nanoparticles.
-
Caption: Experimental workflow for the sol-gel synthesis of TiO₂ nanoparticles.
Precursor for Thin Film Deposition
This compound is also utilized as a precursor for the deposition of thin films of materials like barium strontium titanate (BST), which have applications in microwave devices due to their high dielectric constant.
Conclusion
This compound is an indispensable reagent in organometallic chemistry, with a profound impact on both academic research and industrial applications. Its utility as a catalyst in stereoselective synthesis and as a versatile precursor in materials science continues to drive innovation. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for scientists and researchers, facilitating the effective and safe application of this remarkable compound in their endeavors.
References
- 1. Disclosing the Interaction between Carbon Monoxide and Alkylated Ti3+ Species: a Direct Insight into Ziegler–Natta Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atamankimya.com [atamankimya.com]
- 3. chembk.com [chembk.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound(546-68-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. Titanium (IV) Isopropoxide - ProChem, Inc. [prochemonline.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. byjus.com [byjus.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Sol-Gel Synthesis of Titanium Dioxide (TiO2) Nanoparticles using Titanium(IV) Isopropoxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of titanium dioxide (TiO2) nanoparticles via a sol-gel method using titanium(IV) isopropoxide as a precursor. The sol-gel process is a versatile and cost-effective technique for producing high-purity, homogenous nanoparticles with controlled particle size and morphology.[1] These nanoparticles have wide-ranging applications in photocatalysis, sensors, and importantly, in the biomedical field for drug delivery and as antibacterial agents.[2][3][4] This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the synthesis, purification, and characterization of TiO2 nanoparticles.
Applications in Research and Drug Development
Titanium dioxide nanoparticles synthesized by the sol-gel method exhibit unique properties that make them attractive for various applications in scientific research and drug development:
-
Photocatalysis: The anatase phase of TiO2 is a well-known photocatalyst, capable of degrading organic pollutants and facilitating chemical reactions under UV irradiation.[5][6] This property is valuable in environmental remediation research and organic synthesis.
-
Antibacterial Agents: TiO2 nanoparticles have demonstrated significant antibacterial activity against a range of bacteria, including Escherichia coli and Staphylococcus aureus.[4][7][8] This makes them promising candidates for incorporation into antimicrobial coatings and medical devices.
-
Drug Delivery: The high surface area and biocompatibility of TiO2 nanoparticles allow for their use as carriers for targeted drug delivery.[3] Their surface can be functionalized to attach specific drug molecules for controlled release.
Experimental Protocol: Sol-Gel Synthesis of TiO2 Nanoparticles
This protocol details a general and widely used method for the synthesis of TiO2 nanoparticles. Researchers may need to modify parameters such as pH, temperature, and calcination conditions to achieve desired particle characteristics.
Materials:
-
This compound (TTIP) (precursor)
-
Isopropanol (solvent)
-
Deionized water
-
Nitric acid (catalyst) or Acetic Acid
-
Ethanol
Equipment:
-
Beakers and magnetic stir bars
-
Magnetic stirrer with hotplate
-
Dropping funnel or burette
-
Oven
-
Muffle furnace
-
Mortar and pestle
Procedure:
-
Precursor Solution Preparation: In a beaker, dissolve a specific volume of this compound in isopropanol. A common starting point is a 1:10 to 1:30 molar ratio of TTIP to isopropanol.[9][10] Stir the solution vigorously for a period of time, for example, 60 minutes, to ensure homogeneity.[10]
-
Hydrolysis Solution Preparation: In a separate beaker, prepare an aqueous solution by adding a catalyst, such as nitric acid or acetic acid, to deionized water. The acid helps to control the hydrolysis and condensation rates.[5]
-
Hydrolysis: Slowly add the aqueous solution dropwise to the precursor solution while stirring vigorously.[5][10] This slow addition is crucial to control the particle size and prevent rapid agglomeration. The mixture will gradually form a sol, which is a colloidal suspension of solid particles in a liquid.
-
Gelation: Continue stirring the sol for several hours at a controlled temperature, for instance, 60°C, until a viscous gel is formed.[1] The time required for gelation can vary depending on the specific reaction conditions.
-
Aging: The gel is then aged for a period, typically 24 hours, in a dark, undisturbed environment to allow for the completion of condensation reactions.[5]
-
Drying: The aged gel is dried in an oven at a temperature around 80-100°C for several hours to remove the solvent and residual water.[5]
-
Calcination: The dried powder is then calcined in a muffle furnace at temperatures ranging from 300°C to 800°C.[1][11] The calcination temperature significantly influences the crystalline phase (anatase, rutile, or a mix) and particle size of the final TiO2 nanoparticles.[12][13] For instance, the anatase phase is typically formed at lower temperatures (around 450-600°C), while higher temperatures favor the formation of the rutile phase.[11]
-
Characterization: The synthesized TiO2 nanoparticles should be characterized using various analytical techniques to determine their properties.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of TiO2 nanoparticles synthesized via the sol-gel method under different conditions.
Table 1: Effect of Calcination Temperature on Crystallite Size and Crystalline Phase
| Calcination Temperature (°C) | Average Crystallite Size (nm) | Crystalline Phase | Reference |
| 250 | 6 | Anatase | [12] |
| 300 | 15-20 | Anatase and Rutile | [1] |
| 450 | Varies | Anatase | |
| 500 | ~11 | Anatase | [11] |
| 550 | Varies | Anatase | |
| 600 | 18.3 | Anatase | [5] |
| 650 | Varies | Anatase and Rutile | |
| 800 | >100 | Rutile | [12] |
Table 2: Influence of Synthesis Parameters on Nanoparticle Properties
| Parameter | Variation | Effect | Reference |
| pH | 3.5 | Formation of both anatase and rutile phases, good dispersion. | |
| pH | Higher pH | Predominantly anatase phase. | |
| Stirring Time | 36 hours | Good dispersion without agglomeration. | |
| Surfactant | CTAB | Modified shape, size, and distribution of nanoparticles. |
Visualizations
Figure 1: Experimental Workflow for Sol-Gel Synthesis of TiO2 Nanoparticles
Caption: A flowchart illustrating the key steps in the sol-gel synthesis of TiO2 nanoparticles.
Figure 2: Chemical Pathway of the Sol-Gel Process
Caption: A diagram showing the hydrolysis and condensation reactions in the sol-gel process.
References
- 1. krishisanskriti.org [krishisanskriti.org]
- 2. Sol–Gel-Derived TiO2 and TiO2/Cu Nanoparticles: Synthesis, Characterization, and Antibacterial Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Titanium Dioxide Nanomaterials: Progress in Synthesis and Application in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. jsynthchem.com [jsynthchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [PDF] Synthesis of TiO2 Nan particles by Using Sol-Gel Method and its Applications as Antibacterial Agents | Semantic Scholar [semanticscholar.org]
- 9. Synthesis of Titanium Dioxide (TiO2) Nanoparticles by Sol-Gel Method and its Characterization | Scientific.Net [scientific.net]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Hydrothermal Synthesis of TiO₂ Nanotubes using Titanium(IV) Isopropoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium dioxide (TiO₂) nanotubes are a class of nanomaterials that have garnered significant interest across various scientific disciplines, including photocatalysis, solar energy conversion, and drug delivery. Their high surface area, robust chemical stability, and biocompatibility make them ideal candidates for a wide range of applications. The hydrothermal synthesis route, particularly when employing titanium(IV) isopropoxide as a precursor, offers a versatile and cost-effective method for producing high-purity TiO₂ nanotubes with tunable properties.
This document provides detailed application notes and experimental protocols for the synthesis of TiO₂ nanotubes via a two-step process: the initial sol-gel synthesis of a TiO₂ nanoparticle precursor from this compound, followed by the hydrothermal conversion of these nanoparticles into nanotubes.
Experimental Protocols
Protocol 1: Sol-Gel Synthesis of TiO₂ Nanoparticle Precursor
This protocol outlines the preparation of TiO₂ nanoparticles from this compound, which will serve as the precursor material for the hydrothermal synthesis of nanotubes.
Materials:
-
This compound (TTIP)
-
Isopropanol
-
Deionized (DI) water
-
Nitric acid (HNO₃) or Acetic Acid
-
Beakers and magnetic stirrer
-
Drying oven
Procedure:
-
Precursor Solution Preparation: In a clean, dry beaker, prepare a solution of this compound in isopropanol. A typical molar ratio is 1 M TTIP in the final solution. For example, mix 15.26 mL of TTIP with 50 mL of distilled water.[1]
-
Hydrolysis: While vigorously stirring, slowly add a mixture of DI water and an acid (such as nitric acid or acetic acid) to the precursor solution. The acid acts as a catalyst for hydrolysis and helps to control the particle size. A common approach is to mix 1 M of TTIP with 4 M of acetic acid.[1]
-
Peptization: The resulting suspension is then heated to approximately 60-70°C for 18-20 hours.[2][3] This process, known as peptization, breaks down agglomerates and forms a stable colloidal sol of TiO₂ nanoparticles.
-
Washing and Drying: The synthesized TiO₂ nanoparticles are collected by centrifugation or filtration, washed repeatedly with ethanol (B145695) to remove any unreacted precursors or byproducts, and then dried in an oven at around 80-100°C for several hours to obtain a fine white powder.[1]
Protocol 2: Hydrothermal Synthesis of TiO₂ Nanotubes
This protocol describes the conversion of the previously synthesized TiO₂ nanoparticles into nanotubes using a hydrothermal method.
Materials:
-
Synthesized TiO₂ nanoparticles
-
Sodium hydroxide (B78521) (NaOH) pellets
-
Hydrochloric acid (HCl), 0.1 M solution
-
Deionized (DI) water
-
Teflon-lined stainless steel autoclave
-
Magnetic stirrer
-
Oven or furnace
-
pH meter
-
Centrifuge or filtration apparatus
Procedure:
-
Preparation of Alkaline Solution: Prepare a 10 M NaOH solution by carefully dissolving the appropriate amount of NaOH pellets in DI water in a beaker.
-
Dispersion of Precursor: Disperse the synthesized TiO₂ nanoparticles in the 10 M NaOH solution. A typical ratio is 1.0 g of TiO₂ powder per 40-60 mL of NaOH solution.[4]
-
Homogenization: Vigorously stir the suspension using a magnetic stirrer for at least 30 minutes to ensure a uniform mixture.
-
Hydrothermal Treatment: Transfer the suspension into a Teflon-lined stainless steel autoclave. Seal the autoclave and place it in an oven or furnace preheated to a temperature between 110°C and 180°C. The reaction is typically carried out for 20 to 48 hours.
-
Cooling and Collection: After the hydrothermal treatment, allow the autoclave to cool down to room temperature naturally. The resulting white precipitate, which consists of sodium titanate nanotubes, is collected by centrifugation or filtration.
-
Washing and Ion Exchange: The collected precipitate is thoroughly washed with DI water to remove excess NaOH. Subsequently, it is washed with a 0.1 M HCl solution to facilitate the exchange of sodium ions with protons, converting the sodium titanate nanotubes into H₂Ti₃O₇ or TiO₂ nanotubes. Continue washing with DI water until the pH of the filtrate becomes neutral (pH ≈ 7).[4]
-
Drying: The final product, TiO₂ nanotubes, is dried in an oven at approximately 80-100°C for several hours.
-
(Optional) Calcination: For certain applications, the dried nanotubes can be calcined at temperatures ranging from 300°C to 600°C to improve their crystallinity and photocatalytic activity.
Data Presentation
The following tables summarize key quantitative data related to the synthesis and characteristics of TiO₂ nanotubes produced via the hydrothermal method using a this compound-derived precursor.
Table 1: Experimental Parameters for Hydrothermal Synthesis
| Parameter | Value Range | Notes |
| Precursor | TiO₂ nanoparticles (from TTIP) | The characteristics of the initial nanoparticles can influence the final nanotube morphology. |
| Alkaline Solution | 8 M - 15 M NaOH | 10 M NaOH is a commonly used concentration. |
| Hydrothermal Temperature | 110 - 180 °C | Temperature affects the nanotube formation and dimensions. |
| Hydrothermal Duration | 20 - 48 hours | Longer durations can lead to more complete nanotube formation. |
| Washing Procedure | DI water, 0.1 M HCl, DI water | Crucial for removing impurities and achieving the desired nanotube composition. |
Table 2: Typical Characteristics of Synthesized TiO₂ Nanotubes
| Property | Typical Value | Characterization Technique |
| Outer Diameter | 10 - 50 nm | Transmission Electron Microscopy (TEM) |
| Inner Diameter | 5 - 15 nm | Transmission Electron Microscopy (TEM) |
| Length | Several hundred nanometers to microns | Scanning Electron Microscopy (SEM), TEM |
| Crystal Phase (after washing) | Anatase or Titanate (H₂Ti₃O₇) | X-ray Diffraction (XRD) |
| Crystal Phase (after calcination) | Anatase, Rutile, or mixed-phase | X-ray Diffraction (XRD) |
| Specific Surface Area | 100 - 400 m²/g | Brunauer-Emmett-Teller (BET) Analysis |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the hydrothermal synthesis of TiO₂ nanotubes starting from this compound.
Photocatalytic Degradation Mechanism
The diagram below illustrates the fundamental mechanism of photocatalytic degradation of organic pollutants using TiO₂ nanotubes. Upon irradiation with UV light, electron-hole pairs are generated, which then react with water and oxygen to produce highly reactive oxygen species (ROS) that degrade organic pollutants.
References
Application Note: Protocol for Preparing a Stable Titanium(IV) Isopropoxide Sol
Introduction
Titanium(IV) isopropoxide (TTIP) is a widely used precursor in materials science for the synthesis of titanium dioxide (TiO₂) nanomaterials through the sol-gel process.[1] The sol-gel method involves the hydrolysis and subsequent condensation of the metal alkoxide precursor in a solvent.[2] This process allows for the formation of a stable colloidal suspension (sol) of TiO₂ nanoparticles, which can then be processed into various forms such as powders, thin films, or aerogels.[3]
The stability of the this compound sol is a critical factor that influences the properties of the final TiO₂ material, including particle size, morphology, and crystallinity.[4] Due to the high reactivity of TTIP with water, uncontrolled hydrolysis and condensation can lead to rapid precipitation of large agglomerates.[2] Therefore, a carefully controlled protocol is necessary to achieve a stable sol. This application note provides a detailed protocol for the preparation of a stable this compound sol, including the use of stabilizers and control of reaction parameters. It is intended for researchers, scientists, and drug development professionals working with TiO₂ nanomaterials.
Key Experimental Considerations
The stability of the this compound sol is primarily influenced by the following factors:
-
Water to Alkoxide Ratio: A lower water-to-alkoxide ratio slows down the hydrolysis and condensation reactions, preventing rapid precipitation.[5]
-
pH Control: Acidic conditions, achieved through the addition of acids like acetic acid or nitric acid, can catalyze the hydrolysis reaction while inhibiting the condensation reaction, leading to the formation of smaller, more stable particles.[6]
-
Stabilizing Agents: Chelating agents such as acetic acid can modify the titanium precursor, reducing its reactivity and promoting the formation of a stable sol.[7]
-
Solvent: Alcohols like ethanol (B145695) or isopropanol (B130326) are commonly used as solvents and can influence the reaction kinetics.[3]
-
Temperature and Aging: The temperature at which the reaction is carried out and the subsequent aging of the sol can affect the crystallinity and size of the nanoparticles.
Experimental Protocol
This protocol describes the preparation of a stable this compound sol using acetic acid as a stabilizer and ethanol as a solvent.
Materials and Reagents:
-
This compound (TTIP, ≥97%)
-
Ethanol (anhydrous, ≥99.5%)
-
Acetic acid (glacial, ≥99.7%)
-
Deionized water
-
Argon or Nitrogen gas (for inert atmosphere)
-
Beakers and magnetic stirrer
-
Syringes
-
Temperature-controlled bath or hotplate
Procedure:
-
Preparation of the Precursor Solution:
-
In a clean, dry beaker, add a specific volume of anhydrous ethanol.
-
Place the beaker in a temperature-controlled bath set to 25°C and begin stirring.
-
Slowly add a predetermined molar ratio of glacial acetic acid to the ethanol while stirring continuously.
-
Under an inert atmosphere (e.g., argon or nitrogen), slowly add the desired molar ratio of this compound to the ethanol-acetic acid mixture. The solution should turn a clear, pale yellow.
-
Continue stirring this precursor solution for at least 30 minutes to ensure complete mixing and coordination of the acetic acid with the TTIP.
-
-
Hydrolysis:
-
In a separate beaker, prepare a solution of deionized water and anhydrous ethanol.
-
Slowly add the water-ethanol solution dropwise to the stirring precursor solution. The rate of addition is critical to control the hydrolysis reaction. A slow, controlled addition prevents localized high concentrations of water, which can lead to precipitation.
-
Upon addition of the water-ethanol solution, the sol may become slightly turbid, indicating the formation of nanoparticles.
-
-
Aging:
-
Once the addition of the water-ethanol solution is complete, cover the beaker and allow the sol to stir for a specified period (e.g., 1-2 hours) at room temperature.[4]
-
For certain applications requiring increased crystallinity, the sol can be aged at a slightly elevated temperature (e.g., 40-60°C) for a defined duration (e.g., 4-12 hours).
-
-
Storage:
-
Store the stable sol in a sealed container at room temperature. The stability of the sol can range from several hours to several days, depending on the specific preparation parameters.
-
Quantitative Data Summary
The following table summarizes various experimental parameters from different studies for the preparation of this compound sols and the resulting characteristics of the TiO₂ nanoparticles.
| Molar Ratio (TTIP:Solvent:Stabilizer:Water) | Solvent | Stabilizer | Aging Time (h) | Aging Temp. (°C) | Resulting Particle/Crystallite Size (nm) | Reference |
| 1:38:1:200 | Isopropanol | Acetic Acid | 1 | 0 | - | [4] |
| 1:38:10:200 | Isopropanol | Acetic Acid | 1 | 0 | - | [4] |
| 1:20 (v/v TTIP:Ethanol) | Ethanol | Acetic Acid | 5 | RT | 13.15 - 27.55 | [8] |
| 1:10 (v/v TTIP:Isopropanol) | Isopropanol | Nitric Acid | 6 | 60 | ~20 | [3] |
| - | - | Triethanolamine | 4 | 130 | 7 | |
| - | - | Triethanolamine | 12 | 130 | 12 | |
| - | - | Triethanolamine | 12 | 160 | 21 |
*RT: Room Temperature
Experimental Workflow Diagram
Caption: Workflow for the preparation of a stable this compound sol.
Characterization of the Sol
The stability and properties of the prepared sol can be characterized by various techniques:
-
Dynamic Light Scattering (DLS): To determine the particle size distribution of the TiO₂ nanoparticles in the sol.
-
Zeta Potential Measurement: To assess the surface charge of the particles and predict the long-term stability of the sol.
-
Transmission Electron Microscopy (TEM): To visualize the morphology and size of the nanoparticles after drying a sample of the sol.
-
X-ray Diffraction (XRD): To determine the crystalline phase (anatase, rutile, or brookite) of the TiO₂ particles after drying and calcination.[9]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the hydrolysis and condensation reactions and the presence of organic residues.
Conclusion
This application note provides a detailed and reproducible protocol for the preparation of a stable this compound sol. By carefully controlling the molar ratios of reactants, the rate of hydrolysis, and the aging conditions, it is possible to synthesize stable TiO₂ sols with desired nanoparticle characteristics. The provided quantitative data and workflow diagram serve as a valuable resource for researchers and professionals in the field of materials science and drug development. The stability of the sol is paramount for the subsequent formation of high-quality TiO₂ nanomaterials for various applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Titanium isopropoxide - Wikipedia [en.wikipedia.org]
- 3. krishisanskriti.org [krishisanskriti.org]
- 4. Sol-gel low-temperature synthesis of stable anatase-type TiO2 nanoparticles under different conditions and its photocatalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. preprints.org [preprints.org]
- 7. quora.com [quora.com]
- 8. ijirset.com [ijirset.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Photocatalytic Degradation of Organic Pollutants using Titanium(IV) Isopropoxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of titanium(IV) isopropoxide as a precursor for the synthesis of titanium dioxide (TiO₂) photocatalysts and their application in the degradation of organic pollutants.
Introduction
Titanium dioxide (TiO₂) is a widely studied semiconductor photocatalyst due to its high photocatalytic activity, chemical stability, low cost, and non-toxicity.[1][2] this compound (TTIP) is a common precursor for the synthesis of TiO₂ nanoparticles and thin films through various methods, including sol-gel and hydrothermal processes.[3][4][5][6][7][8][9] This document outlines the synthesis of TiO₂ photocatalysts from TTIP, their characterization, and the experimental setup for evaluating their photocatalytic efficiency in degrading organic pollutants. The photocatalytic degradation process is initiated when TiO₂ absorbs photons with energy equal to or greater than its bandgap, leading to the generation of electron-hole pairs.[10][11] These charge carriers then react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•-), which are responsible for the decomposition of organic pollutants into simpler and less harmful compounds.[10][12][11]
Synthesis of TiO₂ Photocatalysts from this compound
The sol-gel method is a versatile and widely used technique for the synthesis of TiO₂ nanoparticles from this compound.[4][5][6][13][14]
Experimental Protocol: Sol-Gel Synthesis of TiO₂ Nanoparticles
Materials:
-
This compound (TTIP)
-
Isopropyl alcohol
-
Deionized water
-
Nitric acid (HNO₃) or Acetic Acid
-
Beakers, magnetic stirrer, and hot plate
-
Centrifuge
-
Oven and muffle furnace
Procedure:
-
In a typical synthesis, a solution of this compound is prepared by adding it dropwise to isopropyl alcohol under vigorous stirring.[4]
-
To control the hydrolysis and condensation rates, an acid such as nitric acid or acetic acid is often added to the solution.[15][3][14] For example, 15 mL of acetic acid can be blended with 150 mL of double-distilled water and stirred continuously for 30 minutes at 0 °C. Then, 5 mL of titanium tetra isopropoxide is added drop by drop and stirred vigorously for 5 hours.[14]
-
A mixture of deionized water and isopropyl alcohol is then slowly added to the TTIP solution to initiate the hydrolysis process, leading to the formation of a sol.[4]
-
The resulting sol is stirred for a period of time (e.g., 1-2 hours) to ensure homogeneity and then aged for 24 hours to allow for the completion of the gelation process.[4][14]
-
The obtained gel is then dried in an oven at a temperature of around 80-100 °C to remove the solvent.[15][14]
-
Finally, the dried gel is calcined in a muffle furnace at temperatures ranging from 400 to 600 °C for several hours to obtain the crystalline TiO₂ nanoparticles.[15][7][13] The calcination temperature influences the crystalline phase (anatase, rutile, or a mixture) and crystallite size of the TiO₂ particles.[6][7][16]
Characterization of TiO₂ Photocatalysts
To understand the physicochemical properties of the synthesized TiO₂ nanoparticles, which in turn determine their photocatalytic activity, a range of characterization techniques are employed.
| Characterization Technique | Purpose |
| X-ray Diffraction (XRD) | To determine the crystalline phase (anatase, rutile, brookite), crystallite size, and lattice parameters of the TiO₂ nanoparticles. The anatase phase is generally considered more photocatalytically active.[5][13][17][18] |
| Scanning Electron Microscopy (SEM) | To visualize the surface morphology, particle size, and shape of the synthesized TiO₂ nanoparticles.[5][17] |
| Transmission Electron Microscopy (TEM) | To obtain high-resolution images of the nanoparticles, providing detailed information on their size, shape, and crystal structure.[13] |
| UV-Vis Diffuse Reflectance Spectroscopy (UV-Vis DRS) | To determine the light absorption properties and the band gap energy of the TiO₂ photocatalyst. A lower band gap can allow for the absorption of a broader range of light, potentially enhancing photocatalytic activity under visible light.[15][5] |
| Brunauer–Emmett–Teller (BET) Analysis | To measure the specific surface area of the photocatalyst. A larger surface area generally provides more active sites for the adsorption of pollutants and photocatalytic reactions, leading to higher efficiency.[15][5] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups present on the surface of the TiO₂ nanoparticles and to confirm the removal of organic residues from the precursor during calcination.[13][14] |
Photocatalytic Degradation of Organic Pollutants
The synthesized TiO₂ nanoparticles can be effectively used for the degradation of a wide range of organic pollutants in aqueous solutions, such as dyes (e.g., methylene (B1212753) blue, methyl orange) and phenolic compounds (e.g., 4-chlorophenol).
Experimental Protocol: Photocatalytic Degradation
Materials and Equipment:
-
Synthesized TiO₂ photocatalyst
-
Organic pollutant stock solution (e.g., methylene blue)
-
Photoreactor equipped with a light source (e.g., UV lamp or Xenon lamp)[5][19][20]
-
Magnetic stirrer
-
UV-Vis spectrophotometer
-
Centrifuge or filtration system
Procedure:
-
A known amount of the TiO₂ photocatalyst is dispersed in an aqueous solution of the organic pollutant with a specific initial concentration.
-
The suspension is typically stirred in the dark for a certain period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the photocatalyst surface and the pollutant molecules.
-
The photoreactor is then turned on, and the suspension is irradiated with a suitable light source (e.g., UV or visible light) under continuous stirring.[19][20]
-
At regular time intervals, aliquots of the suspension are withdrawn.
-
The withdrawn samples are centrifuged or filtered to remove the TiO₂ nanoparticles.
-
The concentration of the organic pollutant in the supernatant is measured using a UV-Vis spectrophotometer by monitoring the absorbance at its characteristic maximum wavelength.[17][19]
-
The degradation efficiency is calculated using the following formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration of the pollutant and Cₜ is the concentration at time t.
Data Presentation
The following tables summarize typical quantitative data obtained from photocatalytic degradation experiments.
Table 1: Photocatalytic Degradation of Methylene Blue
| Catalyst | Catalyst Loading (g/L) | Initial MB Concentration (mg/L) | Irradiation Time (min) | Degradation Efficiency (%) | Reference |
| N-TiO₂/MoS₂ | - | - | - | 99 | [1] |
| SG-L | - | - | 150 | 97 | [5] |
| SG-L-H | - | - | 150 | 94 | [5] |
| SG-H | - | - | 150 | 91 | [5] |
| SG | - | - | 150 | 87 | [5] |
Table 2: Physical Properties of Synthesized TiO₂ Nanostructures
| Sample | Crystallite Size (nm) | Surface Area (m²/g) | Reference |
| TNP-P1 | 17 | 46.24 | [15] |
| TNP-P2 | 7 | 61.31 | [15] |
| TNT-P1 | - | 138.83 | [15] |
| TNT-P2 | - | 167.57 | [15] |
| SG | - | 0.95 | [5] |
| SG-H | - | 18.95 | [5] |
| SG-L | - | 82.65 | [5] |
| SG-L-H | - | 168.59 | [5] |
Visualizations
Experimental Workflow and Mechanisms
Caption: Experimental workflow for TiO₂ synthesis and photocatalytic degradation.
Caption: Mechanism of photocatalytic degradation of organic pollutants by TiO₂.
References
- 1. Efficient photocatalytic degradation of organic pollutants over TiO2 nanoparticles modified with nitrogen and MoS2 under visible light irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. krishisanskriti.org [krishisanskriti.org]
- 4. Synthesis and Characterization of SiO2/TiO2 as Photocatalyst on Methylene Blue Degradation [mdpi.com]
- 5. A Comparative Study on the Structure and Photoactivity of Titanium Dioxide Obtained from Various Synthetics for the Degradation of Organic Dye | Engineering and Technology For Sustainable Development [jst.vn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Nb-Kaolinite and Nb-TiO2-Kaolinite for Emerging Organic Pollutant Removal [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, characterization and evaluations of TiO2 nanostructures prepared from different titania precursors for photocatalytic degradation of 4-chlorophenol in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ieeexplore.ieee.org [ieeexplore.ieee.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Titanium(IV) Isopropoxide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Titanium(IV) isopropoxide as a versatile and efficient catalyst in key organic synthesis reactions. The following sections offer insights into its application in asymmetric epoxidation and transesterification, complete with quantitative data, step-by-step procedures, and visual workflow diagrams to facilitate practical implementation in a laboratory setting.
Application Note 1: The Sharpless-Katsuki Asymmetric Epoxidation of Allylic Alcohols
The Sharpless-Katsuki Asymmetric Epoxidation is a powerful method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols.[1][2] This reaction utilizes a catalyst system generated in situ from this compound and a chiral tartrate ester, typically diethyl tartrate (DET) or diisopropyl tartrate (DIPT).[3][4] The oxidant is tert-butyl hydroperoxide (TBHP).[1][2] A key advantage of this method is the high degree of predictability and control over the stereochemical outcome, which is determined by the chirality of the tartrate ligand used.[4][5] The addition of molecular sieves is crucial for the reaction to proceed with catalytic amounts of the titanium complex.[3][6]
The resulting chiral epoxy alcohols are valuable intermediates in the synthesis of a wide range of pharmaceuticals and natural products.[5][7] The reaction is known for its high yields and excellent enantioselectivities, often exceeding 90% enantiomeric excess (ee).[5][8]
Quantitative Data Summary
The following table summarizes representative results for the Sharpless Asymmetric Epoxidation of various allylic alcohols, highlighting the high yields and enantioselectivities achieved.
| Allylic Alcohol Substrate | Chiral Ligand | Reaction Time (h) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| (E)-2-Hexen-1-ol | L-(+)-DET | 3.5 | -20 | 85 | 95 |
| Geraniol (B1671447) | D-(-)-DIPT | 4 | -20 | 91 | 98 |
| Cinnamyl alcohol | L-(+)-DET | 6 | -25 | 89 | 96 |
| (Z)-2-Hexen-1-ol | D-(-)-DIPT | 24 | -20 | 75 | 88 |
| 3-Methyl-2-buten-1-ol | L-(+)-DET | 5 | -20 | 82 | 92 |
Experimental Protocol: Catalytic Sharpless Asymmetric Epoxidation of Geraniol
This protocol details the catalytic asymmetric epoxidation of geraniol using D-(-)-diisopropyl tartrate.
Materials:
-
Geraniol
-
This compound (Ti(OiPr)₄)
-
D-(-)-Diisopropyl tartrate (D-(-)-DIPT)
-
Anhydrous tert-butyl hydroperoxide (TBHP) in decane (B31447)
-
Powdered, activated 4Å molecular sieves
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
10% aqueous tartaric acid solution
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), add powdered 4Å molecular sieves.
-
Add anhydrous dichloromethane and cool the flask to -20 °C in a suitable cooling bath.
-
To the cooled and stirred suspension, add D-(-)-DIPT (6 mol%) followed by this compound (5 mol%) via syringe.
-
Stir the mixture for 30 minutes at -20 °C to allow for the formation of the chiral catalyst complex.
-
Add geraniol (1 equivalent) to the reaction mixture.
-
Slowly add the solution of anhydrous TBHP in decane (1.5 equivalents) dropwise over 10-15 minutes, ensuring the internal temperature remains below -15 °C.
-
Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and allow the mixture to warm to room temperature.
-
Stir the mixture vigorously for 1 hour.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired epoxy alcohol.
References
- 1. benchchem.com [benchchem.com]
- 2. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemicals [chemicals.thermofisher.cn]
- 7. researchgate.net [researchgate.net]
- 8. organicreactions.org [organicreactions.org]
Application Notes and Protocols for the Deposition of TiO₂ Thin Films from Titanium(IV) Isopropoxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the deposition of titanium dioxide (TiO₂) thin films using titanium(IV) isopropoxide as a precursor. The methodologies covered include widely used techniques such as sol-gel synthesis followed by spin coating or dip coating, as well as an overview of chemical vapor deposition. These protocols are designed to be a valuable resource for researchers in materials science, nanotechnology, and drug development, where TiO₂ thin films are utilized for their biocompatibility, photocatalytic activity, and as coatings for medical implants and drug delivery systems.[1][2]
Chemical Background: From Precursor to Thin Film
The formation of TiO₂ thin films from this compound (TTIP) is a multi-step process involving hydrolysis and condensation reactions.[3] Initially, the TTIP precursor undergoes hydrolysis, where the isopropoxide groups (-OⁱPr) are replaced by hydroxyl groups (-OH) upon reaction with water. This is followed by condensation, where the hydroxylated titanium precursors react with each other to form Ti-O-Ti bridges, releasing water or isopropanol (B130326).[3] This polymerization process leads to the formation of a sol, which is a stable colloidal suspension of nanosized TiO₂ particles. This sol can then be applied to a substrate to form a gel film, which upon drying and heat treatment (annealing), is converted into a solid, crystalline TiO₂ thin film. The final properties of the film, such as its crystalline phase (anatase, rutile, or brookite), grain size, and surface morphology, are highly dependent on the synthesis parameters.[4][5]
Deposition Techniques: A Comparative Overview
Several techniques can be employed to deposit TiO₂ thin films from a this compound precursor. The choice of method depends on the desired film characteristics, substrate material, and available equipment.
| Deposition Technique | Principle | Advantages | Disadvantages |
| Sol-Gel with Spin Coating | A sol-gel solution is dispensed onto a substrate, which is then rotated at high speed to produce a uniform thin film. | Simple, rapid, produces uniform films, and allows for easy control of film thickness.[6] | Can be limited to flat substrates; material wastage can be high. |
| Sol-Gel with Dip Coating | A substrate is immersed in and withdrawn from a sol-gel solution at a constant speed. | Cost-effective, suitable for coating large and complex-shaped substrates, and allows for good control over film thickness.[7][8] | Slower process compared to spin coating; can be sensitive to environmental conditions. |
| Chemical Vapor Deposition (CVD) | A volatile precursor (TTIP) is introduced into a reaction chamber where it decomposes on a heated substrate to form a thin film. | Produces high-purity, dense, and uniform films with excellent adhesion.[9] | Requires more complex and expensive equipment; uses higher temperatures. |
Experimental Protocols
Protocol 1: Sol-Gel Synthesis of TiO₂ Precursor Solution
This protocol describes the preparation of a stable TiO₂ sol from this compound, which can be used for subsequent spin or dip coating.
Materials:
-
This compound (TTIP)
-
Isopropanol or Ethanol
-
Deionized water
-
Nitric acid (HNO₃) or Acetic acid (CH₃COOH) as a catalyst/stabilizer
Equipment:
-
Beakers and magnetic stirrer
-
Pipettes and graduated cylinders
Procedure:
-
In a beaker, mix isopropanol (or ethanol) and deionized water. The molar ratio of water to TTIP is a critical parameter influencing the hydrolysis rate.
-
Slowly add a stabilizing agent, such as nitric acid or acetic acid, to the mixture while stirring.[6][7] This helps to control the hydrolysis and condensation rates, preventing rapid precipitation.
-
While vigorously stirring, add this compound dropwise to the solution.[7][8]
-
Continue stirring the solution for a set period (e.g., 30 minutes to several hours) at room temperature to obtain a clear and stable TiO₂ sol.[7][10]
-
The sol can be aged for a specific duration (e.g., 24 hours) before use to ensure homogeneity.[10]
Protocol 2: Deposition of TiO₂ Thin Films by Spin Coating
Equipment:
-
Spin coater
-
Substrates (e.g., glass slides, silicon wafers)
-
Hotplate or furnace for annealing
Procedure:
-
Clean the substrates thoroughly using a multi-step cleaning process (e.g., sonication in acetone, isopropanol, and deionized water).
-
Place the cleaned substrate on the spin coater chuck.
-
Dispense a small amount of the prepared TiO₂ sol onto the center of the substrate.
-
Spin the substrate at a specific speed (e.g., 1500-4500 rpm) for a defined time (e.g., 30-60 seconds).[11][12][13] The final film thickness is inversely proportional to the square root of the spin speed.
-
After coating, the film is typically pre-heated on a hotplate (e.g., at 100-250°C) to evaporate the solvent.[6][13]
-
For multi-layered films, repeat steps 3-5.
-
Finally, anneal the coated substrate in a furnace at a specific temperature (e.g., 300-600°C) for a certain duration (e.g., 1-2 hours) to induce crystallization and improve film quality.[11][14]
Protocol 3: Deposition of TiO₂ Thin Films by Dip Coating
Equipment:
-
Dip coater
-
Substrates
-
Furnace for annealing
Procedure:
-
Clean the substrates as described in the spin coating protocol.
-
Immerse the substrate into the prepared TiO₂ sol.
-
Withdraw the substrate from the sol at a constant, controlled speed (e.g., 1-2 cm/min).[15] The film thickness is influenced by the withdrawal speed and the viscosity of the sol.
-
After withdrawal, the film is allowed to dry at ambient temperature or on a hotplate.
-
For multi-layered films, a short annealing step (e.g., at 120°C for 30 minutes) can be performed between each dip.[15]
-
After the final layer is deposited, anneal the film in a furnace at a desired temperature (e.g., 300-500°C) for 2 hours to promote the formation of the crystalline TiO₂ phase.[15]
Data Presentation: Quantitative Parameters and Their Effects
The properties of the deposited TiO₂ thin films are highly dependent on the processing parameters. The following tables summarize key quantitative data from various studies.
Table 1: Effect of Annealing Temperature on TiO₂ Thin Film Properties
| Annealing Temperature (°C) | Crystalline Phase | Grain Size (nm) | Surface Roughness (rms, nm) | Optical Band Gap (eV) |
| 300 | Amorphous/Anatase | ~30-40 | 0.266 | 3.65 |
| 400 | Anatase | ~30-40 | 1.192 | 3.71 |
| 500 | Anatase | 36.54 - 49 | 1.647 | 3.10 - 3.75 |
| 600 | Anatase/Rutile | Becomes bigger | 3.92 | - |
| Data compiled from references:[4][5][14][15][16] |
Table 2: Effect of Spin Coating Speed on TiO₂ Thin Film Properties
| Spin Speed (rpm) | Film Thickness (nm) | Optical Band Gap (eV) |
| 1500 | 301 | Increases with speed |
| 3000 | 182 | Increases with speed |
| 4500 | 127 | Increases with speed |
| Data compiled from reference:[12] |
Visualizations
Signaling Pathway: From Precursor to Crystalline Film
References
- 1. Biomedical Applications of TiO2 Nanostructures: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. arpnjournals.org [arpnjournals.org]
- 5. TiO2 Thin Film’s Fabrication and Characterization in Response to Heat Treatment – Oriental Journal of Chemistry [orientjchem.org]
- 6. ijirset.com [ijirset.com]
- 7. scielo.br [scielo.br]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Sol-Gel Spin Coating Synthesis of TiO2 Nanostructure and Its Optical Characterization [scirp.org]
- 12. ripublication.com [ripublication.com]
- 13. mdpi.com [mdpi.com]
- 14. journals.pan.pl [journals.pan.pl]
- 15. thaiscience.info [thaiscience.info]
- 16. researchgate.net [researchgate.net]
Controlling the Morphology of Titanium Dioxide Nanomaterials Using Titanium(IV) Isopropoxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of titanium dioxide (TiO2) nanomaterials with controlled morphologies using titanium(IV) isopropoxide as a precursor. The ability to precisely control the size, shape, and crystal structure of TiO2 is crucial for its application in diverse fields including photocatalysis, drug delivery, and materials science. These protocols are designed to be a practical guide for researchers in both academic and industrial settings.
Introduction to Morphological Control of TiO2
This compound (TTIP) is a widely used precursor for the synthesis of TiO2 nanomaterials due to its high reactivity and the relative ease of controlling the hydrolysis and condensation reactions that lead to the formation of TiO2. The morphology of the final TiO2 product, which includes nanoparticles, nanorods, nanotubes, and hierarchical structures, is highly dependent on the synthesis method and the precise control of experimental parameters. The sol-gel, hydrothermal, and solvothermal methods are the most common approaches for achieving this control.
The fundamental chemical pathway involves two key steps:
-
Hydrolysis: The reaction of TTIP with water to form titanium hydroxide (B78521) species.
-
Condensation: The subsequent reaction of the hydroxylated titanium precursors to form Ti-O-Ti bridges, leading to the formation of the TiO2 network.
The rates of these reactions can be manipulated by adjusting parameters such as pH, temperature, precursor concentration, and the presence of surfactants or structure-directing agents.
Key Synthesis Methods and Parameters
Sol-Gel Method
The sol-gel process is a versatile and widely used method for synthesizing TiO2 nanomaterials at relatively low temperatures. It involves the transition of a solution system from a liquid "sol" into a solid "gel" phase.
Key Parameters Influencing Morphology:
-
pH: The pH of the reaction medium is a critical factor that influences the hydrolysis and condensation rates, thereby affecting the particle size, crystal phase, and degree of agglomeration.[1][2][3] Acidic conditions generally promote the formation of the anatase phase, while neutral or basic conditions can lead to the formation of rutile or amorphous TiO2.[1]
-
Water-to-Alkoxide Ratio (r): The molar ratio of water to titanium isopropoxide significantly impacts the hydrolysis rate. A higher 'r' value generally leads to faster hydrolysis and the formation of smaller particles.
-
Solvent: The choice of solvent (e.g., ethanol (B145695), isopropanol) can influence the solubility of the precursor and the intermediates, thereby affecting the nucleation and growth of the TiO2 particles.[4]
-
Temperature: The reaction and subsequent calcination temperatures play a crucial role in the crystallinity and phase transformation of the TiO2. Higher calcination temperatures generally lead to an increase in crystallinity and can induce the transformation from the anatase to the more stable rutile phase.
Hydrothermal and Solvothermal Methods
Hydrothermal and solvothermal methods involve carrying out the synthesis in a sealed vessel (autoclave) at elevated temperatures and pressures. These methods are particularly effective for producing highly crystalline and well-defined nanostructures like nanorods and nanotubes.[5][6][7]
Key Parameters Influencing Morphology:
-
Temperature and Time: The reaction temperature and duration are critical for controlling the crystal growth and the final morphology.[5]
-
Precursor Concentration: The concentration of this compound can influence the dimensions of the resulting nanostructures.[5][8]
-
Additives and Surfactants: The addition of specific ions, acids, or surfactants can direct the growth of the TiO2 crystals into anisotropic shapes. For example, the use of polyvinylpyrrolidone (B124986) (PVP) and ascorbic acid has been shown to produce nanorods.[9] The type and concentration of surfactants can significantly alter the morphology, leading to structures like rods, clusters, or flower-like assemblies.[10][11][12]
-
Solvent: In the solvothermal method, the choice of solvent is crucial. For instance, using isopropyl alcohol has been shown to produce TiO2 nanorods.[5][13]
Data Presentation: Influence of Synthesis Parameters on TiO2 Morphology
The following tables summarize quantitative data from various studies on the effect of different synthesis parameters on the morphology and properties of TiO2 nanomaterials synthesized from this compound.
Table 1: Effect of pH on TiO2 Nanoparticle Properties (Sol-Gel Method)
| pH | Crystalline Phase | Crystallite Size (nm) | Morphology | Reference |
| 1 | Anatase with a trace of Rutile | - | Rod-like | [3] |
| 2 | Anatase | 7.6 | Fine, spherical particles | [14] |
| 3 | Anatase | - | Spherical | [3] |
| 5 | Anatase | 7-14 | Spherical | [3] |
| 7 | Anatase | 7-14 | Spherical | |
| 9 | Anatase | 8.4 | Spherical |
Table 2: Effect of Precursor Concentration and Solvent on TiO2 Nanoparticle Size (Hydrothermal Method) [4]
| Ti(IV) Isopropoxide Concentration (M) | Ethanol/Water Ratio | Particle Size (nm) |
| 0.10 | 4:1 | 7 |
| 0.04 | 1:2 | 15 |
| 0.02 | 1:8 | 25 |
Table 3: Effect of Surfactant Molar Ratio on TiO2 Morphology (Microwave-Assisted Solvothermal Method) [9]
| PVP/Ascorbic Acid Mole Ratio | Resulting Morphology |
| 5 | Nanoparticles |
| 10 | Short Nanorods |
| 15 | Long Nanorods |
Experimental Protocols
Protocol 1: Sol-Gel Synthesis of TiO2 Nanoparticles
This protocol describes a general procedure for synthesizing TiO2 nanoparticles via the sol-gel method. The final particle size and phase can be tuned by varying the pH as indicated in Table 1.
Materials:
-
This compound (TTIP)
-
Isopropanol
-
Deionized water
-
Nitric acid (HNO3) or Ammonium (B1175870) hydroxide (NH4OH) for pH adjustment
Equipment:
-
Beakers and magnetic stirrer
-
Dropping funnel
-
Heating mantle or water bath
-
Oven or furnace for calcination
Procedure:
-
Prepare a solution of this compound in isopropanol. A typical concentration is around 0.1 M.
-
In a separate beaker, prepare an aqueous solution and adjust the pH to the desired value (e.g., 2, 7, or 9) by adding nitric acid or ammonium hydroxide.
-
Slowly add the aqueous solution dropwise to the TTIP solution under vigorous stirring.
-
Continue stirring for a specified period (e.g., 1-2 hours) to allow for hydrolysis and condensation, which will result in the formation of a sol.
-
Age the sol for a period of time (e.g., 18-24 hours) at room temperature or slightly elevated temperature (e.g., 60-70°C) until a gel is formed.[14][15]
-
Dry the gel in an oven at a low temperature (e.g., 80-100°C) to remove the solvent.
-
Calcine the dried powder in a furnace at a desired temperature (e.g., 400-500°C) for a few hours to obtain crystalline TiO2 nanoparticles.
Protocol 2: Hydrothermal Synthesis of TiO2 Nanotubes
This protocol outlines a typical hydrothermal method for the synthesis of TiO2 nanotubes.
Materials:
-
This compound (TTIP)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
Equipment:
-
Teflon-lined stainless steel autoclave
-
Magnetic stirrer
-
Oven
-
Centrifuge or filtration setup
Procedure:
-
Prepare a concentrated solution of sodium hydroxide (e.g., 10 M) in deionized water.
-
Add a specific amount of this compound to the NaOH solution under vigorous stirring.
-
Transfer the resulting suspension to a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at a temperature between 130-150°C for 24-48 hours.[16]
-
After the reaction, allow the autoclave to cool down to room temperature.
-
Collect the white precipitate by centrifugation or filtration.
-
Wash the precipitate with a dilute HCl solution (e.g., 0.1 M) and then with deionized water until the pH of the supernatant is neutral.
-
Dry the final product in an oven at a low temperature (e.g., 80°C).
Protocol 3: Solvothermal Synthesis of TiO2 Nanorods
This protocol provides a method for synthesizing TiO2 nanorods using a solvothermal approach.
Materials:
-
This compound (TTIP)
-
Isopropyl alcohol
-
Acetic acid
Equipment:
-
Teflon-lined stainless steel autoclave
-
Magnetic stirrer
-
Oven
-
Centrifuge or filtration setup
Procedure:
-
Prepare a solution of this compound in isopropyl alcohol. The concentration of TTIP can be varied to control the nanorod dimensions.[5]
-
Add a specific volume of acetic acid to the solution under stirring. Acetic acid acts as a morphology-directing agent.[5]
-
Transfer the solution to a Teflon-lined stainless steel autoclave.
-
Heat the autoclave in an oven at a specific temperature (e.g., 150-200°C) for a defined duration (e.g., 12-24 hours).[5]
-
After cooling, collect the white precipitate by centrifugation or filtration.
-
Wash the product with ethanol and deionized water to remove any unreacted precursors and byproducts.
-
Dry the final TiO2 nanorods in an oven.
Visualizations
The following diagrams illustrate the key chemical pathways and experimental workflows described in this document.
Caption: Simplified reaction pathway for the hydrolysis and condensation of this compound.
Caption: Experimental workflow for the sol-gel synthesis of TiO2 nanoparticles.
Caption: Experimental workflow for the hydrothermal synthesis of TiO2 nanotubes.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. cdnl.kaist.ac.kr [cdnl.kaist.ac.kr]
- 5. Strona domeny infona.pl [infona.pl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of TiO2 nanorods with a microwave assisted solvothermal method and their application as dye-sensitized solar cells [journals.iau.ir]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. researchgate.net [researchgate.net]
- 13. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 14. journal-spqeo.org.ua [journal-spqeo.org.ua]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: Titanium(IV) Isopropoxide in the Synthesis of Perovskite Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Titanium(IV) isopropoxide is a widely utilized precursor for the synthesis of the electron transport layer (ETL) in perovskite solar cells (PSCs). Its application is critical in the development of efficient and stable solar cell devices. Titanium dioxide (TiO₂), derived from the hydrolysis of this compound, serves as an effective n-type semiconductor, facilitating electron extraction from the perovskite absorber layer while blocking holes.[1][2] This document provides detailed application notes, experimental protocols, and performance data related to the use of this compound in the fabrication of perovskite solar cells.
Mechanism of TiO₂ Formation
The synthesis of a TiO₂ thin film from this compound typically proceeds via a sol-gel method. The process involves two key chemical reactions: hydrolysis and condensation. In the hydrolysis step, the isopropoxide groups (-OCH(CH₃)₂) are replaced with hydroxyl groups (-OH) upon reaction with water. This is followed by a condensation reaction, where either water or an alcohol is eliminated to form Ti-O-Ti bridges, leading to the formation of a titanium dioxide network.[3]
Experimental Protocols
Detailed methodologies for the preparation of TiO₂ ETLs using this compound via spin coating and spray pyrolysis are provided below.
Protocol 1: Spin Coating Deposition of Compact TiO₂ Layer
This protocol describes the fabrication of a compact TiO₂ layer on a fluorine-doped tin oxide (FTO) coated glass substrate.
Materials:
-
This compound (TTIP)
-
Anhydrous isopropanol
-
Hydrochloric acid (HCl, 2M solution in water)
-
FTO-coated glass substrates
-
Deionized water
-
Acetone
Equipment:
-
Spin coater
-
Hotplate
-
Ultrasonic bath
-
Nitrogen gas gun
Procedure:
-
Substrate Cleaning:
-
Sequentially clean the FTO-coated glass substrates by ultrasonication in deionized water with detergent (e.g., 2% Hellmanex), acetone, and ethanol for 15 minutes each.[4]
-
Dry the substrates with a nitrogen gas stream.
-
Treat the substrates with oxygen plasma to remove any remaining organic residues.[4]
-
-
Precursor Solution Preparation:
-
Prepare the TiO₂ precursor solution by mixing this compound with isopropanol. A common formulation involves adding 369 μL of titanium isopropoxide to 2.53 mL of isopropanol.[5]
-
In a separate container, dilute 35 μL of 2M HCl with 2.53 mL of isopropanol.[5]
-
Add the HCl/isopropanol solution to the titanium isopropoxide/isopropanol solution and stir. The addition of HCl helps to control the hydrolysis rate.[6]
-
-
Spin Coating:
-
Place the cleaned FTO substrate on the spin coater chuck.
-
Dynamically dispense the TiO₂ precursor solution onto the substrate.
-
Spin coat at a speed ranging from 1000 to 3000 rpm for 60 seconds.[5]
-
-
Annealing:
Protocol 2: Spray Pyrolysis Deposition of Compact TiO₂ Layer
Spray pyrolysis is a scalable method suitable for large-area deposition of TiO₂ films.
Materials:
-
Titanium diisopropoxide bis(acetylacetonate) (75 wt% in isopropanol) or a similar precursor.
-
Carrier gas (e.g., compressed air)
-
FTO-coated glass substrates
Equipment:
-
Spray pyrolysis setup with a nozzle
-
Hotplate capable of reaching at least 450°C
-
Substrate cleaning equipment (as in Protocol 1)
Procedure:
-
Substrate Cleaning:
-
Follow the same substrate cleaning procedure as described in Protocol 1.
-
-
Precursor Solution Preparation:
-
Prepare a precursor solution by diluting titanium diisopropoxide bis(acetylacetonate) in a suitable solvent like ethanol or isopropanol. The concentration can be varied to control the film thickness.[8]
-
-
Deposition:
-
Preheat the cleaned FTO substrate on a hotplate to the desired deposition temperature, typically around 450°C.[9][10]
-
Spray the precursor solution onto the hot substrate using compressed air as the carrier gas. The solvent evaporates upon contact with the hot surface, and the precursor decomposes to form a TiO₂ film.[9]
-
-
Post-Annealing:
-
After deposition, keep the substrate at the deposition temperature (e.g., 450°C) for an additional 30 minutes to ensure complete decomposition of the precursor and crystallization of the TiO₂ film.[9]
-
Data Presentation
The performance of perovskite solar cells is highly dependent on the properties of the TiO₂ ETL, which are influenced by the synthesis parameters. The following tables summarize the impact of varying precursor concentrations and spin coating speeds on device performance.
Table 1: Effect of TiO₂ Precursor Concentration on Perovskite Solar Cell Performance
| Precursor Concentration | Spin Speed (rpm) | Voc (V) | Jsc (mA/cm²) | Fill Factor (FF) | PCE (%) | Reference |
| Original | 2000 | 0.91 | 12.82 | 0.75 | 8.74 | [5] |
| Double | 2000 | 0.91 | 14.53 | 0.75 | 9.93 | [5] |
Data extracted from a study investigating original and double concentration TiO₂ precursors.[5]
Table 2: Effect of Spin Coating Speed on Perovskite Solar Cell Performance (Original Concentration TiO₂)
| Spin Speed (rpm) | Voc (V) | Jsc (mA/cm²) | Fill Factor (FF) | PCE (%) | Reference |
| 1000 | 0.89 | 12.33 | 0.69 | 7.58 | [5] |
| 2000 | 0.91 | 12.82 | 0.75 | 8.74 | [5] |
| 3000 | 0.86 | 10.65 | 0.71 | 6.51 | [5] |
Data extracted from a study using an original concentration TiO₂ precursor.[5]
Table 3: Effect of Spin Coating Speed on Perovskite Solar Cell Performance (Double Concentration TiO₂)
| Spin Speed (rpm) | Voc (V) | Jsc (mA/cm²) | Fill Factor (FF) | PCE (%) | Reference |
| 1000 | 0.87 | 13.91 | 0.69 | 8.35 | [5] |
| 2000 | 0.91 | 14.53 | 0.75 | 9.93 | [5] |
| 3000 | 0.89 | 13.06 | 0.73 | 8.48 | [5] |
Data extracted from a study using a double concentration TiO₂ precursor.[5]
Perovskite Solar Cell Fabrication Workflow
The following diagram illustrates the overall workflow for fabricating a complete perovskite solar cell, starting from the FTO substrate and incorporating the TiO₂ ETL.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. nemd.ncepu.edu.cn [nemd.ncepu.edu.cn]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Effects of Annealing Temperatures and Dimethylformamide Doses on Porous TiO2 Films | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Nano-scale smooth surface of the compact-TiO2 layer via spray pyrolysis for controlling the grain size of the perovskite layer in perovskite solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application of Titanium(IV) Isopropoxide in Sharpless Epoxidation
Abstract
The Sharpless Asymmetric Epoxidation is a cornerstone of modern organic synthesis, providing a highly reliable and predictable method for the enantioselective conversion of primary and secondary allylic alcohols into 2,3-epoxyalcohols.[1][2] This reaction is celebrated for its high stereocontrol, broad substrate scope, and the synthetic versatility of its chiral products, which are crucial building blocks for pharmaceuticals and natural products.[1][2][3] The catalytic system, developed by K. Barry Sharpless, for which he was a co-recipient of the 2001 Nobel Prize in Chemistry, is generated in situ from titanium(IV) isopropoxide [Ti(O-i-Pr)₄], a chiral diethyl tartrate (DET), and tert-butyl hydroperoxide (TBHP) as the oxidant.[1][2] this compound is the central Lewis acidic metal that orchestrates the assembly of the chiral catalyst, coordinating with the tartrate ligand, the allylic alcohol substrate, and the hydroperoxide to create a rigid chiral environment for the oxygen transfer.[4] This application note provides detailed protocols, quantitative data, and mechanistic diagrams to guide researchers in the effective application of this pivotal reaction.
Introduction
The Sharpless-Katsuki epoxidation is an enantioselective reaction that transforms prochiral allylic alcohols into chiral epoxides with high enantiomeric excess (% ee).[3][5] The reaction's predictability and effectiveness stem from its unique catalytic system. The choice between L-(+)-diethyl tartrate or D-(-)-diethyl tartrate reliably determines the stereochemical outcome of the epoxidation, allowing for the targeted synthesis of a specific enantiomer.[1][6]
The core components of the reaction are:
-
This compound (Ti(O-i-Pr)₄): The catalyst precursor that acts as a Lewis acid, coordinating the other components.[7]
-
Diethyl Tartrate (DET) or Diisopropyl Tartrate (DIPT): The chiral ligand that establishes the asymmetric environment.[1][8] Both enantiomers, (+)-DET and (-)-DET, are readily available.[9]
-
tert-Butyl Hydroperoxide (TBHP): The terminal oxidant that provides the oxygen atom for the epoxide ring.[2][8]
-
Allylic Alcohol: The substrate to be epoxidized. The reaction is highly specific for this functional group.[2]
-
Molecular Sieves: Often used to ensure anhydrous conditions, as the titanium catalyst is highly moisture-sensitive.[2][4][10]
Mechanism of Action and Catalytic Cycle
The reaction mechanism involves the formation of a dimeric titanium-tartrate complex as the active catalyst.[3][11] The process begins with the displacement of the isopropoxide ligands on Ti(O-i-Pr)₄ by the chiral tartrate, the allylic alcohol, and TBHP.[8][12] This assembly creates a well-defined, rigid chiral pocket that directs the TBHP to deliver an oxygen atom to one specific face of the allylic alcohol's double bond.[13]
The generally accepted catalytic cycle proceeds as follows:
-
Ligand Exchange: Two isopropoxide groups on Ti(O-i-Pr)₄ are replaced by a molecule of diethyl tartrate to form a titanium-tartrate complex. This species is thermodynamically favored to dimerize into a more reactive pentacoordinate catalyst.[3][11]
-
Substrate and Oxidant Coordination: The dimeric catalyst undergoes further rapid ligand exchange with the allylic alcohol and tert-butyl hydroperoxide (TBHP).[3]
-
Oxygen Transfer: Within this chiral complex, the oxygen atom from the coordinated TBHP is transferred to the double bond of the allylic alcohol in a concerted step.[7] The stereochemistry is dictated by the chirality of the tartrate ligand.[8]
-
Product Release: The resulting epoxy alcohol dissociates from the titanium center, allowing the catalyst to re-enter the catalytic cycle.[7]
Caption: Catalytic cycle of the Sharpless epoxidation.
Quantitative Data Summary
The Sharpless epoxidation is known for its high yields and exceptional enantioselectivity across a wide range of allylic alcohol substrates. The choice of chiral ligand (DET vs. DIPT) can influence the outcome.[14]
| Substrate | Catalyst System | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Geraniol | Ti(O-i-Pr)₄ / (+)-DET / TBHP | -20 | 3.5 | 95 | 91 |
| (E)-2-Hexen-1-ol | Ti(O-i-Pr)₄ / (+)-DET / TBHP | -20 | 2.5 | 85 | 94 |
| Cinnamyl alcohol | Ti(O-i-Pr)₄ / (+)-DIPT / TBHP | -20 | 3 | 89 | >98 |
| α-Phenylcinnamyl alcohol | Ti(O-i-Pr)₄ / (+)-DIPT / TBHP | -35 | 2 | 79 | >98 |
| (Z)-3-Decen-1-ol | Ti(O-i-Pr)₄ / (+)-DET / TBHP | -10 | 29 | 74 | 86 |
Data compiled from various sources, including J. Am. Chem. Soc. 1987, 109, 5765–5780.[9][14]
Experimental Protocols
Safety Precaution: this compound is flammable and highly sensitive to moisture and air.[15] All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware. tert-Butyl hydroperoxide is a strong oxidant and should be handled with care.
Protocol 1: General Catalytic Procedure for Sharpless Asymmetric Epoxidation
This protocol is a representative example for the catalytic epoxidation of an allylic alcohol like geraniol.[14]
Materials:
-
Allylic alcohol (e.g., Geraniol, 1.0 eq.)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Powdered, activated 4Å molecular sieves (0.5-1.0 g per 10 mmol substrate)[1]
-
This compound (Ti(O-i-Pr)₄, 5 mol%)[1]
-
L-(+)-Diethyl tartrate ((+)-DET, 6 mol%)[1]
-
Anhydrous tert-butyl hydroperoxide (TBHP) in toluene (B28343) or decane (B31447) (1.5-2.0 eq.)[1]
Procedure:
-
Reaction Setup: Charge a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet with powdered 4Å molecular sieves.
-
Add anhydrous dichloromethane and cool the suspension to -20 °C in a suitable cooling bath (e.g., dry ice/acetonitrile).[1][16]
-
Catalyst Formation: To the stirred, cooled suspension, add L-(+)-DET via syringe, followed by the dropwise addition of Ti(O-i-Pr)₄.[16] Stir the resulting pale yellow mixture for 30 minutes at -20 °C to pre-form the catalyst complex.[1]
-
Substrate Addition: Add the allylic alcohol (geraniol) to the reaction mixture.
-
Epoxidation: Slowly add the anhydrous TBHP solution dropwise over 10-15 minutes, ensuring the internal temperature remains at or below -20 °C.[16]
-
Monitoring: Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Warm the biphasic mixture to room temperature and stir for 1 hour. Add a 10% aqueous NaOH solution saturated with NaCl and stir for another 30 minutes at 0 °C until the phases are clear and a granular precipitate forms.[1][16]
-
Purification: Filter the mixture through a pad of Celite®, washing the filter cake with dichloromethane. Separate the organic layer, extract the aqueous layer with dichloromethane, and combine the organic fractions. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude epoxy alcohol by flash column chromatography.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 3. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 4. benchchem.com [benchchem.com]
- 5. organicreactions.org [organicreactions.org]
- 6. Video: Sharpless Epoxidation [jove.com]
- 7. m.youtube.com [m.youtube.com]
- 8. name-reaction.com [name-reaction.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. scribd.com [scribd.com]
- 11. Mechanism of the Sharpless Epoxidation Reaction: A DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dalalinstitute.com [dalalinstitute.com]
- 13. The Sharpless-Katsuki Enantioselective Epoxidation [sites.science.oregonstate.edu]
- 14. benchchem.com [benchchem.com]
- 15. noahchemicals.com [noahchemicals.com]
- 16. benchchem.com [benchchem.com]
Preparation of Anatase TiO₂ from Titanium(IV) Isopropoxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of anatase titanium dioxide (TiO₂) nanoparticles from titanium(IV) isopropoxide (TTIP). The methods described herein, including sol-gel, hydrothermal, and solvothermal routes, are commonly employed to produce high-purity anatase TiO₂ with controlled physicochemical properties.
Introduction
Titanium dioxide, particularly in its anatase crystalline phase, is a material of significant scientific and industrial interest due to its excellent photocatalytic activity, chemical stability, and biocompatibility. These properties make it a promising candidate for a wide range of applications, including environmental remediation, solar energy conversion, and as a component in biomedical devices and drug delivery systems. The synthesis of anatase TiO₂ from this compound offers a reliable route to produce nanoparticles with tailored characteristics such as high surface area and controlled crystal size, which are crucial for its performance in various applications.
Data Presentation
The following tables summarize the quantitative data from various studies on the synthesis of anatase TiO₂ from this compound, highlighting the influence of key experimental parameters on the final product's properties.
Table 1: Effect of Calcination Temperature on the Properties of TiO₂ Synthesized via Sol-Gel Method
| Calcination Temperature (°C) | Crystalline Phase(s) | Crystallite Size (nm) | Specific Surface Area (m²/g) |
| 250 | Anatase | 6.8 | 145.8 |
| 400 | Anatase | ~10 | 106.9 |
| 500 | Anatase | - | - |
| 600 | Anatase + Rutile | 20.5 (Rutile) | - |
| 700 | Anatase + Rutile | 17.7 (Anatase) | - |
| 800 | Rutile | - | - |
Note: '-' indicates data not available in the cited sources.
Table 2: Properties of Anatase TiO₂ Synthesized by Different Methods
| Synthesis Method | Precursor | Conditions | Crystallite Size (nm) | Specific Surface Area (m²/g) |
| Sol-Gel | This compound | Calcination at 400°C | ~10 | 106.9 |
| Solvothermal | This compound | 160°C for 5h | 6.8 - 7.1 | 183.17 |
| Microwave-Assisted Solvothermal | This compound | - | < 10 | - |
Note: '-' indicates data not available in the cited sources.
Experimental Protocols
This section provides detailed methodologies for the synthesis of anatase TiO₂ nanoparticles from this compound using sol-gel, hydrothermal, and solvothermal methods.
Protocol 1: Sol-Gel Synthesis of Anatase TiO₂ Nanoparticles
This protocol describes a common sol-gel method for preparing anatase TiO₂ nanoparticles.[1]
Materials:
-
This compound (TTIP)
-
Absolute Ethanol (B145695)
-
Nitric Acid (as a catalyst)
-
Deionized Water
Equipment:
-
Beakers and magnetic stir bar
-
Magnetic stirrer with hotplate
-
Dropping funnel
-
Oven
-
Muffle furnace
Procedure:
-
In a beaker, add 30 mL of absolute ethanol to 10 mL of this compound and stir the mixture for 60 minutes.
-
Prepare a hydrolysis solution by adding 3 mL of nitric acid to 150 mL of deionized water.
-
Add the hydrolysis solution dropwise to the TTIP-ethanol mixture under vigorous stirring. This step should be performed slowly, over at least 4 hours, to control the hydrolysis rate.
-
Continue stirring the resulting sol for approximately 2 hours at 60 °C until an opaque suspension with high viscosity is formed.
-
Dry the obtained gel in an oven at 100 °C for 24 hours to evaporate the solvents.
-
Calcine the dried powder in a muffle furnace at a temperature between 400-500 °C for 4 hours to obtain crystalline anatase TiO₂ nanoparticles.[2]
Protocol 2: Hydrothermal Synthesis of Anatase TiO₂ Nanostructures
This protocol details a hydrothermal method for synthesizing anatase TiO₂ nanostructures.
Materials:
-
This compound (TTIP)
-
Ethanol
-
Deionized Water
-
Hydrochloric Acid (HCl) or Sodium Hydroxide (B78521) (NaOH) for pH adjustment (optional)
Equipment:
-
Beakers and magnetic stir bar
-
Magnetic stirrer
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Prepare a precursor solution by mixing this compound with ethanol in a desired molar ratio.
-
In a separate beaker, prepare an aqueous solution. The pH of this solution can be adjusted using HCl or NaOH to influence the morphology of the final product.
-
Slowly add the precursor solution to the aqueous solution under vigorous stirring to induce hydrolysis and precipitation.
-
Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at a temperature between 150-200 °C for a duration of 12-24 hours.
-
After the hydrothermal treatment, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation or filtration, wash it several times with deionized water and ethanol to remove any unreacted precursors and by-products.
-
Dry the final product in an oven at 80-100 °C.
Protocol 3: Solvothermal Synthesis of Anatase TiO₂ Nanoparticles
This protocol outlines a solvothermal method for the preparation of anatase TiO₂ nanoparticles.[3]
Materials:
-
This compound (TTIP)
-
2-Propanol
-
Sodium Hydroxide (NaOH)
-
Acetic Acid
-
Distilled Water
Equipment:
-
Beakers and magnetic stir bar
-
Magnetic stirrer
-
Teflon-lined stainless-steel autoclave
-
Hot air oven
Procedure:
-
Prepare a solution by mixing distilled water and 2-propanol in a 1:2 ratio.
-
Simultaneously add 0.2 M titanium isopropoxide and 0.25 M sodium hydroxide (NaOH) to the water/2-propanol mixture under vigorous stirring.
-
Continue stirring the resultant mixture for 15 minutes.
-
Add 5 mL of acetic acid dropwise into the mixture.
-
Transfer the above solution into a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave in a hot air oven at a temperature between 140-180 °C for 5 hours.[3]
-
Allow the autoclave to air-cool to ambient temperature.
-
Collect the resulting TiO₂ nanomaterials.
Visualizations
The following diagrams illustrate the experimental workflows and the fundamental chemical transformations involved in the synthesis of anatase TiO₂ from this compound.
Caption: Workflow for the Sol-Gel Synthesis of Anatase TiO₂.
Caption: General Workflow for Hydrothermal/Solvothermal Synthesis.
Caption: Chemical Transformation Pathway from TTIP to Anatase TiO₂.
References
Troubleshooting & Optimization
Technical Support Center: Controlling the Hydrolysis Rate of Titanium(IV) Isopropoxide
Welcome to the technical support center for controlling the hydrolysis of Titanium(IV) isopropoxide (TTIP). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for managing this highly sensitive reaction.
Troubleshooting Guides
This section addresses common problems encountered during the hydrolysis of this compound, providing potential causes and immediate solutions.
Issue 1: Immediate White Precipitation Upon Adding TTIP
-
Question: I'm adding this compound to my solution, and a white precipitate is forming instantly. What's happening, and how can I prevent it?
-
Answer: This indicates an uncontrolled and extremely rapid hydrolysis and condensation reaction. This compound is highly reactive with water.[1][2] To prevent this, you must slow down the reaction rate.
Immediate Solutions:
-
Reduce Reactant Concentration: The most common cause is that the concentration of your titanium precursor is too high. Dilute your TTIP stock solution significantly in a dry alcohol solvent (like isopropanol) before introducing it to the water/catalyst solution.[1]
-
Slow Addition of Water: Introduce the water or aqueous solution to the TTIP solution very slowly, drop-wise, while vigorously stirring.[1] This ensures that localized concentrations of water remain low.
-
Lower the Temperature: Perform the reaction at a reduced temperature, for example, in an ice bath. Lower temperatures decrease the reaction kinetics, providing more control.[1]
-
Issue 2: Inconsistent Sol-Gel Formation
-
Question: I'm trying to form a stable sol-gel, but my results are inconsistent. Sometimes it forms a gel, other times it remains a solution, and occasionally it precipitates. Why is this happening?
-
Answer: Gel formation depends on a delicate balance between the hydrolysis rate (forming Ti-OH bonds) and the condensation rate (forming Ti-O-Ti bonds). Inconsistency points to poor control over key parameters.
Key Parameters to Standardize:
-
Water-to-Alkoxide Molar Ratio (h): This is a critical parameter. Low h values (e.g., h ≤ 10) tend to favor the formation of more stable, spherical particles, while high h values can lead to unstable colloids and precipitation.[3] You must precisely control the amount of water.
-
pH Control (Catalyst): The pH of the reaction medium has a strong influence on particle size and stability.[1][3] Acidic conditions (e.g., pH ~2, using HNO₃ or HCl) often lead to the formation of finer, more homogeneous suspensions compared to neutral or basic conditions, which can cause immediate precipitation.[1][3]
-
Solvent Choice: Ensure you are using a dry, appropriate solvent like isopropanol (B130326) to dilute the TTIP.[1] The presence of contaminant water in your solvent can initiate premature hydrolysis.
-
Issue 3: Large, Aggregated TiO₂ Particles with a Wide Size Distribution
-
Question: The final TiO₂ particles I'm synthesizing are too large and aggregated. How can I achieve smaller, more monodisperse nanoparticles?
-
Answer: Particle size and aggregation are direct consequences of the nucleation and growth kinetics, which are governed by the hydrolysis and condensation rates. To get smaller, more uniform particles, you need to favor nucleation over growth and prevent aggregation.
Strategies for Size Control:
-
Use a Chelating Agent: This is a highly effective method. Chelating agents like acetic acid or acetylacetone (B45752) (acac) can be added to the TTIP solution before hydrolysis.[1][4] They coordinate with the titanium atom, replacing one or more isopropoxide groups. This sterically hinders the attack by water, thereby slowing down the hydrolysis rate significantly and leading to more controlled particle growth.[1][4][5]
-
Optimize the Water-to-Surfactant Ratio: In microemulsion or micellar synthesis, the ratio of water to surfactant is a critical parameter that controls the size of the aqueous "nanoreactors" where hydrolysis occurs, thus dictating the final particle size.[1]
-
Vigorous Stirring: Ensure the reaction mixture is stirred vigorously and constantly to maintain homogeneity and prevent localized areas of high reactant concentration, which can lead to rapid, uncontrolled particle growth and aggregation.[1]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the principles of controlling TTIP hydrolysis.
-
Q1: What are the primary factors that control the hydrolysis rate of this compound?
-
A1: The hydrolysis rate is influenced by a combination of factors that must be carefully controlled. The main factors are:
-
Water-to-Alkoxide Molar Ratio (h = [H₂O]/[Ti]): Higher h values lead to faster hydrolysis.[1][6]
-
pH of the Medium: The reaction is catalyzed by both acids and bases. Acidic conditions (low pH) can help produce stable sols with fine particles, while basic or neutral pH often leads to rapid precipitation.[1][3][7]
-
Temperature: Higher temperatures increase the reaction rate.[1]
-
Presence of Chelating Agents: Ligands like acetic acid or acetylacetone stabilize the TTIP precursor and dramatically slow the hydrolysis rate.[1][4]
-
Solvent: The type and dryness of the solvent used to dissolve the TTIP are crucial. Alcohols are common solvents.[1][8]
-
Concentration of Precursors: Higher concentrations of TTIP and water lead to a faster, less controlled reaction.[1][6]
-
-
-
Q2: How does a chelating agent work to control the reaction?
-
A2: Chelating agents, such as acetic acid or acetylacetone, are organic molecules that can form stable complexes with the titanium atom in TTIP. They replace one or more of the isopropoxide groups, creating a new, more stable precursor.[1][9][10] This modification sterically hinders the approach of water molecules to the titanium center, thereby slowing down the initial hydrolysis step.[1][4] This leads to a more controlled formation of titanium-oxo clusters and ultimately, more uniform nanoparticles.
-
-
Q3: What is the basic chemical reaction for the hydrolysis and condensation of TTIP?
-
A3: The process occurs in two main stages:
-
Hydrolysis: The isopropoxide groups (–OⁱPr) on the titanium precursor are replaced by hydroxyl groups (–OH) upon reaction with water, releasing isopropanol.[11] Ti(OⁱPr)₄ + nH₂O → Ti(OⁱPr)₄₋ₙ(OH)ₙ + n(ⁱPrOH)
-
Condensation: The hydroxylated titanium precursors then react with each other to form Ti-O-Ti bridges (oxolation) or Ti-OH-Ti bridges (olation), eliminating water or isopropanol in the process.[11][12] This polymerization leads to the formation of a titanium dioxide network.[11] (OH)Ti-OR + HO-Ti(OR)₃ → (OR)₃Ti-O-Ti(OR)₃ + H₂O (Oxolation) (OH)Ti-OR + RO-Ti(OR)₃ → (OR)₃Ti-O-Ti(OR)₃ + ROH (Oxolation)
-
-
Data Presentation
Table 1: Influence of Key Parameters on TiO₂ Nanoparticle Characteristics
| Parameter | Condition | Observed Effect on Particle Size/Morphology | Reference |
| pH | pH = 2 | Fine particles (~7.6 nm), spherical morphology, anatase phase. | [3] |
| pH > 2 | Rough precipitates form immediately. | [3] | |
| pH = 7 or 10 | Primary particles (~3 nm) aggregate into larger secondary particles (300-500 nm). | [11] | |
| Water-to-Alkoxide Molar Ratio (h) | h ≤ 10 | Spherical, relatively monodisperse particles. | [3] |
| h > 10 | Colloidal instability and precipitation of large aggregates. | [3] | |
| Chelating Agent | Acetic Acid (R(AC) = [Acetic Acid]/[Ti-alkoxide]) | As R(AC) increases from 0.1 to 5, agglomeration remarkably decreases. | [4] |
| Ethyl Acetoacetate (R(EAcAc) = [EAcAc]/[Ti-alkoxide]) | As R(EAcAc) increases from 0.05 to 0.65, agglomeration remarkably decreases. | [4] | |
| Calcination Temperature | 100°C (from pH 2 solution) | Smallest crystallite size (7.6 nm), anatase phase. | [3] |
| 400°C | Particle size ~100 nm, spherical morphology. | [3] | |
| 600°C | Crystallite size increases to 38.7 nm. | [3] |
Experimental Protocols
Protocol 1: Controlled Hydrolysis of TTIP using pH Adjustment (Peptization Method)
This protocol describes the synthesis of TiO₂ nanoparticles by hydrolyzing TTIP in an acidic solution, followed by peptization.
-
Prepare Precursor Solution: In a dry flask, mix 5 mL of this compound (TTIP) with 15 mL of isopropanol.[3]
-
Prepare Hydrolysis Solution: In a separate beaker, prepare 250 mL of deionized water. Adjust the pH to 2 by adding nitric acid (HNO₃) drop-wise while monitoring with a pH meter.[3] The solution should remain stable at this pH.[1]
-
Hydrolysis: While vigorously stirring the acidic water solution, add the TTIP/isopropanol solution drop-wise. A turbid, white-blue suspension will form.[1][3]
-
Peptization: Once the addition is complete, cover the beaker and heat the suspension to 60-70°C for 18-20 hours.[3][11] This aging step, known as peptization, helps break down aggregates and form a stable colloidal suspension.[1]
-
Washing and Drying: After cooling, wash the resulting precipitates with ethanol. Dry the powder at 100°C for several hours to obtain the final TiO₂ nanoparticles.[3]
Visualizations
Caption: Simplified reaction pathway for the hydrolysis and condensation of TTIP.
Caption: General experimental workflow for sol-gel synthesis of TiO₂ nanoparticles.
Caption: Relationship between control parameters and final material properties.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. journal-spqeo.org.ua [journal-spqeo.org.ua]
- 4. Effect of Chelating Agents on the Stability of Nano-TiO2 Sol Particles for Sol-Gel Coating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. journal.uctm.edu [journal.uctm.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Preventing precipitate formation in Titanium(IV) isopropoxide solutions
Technical Support Center: Titanium(IV) Isopropoxide Solutions
This technical support center is designed for researchers, scientists, and drug development professionals working with this compound (TTIP). It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of precipitate formation in TTIP solutions.
Frequently Asked Questions (FAQs)
Q1: What is the white precipitate that forms in my this compound solution?
A1: The white precipitate is typically titanium dioxide (TiO₂).[1][2] this compound is extremely sensitive to moisture and readily reacts with water in a process called hydrolysis.[1][2][3] This chemical reaction converts the soluble TTIP into insoluble titanium dioxide, which is visible as a white solid.[1][2]
Q2: Why does my solution become cloudy or form a gel instead of a distinct precipitate?
A2: Cloudiness and gel formation are also consequences of hydrolysis and subsequent condensation reactions.[1][2] Even minute amounts of water from the air, solvent, or glassware can initiate the process.[1] The initial hydrolysis forms titanium-hydroxy intermediates (Ti-OH), which then react with each other (condensation) to create Ti-O-Ti bridges.[1][3] This process can form a complex network that results in a gel-like consistency or a cloudy suspension of fine particles.[1]
Q3: How can I prevent precipitate formation?
A3: The most effective method is to rigorously exclude moisture from your experiment and to control the reaction rate. This can be achieved in two primary ways:
-
Strict Anhydrous Conditions: Use high-purity anhydrous solvents and ensure all glassware is thoroughly oven-dried and cooled under a dry, inert atmosphere (like nitrogen or argon) before use.[1][3] Handle TTIP under an inert atmosphere to prevent exposure to ambient moisture.[3][4]
-
Use of Stabilizers: Chemical additives, known as chelating agents or stabilizers, can be used to moderate the reactivity of TTIP. These agents bind to the titanium atom, making it less susceptible to rapid hydrolysis.[5]
Q4: What are common stabilizers and how do they work?
A4: Common stabilizers include acetylacetone (B45752) (acac) and acetic acid. These molecules act as chelating ligands, replacing one or more of the isopropoxide groups on the titanium atom. This modification sterically hinders the approach of water molecules, thereby slowing down the hydrolysis and condensation rates significantly.[6][7]
dot
Caption: Mechanism of TTIP stabilization with a chelating agent.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Immediate, heavy white precipitate forms upon adding TTIP to the solvent. | 1. Contaminated Solvent: The solvent contains significant amounts of water. 2. Wet Glassware: Residual moisture on the flask, beaker, or stir bar.[1] 3. High Reactant Concentration: The concentration of TTIP is too high, leading to an uncontrollable reaction rate.[6][8] | 1. Use a new, sealed bottle of anhydrous solvent.[1] 2. Oven-dry all glassware at >100°C for several hours and cool under a dry atmosphere (e.g., in a desiccator or glovebox).[1] 3. Dilute the TTIP stock solution in a dry solvent before adding it to the main reaction mixture.[6] |
| Solution becomes cloudy or forms a precipitate over several minutes to hours. | 1. Slow Reaction with Trace Moisture: Gradual exposure to atmospheric moisture.[1] 2. Inadequate Mixing: TTIP was not added dropwise or with vigorous stirring, creating localized high concentrations. | 1. Ensure the reaction and storage containers are sealed and kept under an inert atmosphere (N₂ or Ar).[1][3] 2. Add TTIP slowly (dropwise) to the solvent while stirring vigorously to ensure rapid, homogeneous mixing.[1][6] |
| A gel forms instead of a clear solution or fine precipitate. | 1. Incorrect Water-to-TTIP Ratio: In sol-gel processes, an excessive water ratio can lead to rapid network formation and gelation.[1] 2. Elevated Temperature: Higher temperatures accelerate reaction kinetics, favoring gelation over precipitation.[1] | 1. Carefully control and optimize the molar ratio of water to TTIP.[6] 2. Prepare and store the solution at a lower temperature, potentially using an ice bath during mixing.[6][9] |
Quantitative Data on Stabilizers
The molar ratio of the stabilizer to the titanium precursor is a critical parameter. The optimal ratio depends on the specific application, solvent, and desired stability.
| Stabilizer | Molar Ratio (TTIP:Stabilizer) | System/Solvent | Key Finding/Observation |
| Acetylacetone (acac) | 1:2 | Ethanol (B145695)/Isopropanol | Produces stable TiO₂ xerogel. A ratio of A=[ACAC]/[Ti]=2 was used for synthesis.[10] |
| Acetylacetone (acac) | 1:3 to 1:20 | Ethanol | Used for preparing TiO₂ thin films. A ratio of 1:8 resulted in crack-free, homogeneous films.[5][11][12] |
| Acetylacetone (acac) | 0.7:1, 0.6:1 | Sol-gel for DSSC | The addition of acetylacetone improved the structural and optoelectronic properties of TiO₂ thin films.[13] |
| Acetic Acid | 1:1 | Sol-gel | Forms a stable bidentate complex that controls hydrolysis and favors the formation of the anatase TiO₂ phase.[7] |
Experimental Protocols
Protocol: Preparation of a Stabilized TTIP Stock Solution using Acetylacetone
This protocol describes a general method for preparing a TTIP solution stabilized with acetylacetone (acac) to control its hydrolysis rate.
Materials:
-
This compound (TTIP)
-
Anhydrous ethanol or isopropanol
-
Acetylacetone (acac)
-
Oven-dried glassware (e.g., Schlenk flask, graduated cylinders, magnetic stir bar)
-
Inert atmosphere setup (glovebox or Schlenk line with N₂ or Ar gas)
-
Syringes and needles
Procedure:
-
Preparation: Place an oven-dried magnetic stir bar in an oven-dried Schlenk flask. Seal the flask and purge with an inert gas (N₂ or Ar) for 10-15 minutes to create an anhydrous environment.
-
Solvent and Stabilizer Addition: Under a positive flow of inert gas, use a syringe to transfer the desired volume of anhydrous ethanol into the flask. While stirring, use a separate syringe to add the calculated volume of acetylacetone to achieve the desired molar ratio (e.g., a TTIP:acac ratio of 1:2).[10]
-
TTIP Addition: Vigorously stir the ethanol/acetylacetone mixture. Using a clean, dry syringe, slowly add the required volume of TTIP dropwise to the solution. A yellow color should develop as the titanium-acetylacetonate complex forms.
-
Homogenization: Continue stirring the solution for at least 30 minutes at room temperature to ensure the reaction is complete and the solution is homogeneous.
-
Storage: The resulting stabilized yellow solution is now ready for use. For storage, ensure the flask is tightly sealed under a positive pressure of inert gas and kept in a cool, dry place.
dot
Caption: A logical workflow for troubleshooting precipitate formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. noahchemicals.com [noahchemicals.com]
- 5. Effect of the Titanium Isopropoxide:Acetylacetone Molar Ratio on the Photocatalytic Activity of TiO2 Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. TiO2-Acetylacetone as an Efficient Source of Superoxide Radicals under Reduced Power Visible Light: Photocatalytic Degradation of Chlorophenol and Tetracycline [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Effect of the Titanium Isopropoxide:Acetylacetone Molar Ratio on the Photocatalytic Activity of TiO2 Thin Films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Optimizing TiO2 nanoparticle size using Titanium(IV) isopropoxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of titanium dioxide (TiO2) nanoparticles using titanium(IV) isopropoxide as a precursor. The following information is structured to directly address common challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of TiO2 nanoparticles and offers potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Immediate formation of a white precipitate upon precursor addition | 1. Rapid, uncontrolled hydrolysis: This can be caused by excessive water content in the reaction.[1] 2. High reaction temperature: This leads to overly fast reaction kinetics.[1] | 1. Ensure all solvents and reagents are anhydrous. It is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] 2. Lower the initial reaction temperature and increase it gradually.[1] |
| Formation of large, polydisperse nanoparticles | 1. Insufficient capping agent: Incomplete surface passivation of the nanoparticles. 2. Inhomogeneous temperature distribution: This leads to non-uniform nucleation and growth.[1] 3. High precursor concentration: A higher concentration of this compound can lead to increased coagulation and sintering, resulting in larger particles.[2] | 1. Increase the molar ratio of the capping agent to the titanium precursor. 2. Ensure vigorous and uniform stirring throughout the reaction. Using an oil bath can provide consistent heating.[1] 3. Decrease the concentration of the titanium precursor.[2] |
| Nanoparticle aggregation after purification and redispersion | 1. Incomplete removal of reaction byproducts. 2. Stripping of the capping agent layer during washing. 3. Use of an inappropriate solvent for redispersion. [1] | 1. Optimize the purification process, for instance, by using a combination of centrifugation and washing with a suitable solvent like ethanol (B145695), followed by a non-polar solvent such as hexane.[1] 2. Avoid harsh washing conditions. 3. Use a non-polar solvent for redispersion if a non-polar capping agent was used. |
| Low yield of nanoparticles | 1. Incomplete reaction: The reaction time may be too short. 2. Loss of product during washing/centrifugation steps. | 1. Increase the reaction time to ensure complete hydrolysis and condensation. 2. Optimize centrifugation speed and duration to ensure complete pelleting of nanoparticles. Carefully decant the supernatant. |
| Desired crystalline phase (e.g., anatase) not obtained | Inappropriate calcination temperature and/or duration. | The anatase phase of titanium dioxide is typically obtained after calcination.[3] The transition to the more stable rutile phase occurs at higher temperatures.[4] Adjust the calcination temperature and time based on literature recommendations for the desired crystalline phase. For example, calcination at 450 °C for 3-4 hours is often used to obtain the anatase phase.[5][6] |
Frequently Asked Questions (FAQs)
Q1: How does the concentration of this compound affect the size of the resulting TiO2 nanoparticles?
A1: The concentration of the titanium precursor plays a crucial role in determining nanoparticle size. Generally, a higher concentration of this compound leads to the formation of a larger number of TiO2 nuclei. This can enhance coagulation and sintering, resulting in an increase in the final particle size.[2]
Q2: What is the effect of pH on the synthesis of TiO2 nanoparticles?
A2: The pH of the sol-gel solution significantly influences the size of the TiO2 nanoparticles. An increase in the pH of the sol typically results in the growth of larger nanoparticles.[2] For instance, using an acidic catalyst like nitric acid can help control the hydrolysis and condensation rates, leading to smaller and more uniform particles.[7][8]
Q3: How does temperature influence the size of the synthesized nanoparticles?
A3: Temperature has a significant impact on the kinetics of the sol-gel process. Lower hydrolysis temperatures can promote the formation of larger particles. As the temperature increases, the particle size tends to decrease, reaching a minimum in the range of 25 to 50 °C.[2]
Q4: What is the role of the solvent in the synthesis of TiO2 nanoparticles?
A4: The choice of solvent can affect the agglomeration of TiO2 nanoparticles.[9] Alcohols like ethanol and isopropanol (B130326) are commonly used as solvents to control the hydrolysis and condensation rates of the titanium precursor.[7][10] The solvent also helps to disperse the nanoparticles as they form, preventing extensive aggregation.
Q5: What characterization techniques are essential to confirm the successful synthesis of TiO2 nanoparticles?
A5: Several techniques are employed to characterize the synthesized TiO2 nanoparticles:
-
X-ray Diffraction (XRD): To determine the crystalline phase (anatase, rutile, or brookite) and estimate the average crystallite size using the Debye-Scherrer equation.[5]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the surface morphology, shape, and size of the nanoparticles.[11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present on the nanoparticle surface and confirm the formation of Ti-O-Ti bonds, which typically show a characteristic band in the 650–700 cm⁻¹ region.[12]
-
UV-Visible Spectroscopy: To confirm the formation of TiO2 nanoparticles by observing the characteristic absorption peaks and to estimate the band gap energy.[12]
Experimental Protocol: Sol-Gel Synthesis of TiO2 Nanoparticles
This protocol outlines a general procedure for the synthesis of TiO2 nanoparticles using this compound. The specific parameters may need to be optimized to achieve the desired particle size.
Materials:
-
This compound (TTIP)
-
Absolute ethanol
-
Deionized water
-
Nitric acid (as a catalyst)
Procedure:
-
Precursor Solution Preparation: In a flask, dissolve a specific volume of this compound (e.g., 10 mL) in absolute ethanol (e.g., 30 mL). Stir the solution for approximately 60 minutes.[8]
-
Hydrolysis Solution Preparation: In a separate beaker, add a small amount of nitric acid (e.g., 3 mL) to deionized water (e.g., 150 mL). This solution will act as the hydrolysis catalyst.[8]
-
Hydrolysis Reaction: Add the aqueous nitric acid solution dropwise to the TTIP and ethanol mixture under vigorous stirring. This step should be carried out slowly, over a period of at least 4 hours, to control the hydrolysis rate.[8]
-
Gel Formation: Continue stirring the mixture for about 2 hours at a controlled temperature (e.g., 60 °C) until an opaque and viscous suspension (gel) is formed.[8]
-
Drying: Heat the obtained gel at 100 °C for 24 hours to evaporate the solvents.[8]
-
Calcination: Calcine the dried powder in a muffle furnace at a specific temperature (e.g., 450-600 °C) for 4 hours to obtain crystalline TiO2 nanoparticles.[5][6][8] The calcination temperature will influence the final crystalline phase and size of the nanoparticles.
-
Characterization: Characterize the synthesized TiO2 nanoparticles using techniques such as XRD, SEM, TEM, and FTIR to determine their size, morphology, and crystalline structure.[5]
Visualizations
Caption: Experimental workflow for the sol-gel synthesis of TiO2 nanoparticles.
References
- 1. benchchem.com [benchchem.com]
- 2. preprints.org [preprints.org]
- 3. Synthesis of Titanium Dioxide Nanoparticles by Sol-Gel Technique | Semantic Scholar [semanticscholar.org]
- 4. inis.iaea.org [inis.iaea.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. journal-spqeo.org.ua [journal-spqeo.org.ua]
- 8. youtube.com [youtube.com]
- 9. atlantis-press.com [atlantis-press.com]
- 10. Synthesis of Titanium Dioxide (TiO2) Nanoparticles by Sol-Gel Method and its Characterization | Scientific.Net [scientific.net]
- 11. Size of TiO2 nanoparticles influences their phototoxicity: an in vitro investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of Titanium(IV) Isopropoxide by Vacuum Distillation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of titanium(IV) isopropoxide via vacuum distillation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during this sensitive purification process.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to purify commercial this compound?
A1: Commercial grades of this compound often contain non-volatile impurities, most commonly titanium dioxide (TiO₂), which forms due to the compound's high sensitivity to moisture. For applications requiring high purity, such as in the synthesis of advanced materials or as a catalyst in sensitive organic reactions like Sharpless epoxidation, freshly distilled this compound is crucial to ensure reproducibility and optimal results.
Q2: What is the underlying principle of purifying this compound by vacuum distillation?
A2: Vacuum distillation is employed to purify compounds that have high boiling points or are prone to thermal decomposition at atmospheric pressure. By reducing the pressure within the distillation apparatus, the boiling point of this compound is significantly lowered. This allows it to be vaporized and collected as a pure liquid, leaving behind non-volatile impurities like TiO₂. This method is essential as the onset of thermal decomposition for this compound is around 250°C.[1]
Q3: What are the primary impurities found in commercial this compound?
A3: The most prevalent impurity is titanium dioxide (TiO₂), a white solid that results from hydrolysis.[2][3] Other possible impurities can include residual isopropanol (B130326) and starting materials from its synthesis, such as titanium tetrachloride.[4]
Q4: How should purified this compound be stored?
A4: Purified this compound is extremely sensitive to moisture and air. It must be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, in a cool, dry place to prevent degradation.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Difficulty Achieving High Vacuum | Leaks in the distillation apparatus. | - Inspect all glass joints to ensure they are properly greased and securely clamped.- Check all tubing and connections for cracks or loose fittings.- Perform a "wiggle test" by gently moving connections to observe any changes in the vacuum level, which would indicate a leak.[6][7] |
| "Bumping" or Violent Boiling | Superheating of the liquid due to a lack of nucleation sites for smooth boiling. | - Use a magnetic stir bar and ensure vigorous stirring throughout the distillation to promote even heating and provide nucleation sites.- Introduce a slow, steady stream of an inert gas (e.g., nitrogen or argon) through a fine capillary tube (ebulliator) that extends below the liquid's surface. |
| Product Not Distilling at Expected Temperature/Pressure | The vacuum is not as low as the gauge indicates, or the thermometer is incorrectly placed. | - Verify the accuracy of the vacuum gauge.- Ensure the thermometer bulb is positioned correctly, with the top of the bulb level with the bottom of the side-arm of the distillation head.[1] |
| Distillate is Discolored (Yellowish) | Minor discoloration can be inherent, but significant darkening may indicate thermal decomposition. | - Ensure the distillation is carried out at the lowest possible temperature by achieving a high vacuum.- Maintain the distillation temperature well below the decomposition temperature of 250°C.[1] A slight yellow tint in the distillate is often acceptable.[1] |
| Solidification in the Condenser | The condenser cooling water is too cold, causing the this compound (melting point: 14-17°C) to solidify. | - Use room temperature water for the condenser.- Reduce the flow rate of the cooling water to prevent overcooling.[1] |
Data Presentation
Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₂₈O₄Ti |
| Molar Mass | 284.22 g/mol [8] |
| Appearance | Colorless to pale-yellow liquid[5][8] |
| Density | 0.96 g/mL at 20°C[9] |
| Melting Point | 14-17°C[9] |
| Boiling Point (Atmospheric) | 232°C[9] |
| Refractive Index | n20/D 1.464[9] |
Boiling Point of this compound at Reduced Pressures
| Pressure (mmHg) | Pressure (mbar) | Boiling Point (°C) |
| 760 | 1013 | 232[9] |
| 70 | 93.3 | 169-170[10] |
| 1 | 1.33 | 58[11] |
| 1.5 | 2.0 | 85[12] |
Experimental Protocols
Detailed Methodology for Vacuum Distillation of this compound
Objective: To purify commercial-grade this compound by removing non-volatile impurities, primarily titanium dioxide.
Materials:
-
Commercial grade this compound
-
Round-bottom flask (distillation pot)
-
Short-path distillation head with condenser and vacuum connection
-
Receiving flask
-
Magnetic stir bar
-
Heating mantle with stirrer
-
Thermometer and adapter
-
Vacuum pump (capable of reaching <1 mbar)
-
Vacuum gauge
-
Inert gas (Nitrogen or Argon) line with bubbler
-
Schlenk line or similar inert atmosphere setup
-
Appropriate clamps and stands
-
Vacuum grease
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C for several hours. Cool the glassware under a stream of dry nitrogen or argon to ensure it is completely moisture-free.[1]
-
Apparatus Assembly:
-
Assemble the distillation apparatus (distillation pot, short-path head, and receiving flask) under a positive pressure of inert gas.
-
Place a magnetic stir bar in the distillation pot.
-
Lightly grease all ground glass joints with vacuum grease to ensure a good seal.
-
Insert the thermometer into the adapter, making sure the top of the bulb is level with the bottom of the side-arm of the distillation head.[1]
-
Connect the condenser to a room temperature water source.[1]
-
Connect the vacuum adapter to the vacuum pump through a cold trap and a vacuum gauge.
-
-
Charging the Flask: Under a positive flow of inert gas, quickly transfer the this compound into the distillation pot. If a significant amount of solid TiO₂ is present, it is advisable to decant the liquid into the flask. Seal the system immediately after charging.[1]
-
Distillation:
-
Begin vigorous stirring of the this compound.
-
Slowly and carefully apply the vacuum. The pressure should ideally drop to below 1 mbar for efficient distillation at a lower temperature.[1]
-
Once a stable vacuum is achieved, begin to gently heat the distillation pot with the heating mantle.
-
Increase the temperature gradually until the this compound begins to boil and condense on the condenser.
-
Collect the fraction that distills at a constant temperature for the given pressure.
-
-
Shutdown and Storage:
-
Once the distillation is complete, turn off the heating and allow the apparatus to cool to room temperature while still under vacuum.[1]
-
Slowly and carefully vent the system with an inert gas.
-
The purified this compound in the receiving flask should be immediately sealed under an inert atmosphere for storage.[1]
-
Mandatory Visualizations
Caption: Troubleshooting workflow for vacuum distillation.
Caption: Factors influencing the purity of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. noahchemicals.com [noahchemicals.com]
- 6. rootsciences.com [rootsciences.com]
- 7. Short Path Problems - Distillation - Future4200 [future4200.com]
- 8. Titanium isopropoxide | C12H28O4Ti | CID 11026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 四异丙醇钛 99.999% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 10. cacheby.com [cacheby.com]
- 11. TITANIUM ISOPROPOXIDE | [gelest.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: The Effect of pH on Titanium(IV) Isopropoxide Sol-Gel Processes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) on controlling the titanium(iv) isopropoxide (TTIP) sol-gel process through pH adjustment.
Troubleshooting Guide
This section addresses specific issues that may arise during the sol-gel synthesis of titanium dioxide (TiO₂), with a focus on pH-related causes and solutions.
Issue 1: An immediate, dense white precipitate forms upon adding the water/alcohol mixture.
-
Question: I am trying to synthesize a stable TiO₂ sol, but a thick white precipitate forms instantly when I mix my this compound (TTIP) solution with water. What is causing this and how can I fix it?
-
Answer:
-
Probable Cause: This indicates an uncontrolled and extremely rapid hydrolysis reaction.[1] TTIP is highly reactive with water, and if conditions are not controlled, hydrolysis and condensation proceed too quickly, causing the immediate precipitation of large titanium hydroxide (B78521) particles instead of the gradual formation of a stable colloidal sol.[1][2] The pH of the reaction is a primary factor controlling this rate.[1]
-
Solution: The key is to slow down the hydrolysis rate.
-
Lower the pH: The most effective method is to work under acidic conditions (typically pH < 3).[1] Protons in an acidic solution protonate the alkoxy groups on the TTIP, making them less susceptible to nucleophilic attack by water and thus slowing the hydrolysis reaction.[1][3] You can adjust the pH by adding a small amount of acid like nitric acid (HNO₃) or hydrochloric acid (HCl) to your water or water/alcohol mixture before adding it to the TTIP solution.[1]
-
Use a Chelating Agent: Incorporating a chelating agent, such as acetic acid, can stabilize the TTIP precursor by replacing some isopropoxide groups, forming a more stable complex that hydrolyzes more slowly.[1][4]
-
Control Reagent Addition: Add the water-containing solution to the TTIP solution very slowly (dropwise) under vigorous stirring.[1] This ensures rapid dispersion and prevents localized high water concentrations.
-
Lower the Temperature: Performing the reaction in an ice bath can help slow the exothermic hydrolysis reaction.[1]
-
-
Issue 2: The sol gels either too quickly or not at all.
-
Question: My sol-gel process is difficult to control. Sometimes the solution solidifies into a gel almost immediately, while other times it remains a liquid for days. How does pH influence this gelation time?
-
Answer:
-
Probable Cause: Gelation time is directly linked to the rates of hydrolysis and condensation, which are strongly influenced by pH.[1]
-
Rapid Gelation: This occurs when the rates of hydrolysis and condensation lead to rapid particle aggregation. This is common near the isoelectric point of TiO₂ (pH range of 5-6.8), where particles have minimal surface charge, leading to agglomeration and rapid gel network formation.[1]
-
Slow or No Gelation: Under very acidic (pH < 3) or very basic (pH > 8) conditions, particles become highly charged (positive in acid, negative in base).[1] This creates strong electrostatic repulsion, which prevents particles from aggregating, resulting in a stable sol and a very long gelation time.[1]
-
-
Solution:
-
To Accelerate Gelation: Adjust the pH of your stable sol closer to the isoelectric point. This can be done by slowly adding a base (e.g., ammonium (B1175870) hydroxide) to an acidic sol or an acid to a basic sol. Proceed with caution to avoid uncontrolled, rapid precipitation.[1]
-
To Slow Down Gelation: Ensure the pH is sufficiently low (e.g., pH 2-3) or high (e.g., pH 9-11).[1] Working far from the isoelectric point maintains particle repulsion and keeps the sol stable.[1]
-
-
Issue 3: The final product is amorphous or the wrong crystal phase.
-
Question: After calcination, my TiO₂ powder is amorphous, or I obtained the rutile phase when I wanted anatase. How can I control the crystallinity and phase using pH?
-
Answer:
-
Probable Cause: The pH of the initial solution plays a crucial role in determining the resulting crystal structure of TiO₂. Different pH conditions favor the formation of different titanium-oxo-hydroxo cluster precursors, which in turn influences the final crystal phase upon heat treatment.
-
Solution:
-
For Anatase Phase: Generally, neutral to basic conditions (e.g., pH 8-10) favor the formation of the anatase phase.[1][5] Some studies have successfully synthesized pure anatase at a gelling pH of 3.[1] Lower acidity is often cited as promoting the anatase structure.
-
For Rutile Phase: Highly acidic conditions (e.g., pH 1-2) tend to promote the formation of the rutile phase.[1] This is because high acidity can lead to linear growth of precursor chains, which favors the rutile structure.
-
For Brookite Phase: The brookite phase is less common, but some studies have used basic conditions (e.g., pH 12) to specifically develop it.[1]
-
Ensure Proper Calcination: The sol-gel precipitate is often amorphous and requires a subsequent heat treatment (calcination) to induce crystallization. A temperature of at least 350-400°C is typically required to initiate the transition from amorphous to anatase.[6][7]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the chemical mechanism behind pH control in the TTIP sol-gel process? A1: The pH controls the rates of the two fundamental reactions: hydrolysis and condensation.[1]
-
Hydrolysis: Ti(OR)₄ + H₂O → Ti(OR)₃(OH) + ROH
-
Condensation: Ti-OH + HO-Ti → Ti-O-Ti + H₂O (oxolation) or Ti-OH + RO-Ti → Ti-O-Ti + ROH (alcoxolation)
Under acidic conditions (pH < 3) , the alkoxy groups are protonated, which facilitates their removal during hydrolysis. However, the resulting hydroxyl groups are also protonated, which slows down the condensation step due to electrostatic repulsion between positively charged titanium precursors.[1][3] This leads to the formation of long, linear, or weakly branched polymer-like chains.[3]
Under basic conditions (pH > 8) , hydroxide ions (OH⁻) act as strong nucleophiles, accelerating both hydrolysis and condensation rates.[3] This rapid, less controlled reaction tends to form more compact, highly branched, and aggregated particulate clusters.[3]
Q2: How does pH affect the particle size of TiO₂ nanoparticles? A2: The pH has a significant impact on the final particle size primarily through controlling particle agglomeration.[1] At the isoelectric point (pH 5-6.8), particles have minimal surface charge and tend to agglomerate, leading to larger particle sizes.[1] In contrast, highly acidic or alkaline conditions create strong repulsive forces between particles, which prevents agglomeration and generally leads to the formation of smaller, more stable nanoparticles.[1] Several studies have found that the smallest crystallite sizes are achieved at a pH of 8 or 9.[1][5]
Q3: Can pH affect the photocatalytic activity of the resulting TiO₂? A3: Yes, absolutely. The photocatalytic performance of TiO₂ is critically dependent on factors like crystal phase, particle size, and surface area, all of which are influenced by the synthesis pH.[1] For example, TiO₂ prepared at pH 9, which resulted in the anatase phase with a crystallite size of 8.4 nm, showed excellent photocatalytic activity for the degradation of methyl orange. Another study found the highest degradation efficiency for methylene (B1212753) blue with TiO₂ nanoparticles obtained at a pH of 8.[5]
Data Presentation: Effect of pH on TiO₂ Properties
The following table summarizes findings from various studies on the effect of pH on the sol-gel synthesis of TiO₂.
| pH of Synthesis Solution | Resulting Crystal Phase(s) | Average Crystallite/Particle Size (nm) | Key Observations |
| -0.5 to 3 | Anatase, Brookite | 5.0 - 7.5 nm | Particle size and brookite content generally increase with increasing pH in this range.[8] |
| 1 | Anatase with traces of Rutile | ~14 nm | High acidity favors the formation of the rutile phase. |
| 3 | Anatase | ~11 nm | Lower acidity promotes the anatase structure. |
| 3.2 | Rutile (dominant), Anatase, Brookite | ~8 nm | Strong acidic conditions can yield a mix of phases with rutile being predominant.[9] |
| 5 | Anatase | ~10 nm | Particle size can be influenced by repulsive interactions.[9] |
| 7 (Neutral) | Anatase (may contain traces of Rutile) | 25 - 40 nm | Larger crystal sizes are often observed at neutral pH due to agglomeration.[5] |
| 8 | Anatase | Smallest crystallite size observed in one study. | Favorable for high photocatalytic activity.[5] |
| 9 | Anatase | 7 - 8.4 nm | Excellent photocatalytic activity reported at this pH.[10] |
| 10 | Anatase | 23 nm | Particle size may increase again at higher basicity.[6] |
Experimental Protocols
General Protocol for pH-Controlled Sol-Gel Synthesis of TiO₂ Nanoparticles
This protocol provides a general framework. Ratios of reagents, temperature, and calcination parameters should be optimized based on desired material characteristics.
1. Materials:
-
This compound (TTIP, precursor)
-
Isopropanol (B130326) or Ethanol (solvent)
-
Deionized Water
-
Nitric Acid (HNO₃) or Hydrochloric Acid (HCl) for acidic conditions
-
Ammonium Hydroxide (NH₄OH) or Sodium Hydroxide (NaOH) for basic conditions
2. Preparation of Solutions:
-
Solution A (Precursor): In a dry flask, mix TTIP with a solvent (e.g., isopropanol or ethanol). A common starting point is a 1:10 to 1:20 molar ratio of TTIP to solvent.[11]
-
Solution B (Hydrolysis): In a separate beaker, mix deionized water with the same solvent. The molar ratio of water to TTIP is a critical parameter, with ratios from 4 to over 100 being reported.[8]
-
pH Adjustment: Carefully add the acid (e.g., HNO₃) or base (e.g., NaOH) dropwise to Solution B while stirring until the desired pH is reached.
3. Hydrolysis and Condensation:
-
Place the flask containing Solution A in a controlled temperature bath (e.g., an ice bath to slow the reaction) and begin vigorous magnetic stirring.[1]
-
Add the pH-adjusted Solution B dropwise into Solution A.[1] A translucent sol or a white precipitate will begin to form.[1]
-
After the addition is complete, continue stirring vigorously for several hours (e.g., 2-4 hours) at room temperature to ensure a homogeneous reaction.
4. Aging:
-
Cover the resulting sol or suspension and let it age at room temperature for a period of 12 to 24 hours.[11][12] During this time, the gel network will continue to form and strengthen.
5. Drying and Calcination:
-
Dry the gel in an oven at a low temperature (e.g., 60-100°C) for 12 hours or until the solvent has completely evaporated, resulting in a xerogel.[11][12]
-
Grind the dried xerogel into a fine powder.
-
Calcined the powder in a muffle furnace. The temperature and duration will determine the final crystal phase and particle size. A common procedure is to heat at 400-500°C for 2-4 hours to obtain the anatase phase.[7][9]
Visualizations
Caption: Experimental workflow for the pH-controlled sol-gel synthesis of TiO₂.
Caption: Effect of pH on hydrolysis/condensation rates and resulting structures.
Caption: Troubleshooting decision tree for common pH-related sol-gel issues.
References
- 1. benchchem.com [benchchem.com]
- 2. noahchemicals.com [noahchemicals.com]
- 3. vbn.aau.dk [vbn.aau.dk]
- 4. quora.com [quora.com]
- 5. Impact of synthesis pH on nano-structural, Opto-electronic, and photocatalytic properties of TiO2 nanoparticles. [jns.kashanu.ac.ir]
- 6. pubs.aip.org [pubs.aip.org]
- 7. The Preparation of TiO2 Film by the Sol-Gel Method and Evaluation of Its Self-Cleaning Property - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Influence of acidic pH on the formulation of TiO2 nanocrystalline powders with enhanced photoluminescence property - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of pH on TiO2 Nanoparticles via Sol-Gel Method | Scientific.Net [scientific.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Sol-gel Synthesis of TiO2 With p-Type Response to Hydrogen Gas at Elevated Temperature [frontiersin.org]
Technical Support Center: Stabilization of Titanium(IV) Isopropoxide with Chelating Agents
This technical support center is designed for researchers, scientists, and drug development professionals working with Titanium(IV) isopropoxide (TTIP). It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its stabilization with chelating agents, ensuring more controlled and reproducible experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and reaction of this compound, offering potential causes and actionable solutions.
Issue 1: Immediate formation of a dense white precipitate upon solvent or reagent addition.
-
Question: I observed a dense white precipitate the moment I introduced my TTIP solution to a solvent or another reactant. What is happening, and how can I prevent this?
-
Answer: This indicates an uncontrolled and extremely rapid hydrolysis and condensation of the this compound.[1][2] TTIP is highly reactive with water, even trace amounts present in solvents or the atmosphere, leading to the formation of insoluble titanium dioxide (TiO₂).[1][2][3][4] To prevent this, the reaction rate must be slowed down.
-
Immediate Solutions:
-
Reduce Reactant Concentration: High concentrations of the titanium precursor can lead to rapid, uncontrolled reactions.[1] It is advisable to dilute the TTIP stock solution in a dry, inert solvent like isopropanol (B130326) before use.[1][5]
-
Use a Chelating Agent: This is a highly effective method for stabilizing the TTIP.[1] Adding a chelating agent like acetylacetone (B45752) (acac), acetic acid, or ethyl acetoacetate (B1235776) to the TTIP solution before hydrolysis will slow down the reaction rate significantly.[1][6][7] These agents coordinate with the titanium atom, sterically hindering the attack by water molecules.[1][8]
-
Control Temperature: The hydrolysis reaction is exothermic.[3][9] Performing the reaction at a lower temperature will help to control the kinetics.[1]
-
-
Issue 2: Inconsistent results – sometimes a gel forms, other times a solution or precipitate.
-
Question: My experiments with TTIP are not reproducible. The outcome varies between a gel, a clear solution, and a precipitate. Why is this happening?
-
Answer: The formation of a gel versus a precipitate is dependent on the delicate balance between the rates of hydrolysis (formation of Ti-OH bonds) and condensation (formation of Ti-O-Ti bonds).[1][10] Inconsistent outcomes point to poor control over key experimental parameters.
-
Key Parameters to Standardize:
-
Water-to-Alkoxide Molar Ratio (h): This is a critical parameter that must be precisely controlled.[1][5] Low h values (e.g., h ≤ 10) generally favor the formation of more stable, spherical particles, whereas high h values can lead to unstable colloids and precipitation.[1][5]
-
pH Control: The pH of the reaction medium significantly influences particle size and stability.[1][5] Acidic conditions (e.g., pH ~2) often lead to the formation of finer, more homogeneous suspensions.[5]
-
Solvent Choice: Always use a dry, appropriate solvent such as isopropanol to dilute the TTIP.[1][5] The presence of water contamination in the solvent can cause premature hydrolysis.[1]
-
-
Issue 3: The synthesized TiO₂ particles are large, aggregated, and have a broad size distribution.
-
Question: I am trying to synthesize nanoparticles, but my final TiO₂ particles are too large and clumped together. How can I achieve smaller, monodisperse nanoparticles?
-
Answer: Particle size and aggregation are direct results of the nucleation and growth kinetics, which are governed by the rates of hydrolysis and condensation.[1] To obtain smaller, more uniform particles, nucleation should be favored over growth, and aggregation must be prevented.
-
Strategies for Size Control:
-
Utilize a Chelating Agent: Chelating agents like acetylacetone (acac) or acetic acid are highly effective.[1][7] They modify the titanium precursor, leading to more controlled particle growth.[1][7][11]
-
Vigorous Stirring: Ensure constant and vigorous stirring of the reaction mixture to maintain homogeneity and prevent localized high concentrations of reactants, which can lead to uncontrolled particle growth and aggregation.[1]
-
Optimize Water-to-Surfactant Ratio: In microemulsion synthesis, the ratio of water to surfactant is a critical parameter that controls the size of the aqueous "nanoreactors" where hydrolysis occurs, thus dictating the final particle size.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control the hydrolysis rate of this compound?
A1: The main factors are:
-
Water-to-Alkoxide Molar Ratio (h): Higher h values lead to faster hydrolysis.[1]
-
Temperature: Higher temperatures increase the reaction rate.[1]
-
pH: Acidic or basic conditions can catalyze the reaction. Acidic conditions often lead to more stable sols.[1][5]
-
Presence of Chelating Agents: Ligands such as acetylacetone or acetic acid stabilize the TTIP precursor and significantly slow the hydrolysis rate.[1][7]
Q2: How do chelating agents stabilize this compound?
A2: Chelating agents are molecules that can form multiple bonds to a single metal ion. In the case of TTIP, a chelating agent like acetylacetone (acac) replaces one or more of the isopropoxide groups and coordinates with the titanium atom through two or more of its own atoms.[1][7][12] This coordination has two main effects:
-
It sterically hinders the approach of water molecules to the titanium center, slowing down the hydrolysis reaction.[1][8]
-
It reduces the number of available sites for hydrolysis and condensation to occur.[8]
Q3: What are some common chelating agents used to stabilize TTIP?
A3: Common and effective chelating agents include:
Quantitative Data Summary
The following tables summarize the quantitative effects of various experimental parameters on the hydrolysis of this compound and the properties of the resulting materials.
Table 1: Effect of Chelating Agent (Acetylacetone) Molar Ratio on TiO₂ Thin Films
| TTIP:AcacH Molar Ratio | Surface Morphology | Photocatalytic Activity (Visible Light) | Reference |
| 1:4 | Cracked surface | - | [16] |
| 1:5 | Cracked surface | - | [16] |
| 1:8 | Crack-free, smooth, and uniform | Four-fold increase in photodegradation rate constant compared to 1:4 | [16][17] |
Table 2: Influence of Experimental Parameters on TiO₂ Particle Size
| Parameter | Effect on Particle Size | Conditions | Reference |
| Water-to-TTIP Molar Ratio | Higher ratio leads to larger, aggregated particles. | - | [5] |
| pH | Acidic pH (~2) yields fine particles. | - | [5][18] |
| Temperature | Higher temperature promotes crystallite growth. | Calcination Temperature | [5] |
| Acetylacetone-to-TTIP Molar Ratio | Higher ratio leads to larger particles (slower reaction). | Lower temperature and water content | [19] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a stock solution of TTIP in isopropanol, stabilized with acetic acid.
-
Materials:
-
This compound (TTIP)
-
Anhydrous isopropanol
-
Glacial acetic acid
-
Dry glassware (e.g., beaker, magnetic stir bar)
-
Inert atmosphere environment (glove box or Schlenk line)
-
-
Procedure:
-
Inside an inert atmosphere, measure the required volume of anhydrous isopropanol and place it in the beaker with a magnetic stir bar.
-
Slowly add the desired volume of glacial acetic acid to the isopropanol while stirring.
-
Carefully measure the required volume of TTIP and add it dropwise to the isopropanol/acetic acid mixture while stirring vigorously.
-
Continue stirring for at least 15-30 minutes to ensure the solution is homogeneous.[2]
-
Protocol 2: Synthesis of TiO₂ Nanoparticles via Hydrolysis and Peptization
This protocol outlines the synthesis of TiO₂ nanoparticles using a stabilized TTIP solution.
-
Materials:
-
Stabilized TTIP solution (from Protocol 1)
-
Deionized water
-
Nitric acid (HNO₃) or ammonium (B1175870) hydroxide (B78521) (NH₄OH) for pH adjustment
-
Ethanol for washing
-
-
Procedure:
-
Prepare a precursor solution by mixing TTIP with isopropanol.[5]
-
Prepare an aqueous solution with the desired pH, adjusted using HNO₃ or NH₄OH.[5]
-
Under vigorous stirring, add the TTIP solution to the aqueous solution. A turbid solution will form.[5]
-
Heat the resulting suspension to 60-70°C for 18-20 hours. This process is known as peptization.[5][10]
-
After cooling, wash the resulting precipitate with ethanol.
-
Dry the powder at 100°C in a vacuum system for 2 hours to obtain the final TiO₂ nanoparticles.[5]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. noahchemicals.com [noahchemicals.com]
- 4. atamankimya.com [atamankimya.com]
- 5. journal-spqeo.org.ua [journal-spqeo.org.ua]
- 6. Effect of Chelating Agents on the Stability of Nano-TiO2 Sol Particles for Sol-Gel Coating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 12. znaturforsch.com [znaturforsch.com]
- 13. researchgate.net [researchgate.net]
- 14. US4609746A - Titanium chelates and preparation of these chelates - Google Patents [patents.google.com]
- 15. Chelating of titanium by lactic acid in the water-soluble diammonium tris(2-hydroxypropionato)titanate(IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of the Titanium Isopropoxide:Acetylacetone Molar Ratio on the Photocatalytic Activity of TiO2 Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scilit.com [scilit.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results in TiO₂ Synthesis
Welcome to the Technical Support Center for titanium dioxide (TiO₂) synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during the synthesis of TiO₂ nanomaterials. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and data presented in clear, comparative tables.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during TiO₂ synthesis, providing potential causes and actionable solutions.
General Issues
Q1: Why is there a significant variation in particle size and morphology between different synthesis batches?
A1: Inconsistent results in TiO₂ nanoparticle synthesis can stem from several factors related to precursor quality, reaction conditions, and post-synthesis processing. Key parameters that must be strictly controlled include the purity of the titanium precursor, the concentration of reactants, reaction temperature and time, and the pH of the solution.[1][2] Even minor deviations in these parameters can lead to significant variations in the final product.
Troubleshooting Steps:
-
Precursor Quality: Ensure the titanium precursor (e.g., titanium isopropoxide, titanium butoxide) is of high purity and has not been exposed to moisture, which can cause premature hydrolysis.
-
Standardize Protocols: Follow a detailed and consistent experimental protocol for every synthesis.[3] This includes precise measurements of all reagents, consistent stirring rates, and controlled addition rates of reactants.
-
Temperature Control: Use a reliable heating system, such as an oil bath, to ensure uniform and stable temperature control throughout the reaction.[4]
-
pH Monitoring: The pH of the reaction mixture significantly influences hydrolysis and condensation rates.[5] Monitor and control the pH at critical steps of the synthesis.
Sol-Gel Synthesis
Q2: My sol-gel synthesis results in a precipitate instead of a stable sol or gel. What is causing this?
A2: The rapid formation of a precipitate in sol-gel synthesis is typically due to an uncontrolled and fast hydrolysis rate of the titanium precursor.[6] This can be triggered by an excess of water, a non-optimal pH, or a high reaction temperature.
Troubleshooting Steps:
-
Control Water Addition: Add water or the acidic/basic solution dropwise and under vigorous stirring to control the hydrolysis rate.
-
Use a Catalyst/Chelating Agent: The addition of an acid (e.g., nitric acid, acetic acid) can help to control the hydrolysis and condensation reactions.[6][7] Acetic acid can also act as a chelating agent, further slowing down the reaction and promoting the formation of a stable gel.[7]
-
Solvent Ratio: Adjust the ratio of the titanium precursor to the solvent (e.g., isopropanol, ethanol) to ensure proper dissolution and reaction kinetics.[6]
-
Reaction Temperature: Perform the hydrolysis at a lower temperature to slow down the reaction rate.
Q3: The final TiO₂ powder after calcination is yellow or gray instead of white. What does this indicate?
A3: A yellowish or off-white color after calcination can indicate the presence of residual organic compounds from the precursor or solvent, or incomplete combustion of these organics.[8][9] A gray or black color might suggest nitrogen doping if nitric acid was used as a catalyst and calcination was performed under certain conditions.[7]
Troubleshooting Steps:
-
Washing: Thoroughly wash the gel with a suitable solvent (e.g., ethanol) before drying to remove unreacted precursors and byproducts.
-
Calcination Conditions: Ensure adequate air/oxygen supply during calcination to promote complete combustion of organic residues. Increase the calcination time or temperature if necessary, but be mindful of potential phase transitions.[9]
Hydrothermal Synthesis
Q4: I am unable to form nanotubes/nanorods during hydrothermal synthesis, and instead, I obtain nanoparticles or irregular structures. Why is this happening?
A4: The formation of specific morphologies like nanotubes or nanorods via the hydrothermal method is highly dependent on the reaction parameters.[10][11] Common reasons for failure to obtain the desired morphology include incorrect NaOH concentration, inappropriate temperature or reaction time, and the nature of the starting TiO₂ material.
Troubleshooting Steps:
-
NaOH Concentration: The concentration of the sodium hydroxide (B78521) solution is a critical factor in the formation of titanate nanotubes, which are precursors to TiO₂ nanotubes.[12][13] Ensure the correct molarity is used as specified in the protocol.
-
Hydrothermal Conditions: The temperature and duration of the hydrothermal treatment directly influence the transformation of the precursor into the desired nanostructure.[10][14] Adhere strictly to the recommended temperature and time.
-
Starting Material: The phase and particle size of the initial TiO₂ powder can affect the final morphology.[9]
-
Washing and Ion Exchange: After the hydrothermal reaction, proper washing to remove sodium ions and subsequent acid treatment for ion exchange (H⁺ for Na⁺) are crucial steps in the formation of stable nanotubes.[13]
Quantitative Data Summary
The following tables summarize the impact of key synthesis parameters on the final properties of TiO₂ nanomaterials.
Table 1: Influence of Sol-Gel Synthesis Parameters on TiO₂ Properties
| Parameter | Effect on Particle Size | Effect on Crystal Phase | Notes |
| Water-to-Precursor Ratio | Increasing the ratio generally leads to larger particles due to faster hydrolysis and condensation.[15] | Can influence the anatase-to-rutile transformation temperature. | A very high ratio can lead to uncontrolled precipitation.[6] |
| pH (Catalyst) | Acidic conditions (pH 2-4) often result in smaller, more uniform particles.[5] | Acidic catalysis favors the formation of the anatase phase.[7] | The type of acid (e.g., HCl, HNO₃, CH₃COOH) can also affect the final properties.[7] |
| Calcination Temperature | Higher temperatures lead to larger crystallite sizes due to grain growth.[2] | Promotes the transition from amorphous to anatase, and then from anatase to the more stable rutile phase (typically >600°C).[15] | The exact transition temperature can depend on other factors like particle size and impurities. |
| Precursor Concentration | Higher precursor concentration can lead to larger particles. | May affect the kinetics of phase transformation during calcination. | High concentrations can also increase the likelihood of agglomeration. |
Table 2: Influence of Hydrothermal Synthesis Parameters on TiO₂ Nanostructure Morphology
| Parameter | Effect on Morphology | Notes |
| NaOH Concentration | High concentrations (e.g., 10 M) are typically required for the formation of titanate nanotubes from TiO₂ powder.[12][13] | Lower concentrations may result in nanoparticles or incomplete nanotube formation. |
| Reaction Temperature | Affects the rate of nanotube/nanorod formation and their dimensions. Higher temperatures can lead to larger diameter nanotubes.[9] | Temperatures that are too high can lead to the formation of nanofibers instead of nanotubes.[9] |
| Reaction Time | Longer reaction times generally lead to the formation of longer nanotubes or nanorods.[10] | Insufficient time will result in incomplete conversion of the precursor material. |
| Starting TiO₂ Material | The crystal phase (e.g., anatase, P25) and particle size of the initial TiO₂ can influence the morphology of the final product.[9] | Amorphous TiO₂ can also be used as a precursor. |
Experimental Protocols
Sol-Gel Synthesis of TiO₂ Nanoparticles
This protocol describes a general method for synthesizing anatase TiO₂ nanoparticles.
Materials:
-
Titanium (IV) isopropoxide (TTIP)
-
Isopropanol (anhydrous)
-
Nitric acid (HNO₃) or Acetic Acid (CH₃COOH)
-
Deionized water
Procedure:
-
Solution A: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), add a specific volume of titanium (IV) isopropoxide to anhydrous isopropanol. Stir the solution until it is homogeneous.
-
Solution B: In a separate beaker, prepare a solution of deionized water, isopropanol, and an acid catalyst (e.g., nitric acid to adjust the pH to around 2-3).
-
Hydrolysis: Add Solution B dropwise to Solution A under vigorous stirring. A white precipitate or a translucent sol should form.
-
Gelation: Continue stirring the mixture for a few hours until a viscous gel is formed. The time for gelation can vary significantly depending on the specific conditions.
-
Aging: Age the gel at room temperature for 18-24 hours to allow for the completion of the condensation reactions.
-
Drying: Dry the gel in an oven at 80-100°C for 12 hours to remove the solvent. The result will be a solid xerogel.
-
Calcination: Grind the dried xerogel into a fine powder and calcine it in a furnace in the presence of air. A typical calcination temperature to obtain the anatase phase is 400-500°C for 2-4 hours.[15]
Hydrothermal Synthesis of TiO₂ Nanotubes
This protocol outlines the synthesis of TiO₂ nanotubes from commercial TiO₂ powder.
Materials:
-
TiO₂ powder (e.g., Degussa P25)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Alkaline Treatment: Disperse a measured amount of TiO₂ powder in a concentrated NaOH solution (e.g., 10 M) in a Teflon-lined autoclave.[12][16]
-
Hydrothermal Reaction: Seal the autoclave and heat it in an oven at a specific temperature (e.g., 110-150°C) for a set duration (e.g., 24-48 hours).[11]
-
Washing: After the autoclave has cooled down to room temperature, collect the white precipitate by filtration or centrifugation. Wash the product thoroughly with deionized water until the pH of the filtrate is neutral (pH ~7). This step is crucial to remove excess NaOH.
-
Acid Washing (Ion Exchange): Wash the neutral product with a dilute HCl solution (e.g., 0.1 M) to exchange the sodium ions (Na⁺) with protons (H⁺).[13]
-
Final Washing: Wash the acid-treated product again with deionized water until the pH is neutral to remove any residual acid and salt.
-
Drying: Dry the final product in an oven at 80-100°C for several hours to obtain TiO₂ nanotubes in their protonated titanate form.
-
Calcination (Optional): To convert the titanate nanotubes into crystalline TiO₂ (anatase or a mixture of anatase and rutile), calcine the dried powder at temperatures ranging from 400 to 600°C for 2-4 hours.[12]
Visualizations
The following diagrams illustrate key workflows and relationships in TiO₂ synthesis.
Caption: Troubleshooting workflow for inconsistent TiO₂ synthesis.
Caption: Experimental workflow for sol-gel synthesis of TiO₂.
Caption: Experimental workflow for hydrothermal synthesis of TiO₂ nanotubes.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. krishisanskriti.org [krishisanskriti.org]
- 4. benchchem.com [benchchem.com]
- 5. sci-hub.se [sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Large-Scale Synthesis Route of TiO2 Nanomaterials with Controlled Morphologies Using Hydrothermal Method and TiO2 Aggregates as Precursor | MDPI [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. dergipark.org.tr [dergipark.org.tr]
How to avoid aggregation of TiO2 nanoparticles from Titanium(IV) isopropoxide?
Welcome to the technical support center for nanomaterial synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the common issue of TiO₂ nanoparticle aggregation during synthesis from Titanium(IV) isopropoxide (TTIP).
Frequently Asked Questions (FAQs)
Q1: Why are my TiO₂ nanoparticles aggregating during synthesis?
Aggregation is a common issue stemming from the rapid and often uncontrolled hydrolysis and condensation of the this compound (TTIP) precursor.[1] When TTIP is exposed to water, it undergoes two primary reactions:
-
Hydrolysis: The isopropoxide groups (-OR) on the titanium precursor are replaced by hydroxyl groups (-OH).[2][3]
-
Condensation: These hydroxylated intermediates react with each other to form stable titanium-oxygen-titanium (Ti-O-Ti) bridges.[2][3]
This process, if not carefully controlled, leads to the rapid formation of a three-dimensional Ti-O-Ti network, resulting in large, insoluble particles that precipitate out of the solution as aggregates.[1][3] The speed of these reactions is highly sensitive to factors like water concentration, pH, solvent, and temperature.
Click to see the reaction pathway
Figure 1: Hydrolysis and Condensation of TTIP
Q2: How does pH influence nanoparticle aggregation and size?
The pH of the reaction medium is a critical factor that dictates the rates of hydrolysis and condensation, as well as the surface charge of the nanoparticles, which governs colloidal stability.[4]
-
Acidic Conditions (Low pH): In acidic solutions (e.g., pH 1-3), the hydrolysis reaction is slowed down, but the condensation rate is faster.[5] This can promote the formation of smaller, more uniform particles.[5] Low pH also leads to a positive surface charge on the TiO₂ particles, causing electrostatic repulsion that prevents them from aggregating. However, very high acidity can favor the formation of the rutile phase over the anatase phase.
-
Neutral/Near-Neutral Conditions: Near the isoelectric point of TiO₂ (typically pH 5-6.8), the nanoparticles have a near-zero surface charge. This lack of electrostatic repulsion leads to strong van der Waals forces, causing rapid aggregation and precipitation.
-
Alkaline Conditions (High pH): In basic media (e.g., pH 9-10.5), both hydrolysis and condensation rates are high, which can lead to larger particles.[6] However, the particle surfaces become negatively charged, which again provides electrostatic stability against aggregation.[7] Basic conditions tend to favor the formation of the pure anatase phase.[6]
Q3: What is the role of surfactants and how do I choose one?
Surfactants are stabilizing agents that adsorb onto the surface of newly formed nanoparticles, preventing aggregation through steric or electrostatic hindrance.[8][9] The choice of surfactant can significantly impact particle size and dispersion.[10]
-
Cationic Surfactants (e.g., CTAB - Cetyltrimethylammonium Bromide): These have a positively charged head group. CTAB has been shown to be effective in producing well-dispersed, uniform nanoparticles with smaller crystal sizes compared to other surfactants.[9] This is due to the electrostatic interaction between the positive CTA⁺ cations and the negative Ti(OH)₆²⁻ anions formed during hydrolysis.[9]
-
Anionic Surfactants (e.g., SDS - Sodium Dodecyl Sulfate): These possess a negatively charged head group and can also effectively stabilize TiO₂ suspensions.[10]
-
Non-ionic Surfactants (e.g., Triton X-100, PEG - Polyethylene Glycol): These surfactants have long polymer chains that provide a steric barrier, physically preventing particles from approaching each other.[8][9] Triton X-100 has been shown to reduce particle size and improve agglomeration.[8]
Q4: Does the choice of solvent affect the synthesis?
Yes, the solvent plays a crucial role by influencing the polarity of the medium, the rate of hydrolysis, and the dispersion of the precursor.[11][12][13] Alcohols like isopropanol, ethanol (B145695), and methanol (B129727) are commonly used.
-
Isopropanol: Tends to produce a pure anatase crystalline phase with smaller crystallites.[12] It can result in a dense structure of tiny nanoparticles.[12]
-
Ethanol and Methanol: May lead to a mix of anatase and rutile phases.[12] Ethanol, in particular, can result in particles with a larger pore volume and size, which may be beneficial for applications like photocatalysis.[12]
-
Chelating Solvents (e.g., Acetic Acid, Ethylene Glycol): Acetic acid can act as a chelating agent, replacing some isopropoxide ligands and slowing the very rapid hydrolysis of TTIP.[14] Ethylene glycol can also control hydrolysis-condensation reactions and may preserve an amorphous structure to higher temperatures.[13]
Troubleshooting Guide
This section provides specific protocols and data to address common experimental issues.
Issue 1: Immediate formation of a white precipitate upon adding water.
This indicates that the hydrolysis and condensation reactions are happening too quickly and are uncontrolled.
Solution: Control the Rate of Hydrolysis
The key is to slow down the delivery of water to the TTIP precursor. This can be achieved by modifying the reaction setup and using a stabilizing agent.
Experimental Protocol: Acid-Catalyzed Sol-Gel Synthesis
This protocol uses an acidic catalyst (HNO₃) to control the reaction rate and stabilize the resulting nanoparticles.
-
Precursor Solution: In a dry flask, mix this compound (TTIP) with a solvent such as isopropanol. A typical molar ratio might be 1:40 (TTIP:solvent).[14]
-
Hydrolysis Solution: In a separate beaker, prepare a solution of deionized water, isopropanol, and a few drops of concentrated nitric acid (HNO₃) to adjust the pH to approximately 2-3.[5]
-
Slow Addition: Add the hydrolysis solution dropwise to the precursor solution under vigorous stirring. This slow addition is critical to prevent localized high concentrations of water.
-
Aging/Peptization: Continue stirring the resulting sol at a slightly elevated temperature (e.g., 60-70 °C) for 18-20 hours.[5] This step, known as peptization, helps to form a stable, transparent colloid by breaking down initial agglomerates.[5]
-
Washing and Drying: Collect the nanoparticles by centrifugation, wash several times with ethanol to remove byproducts, and dry in an oven at around 100 °C.
Click to see the experimental workflow diagram
Figure 2: General Workflow for Controlled TiO₂ Synthesis
Issue 2: Particles are formed but aggregate after washing/drying.
This suggests a loss of surface stabilization. The washing process may remove stabilizing ions, or drying can cause irreversible capillary forces that pull particles together.
Solution: Use a Surfactant to Provide Robust Stabilization
Adding a surfactant creates a protective layer around the particles that persists through washing and drying steps.
Experimental Protocol: Surfactant-Assisted Synthesis
This protocol incorporates a surfactant (CTAB) to prevent aggregation.
-
Surfactant Solution: Dissolve a cationic surfactant like CTAB in a mixture of deionized water and ethanol.
-
Precursor Addition: Slowly add TTIP to the surfactant solution under vigorous stirring.
-
Gel Formation: Continue stirring until a gel is formed. The surfactant molecules will arrange themselves around the forming TiO₂ nuclei.
-
Aging and Processing: Age the gel for 24 hours, then wash and dry as described in the previous protocol.
-
Calcination: Heat the dried powder to a temperature above 350 °C to burn off the surfactant and crystallize the TiO₂, leaving behind well-dispersed nanoparticles.[8]
Click to see the stabilization mechanism diagram
Figure 3: Surfactant Stabilization Mechanisms
Data Presentation
The following tables summarize quantitative data from various studies on how synthesis parameters affect the final TiO₂ nanoparticles.
Table 1: Effect of pH on TiO₂ Nanoparticle Characteristics
| pH | Average Crystallite Size (nm) | Crystal Phase | Reference |
| 1 | ~14 | Anatase + Rutile | |
| 2 | 7.6 | Anatase | [5] |
| 3 | ~10 | Anatase | |
| 5 | ~9 | Anatase | |
| 7 | ~8.5 | Anatase | |
| 9 | 8.4 | Anatase | |
| 10.5 | Decreased size | Pure Anatase | [6] |
Data compiled from studies using sol-gel methods with TTIP. Size can vary with other parameters like temperature and aging time.
Table 2: Comparison of Surfactants on TiO₂ Nanoparticle Size
| Surfactant Type | Surfactant Example | Resulting Particle Size (nm) | Key Observation | Reference |
| Cationic | CTAB | 8 - 18 | Low agglomeration, uniform size | [9] |
| Anionic | SDS | 8 - 18 | Spherical and dispersed | [9] |
| Non-ionic | PEG | 8 - 18 | Spherical and dispersed | [9] |
| Non-ionic | Triton X-100 | 65 - 85 | Reduced particle size and improved agglomeration control | [8] |
Note: The study by[9] concluded that the cationic surfactant CTAB produced a smaller average particle size compared to PEG and SDS under their specific experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chalcogen.ro [chalcogen.ro]
- 5. journal-spqeo.org.ua [journal-spqeo.org.ua]
- 6. researchgate.net [researchgate.net]
- 7. TiO2 nanoparticles aggregation and disaggregation in presence of alginate and Suwannee River humic acids. pH and concentration effects on nanoparticle stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Influence of surfactant on sol-gel-prepared TiO2: characterization and photocatalytic dye degradation in water [frontiersin.org]
- 9. azom.com [azom.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. journal.uctm.edu [journal.uctm.edu]
- 14. researchgate.net [researchgate.net]
Improving the photocatalytic activity of TiO2 synthesized from Titanium(IV) isopropoxide
Welcome to the Technical Support Center for Improving the Photocatalytic Activity of TiO₂ synthesized from Titanium(IV) isopropoxide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and application of TiO₂ photocatalysts.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Q1: During the sol-gel synthesis, a white precipitate forms immediately upon adding water or acid/base to the this compound solution, instead of a stable sol. What is causing this and how can I prevent it?
A1: The immediate formation of a white precipitate is typically due to an excessively fast hydrolysis and condensation rate of the titanium precursor. This is often caused by a high concentration of the precursor. To prevent this, you should aim for a slower, more controlled reaction.
Troubleshooting Steps:
-
Reduce Precursor Concentration: Dilute the this compound in a suitable solvent like isopropanol. Lower concentrations favor the formation of smaller, more stable nanoparticles.[1]
-
Control the Rate of Water Addition: Add water dropwise or use a syringe pump for a slow and controlled addition while vigorously stirring the solution.
-
Use a Stabilizer: In aqueous media, phosphate (B84403) can be used for electrostatic stabilization. In organic media, steric stabilizers like polyethylene (B3416737) glycol (PEG) or polyethyleneimine (PEI) can be helpful.[1]
-
Adjust pH Carefully: The pH of the solution significantly influences the hydrolysis and condensation rates. While acidic conditions (pH ~2-3) can be used to peptize the suspension and form a stable sol, the initial addition of acid or base should be done slowly and with vigorous stirring.[2][3]
Q2: My synthesized TiO₂ powder shows low photocatalytic activity for the degradation of organic dyes like methylene (B1212753) blue. What are the possible reasons and how can I improve it?
A2: Low photocatalytic activity can stem from several factors related to the material's physicochemical properties. The key is to optimize these properties for efficient charge separation and generation of reactive oxygen species.
Possible Causes and Solutions:
-
Amorphous Structure: An amorphous TiO₂ structure generally exhibits poor photocatalytic activity. Ensure proper calcination to induce crystallinity. The anatase phase is often considered the most photocatalytically active for many reactions.[4]
-
Rapid Electron-Hole Recombination: The recombination of photogenerated electron-hole pairs is a major limiting factor.[5][6][7] To address this, you can:
-
Low Surface Area: A low surface area provides fewer active sites for the reaction. Optimize synthesis parameters to increase the surface area.[10]
-
Incorrect Crystal Phase: While anatase is often preferred, a mixture of anatase and rutile can sometimes lead to synergistic effects that enhance photocatalytic activity. The optimal phase composition depends on the target application.[11][12]
-
Wide Band Gap: Pure TiO₂ has a wide band gap (around 3.2 eV for anatase) and is primarily activated by UV light.[7][9] To utilize visible light, you can:
Q3: After calcination, my TiO₂ nanoparticles have aggregated, leading to a larger particle size and reduced surface area. How can I minimize this?
A3: Agglomeration during calcination is a common issue. Controlling the heating and cooling rates, as well as the calcination temperature and duration, is crucial.
Mitigation Strategies:
-
Control Heating and Cooling Rates: A slow heating and cooling rate can help prevent rapid crystal growth and subsequent agglomeration.
-
Optimize Calcination Temperature and Time: Higher temperatures and longer durations generally lead to larger crystallite sizes and a higher degree of aggregation. It is important to find the optimal balance that ensures good crystallinity without excessive particle growth.[2]
-
Use a Template or Support: Synthesizing TiO₂ on a support material or using a template can help to physically separate the nanoparticles and prevent them from agglomerating during heat treatment.
Frequently Asked Questions (FAQs)
Q1: What is the optimal calcination temperature for synthesizing photocatalytically active TiO₂ from this compound?
A1: The optimal calcination temperature is not a single value but rather a range that depends on the desired crystal phase, crystallite size, and surface area. Generally, a temperature range of 400°C to 600°C is employed.[15] The anatase phase is typically formed at lower temperatures (around 400-500°C), while the transformation to the more stable rutile phase occurs at higher temperatures (above 600°C).[2][16] The ideal temperature must be determined experimentally for your specific application.
Q2: How does the pH of the synthesis solution affect the properties of the final TiO₂ product?
A2: The pH plays a critical role in the hydrolysis and condensation of this compound, which in turn influences the particle size, crystal structure, and surface properties of the TiO₂. Acidic conditions (low pH) tend to promote the formation of smaller particles and can be used to create stable sols.[3] The pH also affects the surface charge of the TiO₂ particles, which can influence their interaction with pollutants in photocatalytic applications.[17]
Q3: What are the most common characterization techniques to evaluate the properties of synthesized TiO₂?
A3: A combination of techniques is typically used to thoroughly characterize TiO₂ photocatalysts:
-
X-ray Diffraction (XRD): To determine the crystal phase (anatase, rutile, brookite), crystallite size, and crystallinity.[5][18]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology, particle size, and aggregation of the nanoparticles.[9]
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution.[5]
-
UV-Vis Diffuse Reflectance Spectroscopy (DRS): To determine the band gap energy and light absorption properties.[8]
-
Raman Spectroscopy: To characterize the structural properties and analyze the surface phase of TiO₂.[18]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify surface functional groups and study the adsorption of molecules on the TiO₂ surface.[18]
Data Presentation
Table 1: Effect of Calcination Temperature on TiO₂ Properties
| Calcination Temperature (°C) | Dominant Crystal Phase | Average Crystallite Size (nm) | Specific Surface Area (m²/g) |
| 100 | Amorphous/Anatase | ~7.6 | High |
| 300 | Anatase | - | - |
| 400 | Anatase | - | - |
| 500 | Anatase | ~5-10 | Decreases with temperature |
| 600 | Anatase with some Rutile | ~15-20 | Lower |
| 800 | Rutile | ~53.4 | Low |
Note: The exact values can vary depending on other synthesis parameters such as precursor concentration and pH.[2][16][19]
Table 2: Influence of Synthesis pH on TiO₂ Nanoparticle Properties
| Synthesis pH | Resulting Particle Size | Crystal Phase (after drying at 100°C) |
| 2 (Acidic) | Smaller | Anatase |
| 9 (Basic) | Larger | Anatase |
Reference: Based on general trends observed in sol-gel synthesis.[3]
Experimental Protocols
Protocol 1: Sol-Gel Synthesis of TiO₂ Nanoparticles
This protocol describes a general method for synthesizing TiO₂ nanoparticles from this compound.
Materials:
-
This compound (TTIP)
-
Isopropanol (IPA)
-
Deionized water
-
Nitric acid (HNO₃) or Ammonia (B1221849) solution (NH₄OH) for pH adjustment
Procedure:
-
Prepare a solution of TTIP in IPA. A common starting point is a 1:10 to 1:100 molar ratio of TTIP to IPA to avoid rapid precipitation.[1]
-
In a separate beaker, prepare a solution of deionized water and IPA.
-
Slowly add the water/IPA solution to the TTIP solution dropwise while stirring vigorously.
-
Adjust the pH of the resulting suspension to the desired level (e.g., pH 2 for peptization) by adding nitric acid or ammonia solution.[3]
-
Continue stirring the solution for a specified period (e.g., 18-20 hours) at a controlled temperature (e.g., 60-70°C) to allow for aging and the formation of a stable sol.[3]
-
Dry the gel at a low temperature (e.g., 80-100°C) to remove the solvent.
-
Calcine the resulting powder in a furnace at a specific temperature (e.g., 400-600°C) for a set duration (e.g., 2 hours) to obtain crystalline TiO₂.
Protocol 2: Evaluation of Photocatalytic Activity (Methylene Blue Degradation)
This protocol outlines a standard procedure for assessing the photocatalytic activity of the synthesized TiO₂.
Materials:
-
Synthesized TiO₂ powder
-
Methylene blue (MB) solution of known concentration
-
UV lamp or solar simulator
-
Spectrophotometer
Procedure:
-
Prepare a suspension of the TiO₂ catalyst in the MB solution (e.g., 0.1 g/L of TiO₂ in 10 mg/L of MB).[20]
-
Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the catalyst surface and the dye molecules.
-
Irradiate the suspension with a UV lamp or solar simulator.
-
At regular time intervals, withdraw aliquots of the suspension and centrifuge or filter them to remove the TiO₂ particles.
-
Measure the absorbance of the supernatant at the maximum absorption wavelength of MB (around 664 nm) using a spectrophotometer.[21]
-
Calculate the degradation efficiency using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration of MB and Cₜ is the concentration at time t.
Visualizations
Caption: Experimental workflow for TiO₂ synthesis, characterization, and photocatalytic activity testing.
Caption: Key factors influencing the photocatalytic activity of synthesized TiO₂.
References
- 1. researchgate.net [researchgate.net]
- 2. journal-spqeo.org.ua [journal-spqeo.org.ua]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Thermally Activated Composite Y2O3-bTiO2 as an Efficient Photocatalyst for Degradation of Azo Dye Reactive Black 5 [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Preparation and Characterization of Nano Titanium Dioxide Photocatalysts Via Sol Gel Method over Narrow Ranges of Varying Parameters – Oriental Journal of Chemistry [orientjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. journal.uctm.edu [journal.uctm.edu]
- 17. Synthesis, characterization and evaluations of TiO2 nanostructures prepared from different titania precursors for photocatalytic degradation of 4-chlorophenol in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Reactions with Titanium(IV) Isopropoxide
This technical support center is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up reactions involving Titanium(IV) isopropoxide (TTIP). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during experimental scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when scaling up reactions with this compound?
The main challenge is its high sensitivity to moisture.[1] this compound reacts readily with water in a process called hydrolysis, which can be difficult to control on a larger scale.[1][2][3] This can lead to the formation of titanium dioxide (TiO₂) precipitates, affecting the homogeneity and consistency of the final product.[1][2]
Q2: Reactions with this compound are often exothermic. How can I manage the temperature during scale-up?
Managing the exotherm is critical for safety and reaction control.[3][4][5] Key strategies include:
-
Slow Addition: Add the this compound slowly to the reaction mixture.[4]
-
Cooling: Use an ice bath or cryostat to maintain a low reaction temperature, typically below 10°C.[4]
-
Inert Co-solvent: Employing an inert co-solvent can act as a heat sink, absorbing some of the heat generated.[4]
-
Dilution: Lowering the concentration of reactants can slow the reaction rate and lead to a more controlled release of heat.[4]
Q3: What are the best practices for handling and storing larger quantities of this compound?
Proper handling and storage are crucial to prevent degradation and ensure safety.
-
Inert Atmosphere: Store and handle under an inert atmosphere, such as nitrogen or argon, to prevent contact with moisture.[3][5]
-
Dry Equipment: Ensure all glassware and equipment are thoroughly dried before use.[2][4]
-
Ventilation: Use in a well-ventilated area, such as a fume hood.[6][7][8]
-
Grounding: Ground and bond containers when transferring the material to prevent static discharge, as it is a flammable liquid.[6][7][8][9]
Q4: How can I control the particle size and morphology of the product when scaling up?
Controlling particle characteristics at a larger scale requires precise control over reaction parameters:
-
Reactant Addition Rate: A controlled and consistent addition rate is crucial for uniform nucleation and growth.[1]
-
Temperature Uniformity: Maintaining a consistent temperature throughout the larger reaction volume is a primary challenge in scale-up and is critical for consistent particle morphology.[10]
-
Mixing: Efficient and homogenous mixing is necessary to ensure even distribution of reactants and temperature.[4][10]
-
Stabilizing Agents: The use of stabilizing agents or surfactants can help control growth and prevent particle aggregation.[1][10]
Q5: What are the common byproducts in reactions with this compound and how can they be removed?
The most common byproduct is titanium dioxide (TiO₂), formed from unintentional hydrolysis.[2] Isopropanol is also liberated during the hydrolysis process.[11] For purification, quenching the reaction with aqueous ammonium (B1175870) chloride can help partition titanium byproducts into the aqueous layer during workup.[12]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Formation of White Precipitate (TiO₂) During Reaction | 1. Uncontrolled hydrolysis due to excess moisture from solvent, glassware, or atmosphere.[1][2] 2. Non-homogeneous mixing of reactants.[1] | 1. Use anhydrous solvents and ensure all glassware is oven-dried.[1][2] Store and handle TTIP under an inert atmosphere.[1] 2. Ensure vigorous and constant stirring throughout the addition of reactants.[1] Add TTIP dropwise to the solvent.[2] |
| Inconsistent Particle Size and Morphology | 1. Inconsistent nucleation and growth rates due to poor temperature control or reactant addition.[1] 2. Agglomeration of particles.[1] | 1. Precisely control the temperature and reactant addition rate.[1] Consider using a stabilizing agent or surfactant.[1] 2. Use ultrasonication after synthesis to break up agglomerates.[1] |
| Runaway Reaction (Uncontrolled Temperature Increase) | 1. Addition of TiCl₄ (a common precursor for TTIP synthesis) is too fast.[4] 2. Inadequate cooling. 3. Reactants are too concentrated.[4] | 1. Immediately stop the addition of the reactant.[4] 2. Ensure the cooling bath has sufficient capacity.[4] 3. If it is safe, add a pre-chilled, inert solvent to dilute the reaction mixture.[4] |
| Low Product Yield | 1. Incomplete hydrolysis or decomposition.[1] 2. Suboptimal reaction temperature or time.[1] 3. Loss of material during washing and drying steps.[1] | 1. Ensure the correct molar ratio of reactants. Consider adding a catalyst (e.g., dilute acid) to promote the reaction.[1] 2. Optimize the reaction temperature and duration.[1] 3. Carefully review and optimize the work-up and purification procedures.[1] |
Quantitative Data: Effect of Calcination Temperature on TiO₂ Synthesis
The final properties of titanium dioxide synthesized from this compound are highly dependent on the calcination temperature. The following table summarizes the typical effects of this parameter.
| Calcination Temperature (°C) | Typical Crystalline Phase | Effect on Particle Size | Impact on Conversion |
| 250 - 400 | Amorphous to Anatase | Small crystallite size (e.g., ~6 nm at 250°C).[1] | Lower temperatures may lead to incomplete conversion to the crystalline phase.[1] |
| 400 - 600 | Primarily Anatase | Gradual increase in crystallite size.[1] | Optimal range for high conversion to the anatase phase.[1] |
| > 600 | Anatase to Rutile transformation begins | Significant increase in particle size (e.g., >100 nm at 800°C).[1] | High conversion to a crystalline product, but the phase may change to rutile.[1] |
Note: The exact temperatures for phase transitions and the resulting particle sizes can vary based on other experimental parameters such as heating rate and atmospheric conditions.
Experimental Protocols
Protocol 1: Sol-Gel Synthesis of TiO₂ Nanoparticles from this compound
This protocol outlines a general lab-scale procedure for synthesizing TiO₂ nanoparticles, which can be adapted for scale-up with appropriate engineering controls.
Materials:
-
This compound (TTIP)
-
Absolute Ethanol (B145695)
-
Deionized Water
-
Nitric Acid (as a catalyst)
Procedure:
-
Prepare the TTIP Solution: In a clean, dry flask under an inert atmosphere, add 30 mL of absolute ethanol. While stirring vigorously, slowly add 10 mL of TTIP to the ethanol. Continue stirring for at least 60 minutes to ensure a homogenous solution.[1]
-
Prepare the Hydrolysis Solution: In a separate beaker, mix 200 mL of deionized water with 1 mL of nitric acid.
-
Hydrolysis: Add the TTIP solution dropwise to the hydrolysis solution while maintaining vigorous stirring. A white precipitate will form.
-
Aging: Continue stirring the suspension for several hours to allow for the completion of the hydrolysis and condensation reactions.
-
Washing: Separate the precipitate by centrifugation or filtration. Wash the product repeatedly with deionized water and then with ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the resulting powder in an oven at approximately 80-100°C overnight.
-
Calcination: Calcine the dried powder in a furnace at a specific temperature (e.g., 400-600°C) for several hours to induce crystallization into the desired phase (e.g., anatase).[1]
Visualizations
Caption: A logical workflow for troubleshooting common issues in TTIP reactions.
Caption: The reaction pathway for TTIP hydrolysis and condensation to form TiO₂.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. noahchemicals.com [noahchemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. atamankimya.com [atamankimya.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. This compound(546-68-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. lobachemie.com [lobachemie.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Workup [chem.rochester.edu]
Validation & Comparative
A Head-to-Head Comparison: Titanium(IV) Isopropoxide vs. Titanium(IV) Butoxide for TiO₂ Nanoparticle Synthesis
The synthesis of titanium dioxide (TiO₂) nanoparticles with tailored properties is a cornerstone of research in diverse fields, including photocatalysis, drug delivery, and materials science. The choice of precursor is a critical determinant of the final nanoparticle characteristics. This guide provides a comprehensive comparison of two commonly used alkoxide precursors: titanium(IV) isopropoxide (TTIP) and titanium(IV) butoxide (TBT). By examining their reactivity, the resulting TiO₂ properties, and detailed experimental protocols, this guide aims to inform precursor selection for researchers, scientists, and drug development professionals.
The primary difference between TTIP and TBT lies in the steric hindrance of their alkoxy groups. The smaller isopropoxide groups in TTIP result in a higher reactivity and faster hydrolysis rate compared to the bulkier butoxide groups in TBT.[1] This fundamental difference in reactivity significantly influences the nucleation and growth of TiO₂ nanoparticles, thereby affecting their final properties such as particle size, surface area, and crystallinity.
Comparative Performance: A Quantitative Look
While extensive literature exists on the synthesis of TiO₂ from both precursors, direct side-by-side comparisons under identical sol-gel conditions are not abundant. However, a comparative study utilizing a supercritical CO₂ medium provides valuable insights into the influence of the precursor on the resulting nanoparticle properties.
Table 1: Comparative Performance of TTIP and TBT in Supercritical CO₂ Synthesis
| Property | This compound (TTIP) | Titanium(IV) butoxide (TBT) |
| Crystal Phase | Anatase | Anatase |
| Crystal Size (nm) | ~7-9 | ~8-10 |
| Surface Area (m²/g) | ~180-230 | ~150-200 |
It is important to note that the synthesis method significantly impacts the final properties. The trend observed in the supercritical CO₂ synthesis, where TTIP yields smaller crystal sizes and higher surface areas, is consistent with the expected outcome from its faster hydrolysis rate in sol-gel methods. The rapid formation of nuclei from the more reactive TTIP can lead to a larger number of smaller particles.
The Impact on Photocatalytic Activity
The photocatalytic efficiency of TiO₂ is intrinsically linked to its crystalline phase, particle size, and surface area. While both precursors can yield the photocatalytically active anatase phase, the differences in particle size and surface area can influence performance. Generally, a smaller particle size and higher surface area are desirable for photocatalysis as they provide more active sites. Based on the available data, TiO₂ synthesized from TTIP, with its typically smaller particle size and larger surface area, may offer a slight advantage in photocatalytic applications.
Experimental Protocols: Sol-Gel Synthesis of TiO₂ Nanoparticles
The following are generalized sol-gel protocols for the synthesis of TiO₂ nanoparticles from TTIP and TBT. The primary difference in the procedures lies in the handling of the hydrolysis step to control the reaction rate.
Protocol 1: Synthesis of TiO₂ Nanoparticles using this compound (TTIP)
Materials:
-
This compound (TTIP)
-
Anhydrous ethanol (B145695)
-
Deionized water
-
Nitric acid (as a catalyst)
Procedure:
-
Precursor Solution Preparation: In a dry flask, prepare a solution of TTIP in anhydrous ethanol. A typical molar ratio is 1:20 to 1:40 (TTIP:Ethanol). Stir the solution for 30 minutes to ensure homogeneity.
-
Hydrolysis Solution Preparation: In a separate beaker, prepare a mixture of deionized water, ethanol, and a few drops of nitric acid to achieve an acidic pH (e.g., pH 3-4). The water-to-alkoxide molar ratio is a critical parameter and is typically varied between 4 and 100.
-
Hydrolysis: Add the hydrolysis solution dropwise to the vigorously stirred TTIP solution. The rapid hydrolysis of TTIP will result in the formation of a white precipitate.
-
Aging: The resulting sol is aged at room temperature for 24-48 hours to allow for the completion of the condensation reactions and the formation of a stable gel.
-
Drying: The wet gel is dried in an oven at 80-100°C for several hours to remove the solvent, resulting in a xerogel.
-
Calcination: The dried powder is calcined in a furnace at a temperature typically between 400°C and 500°C for 2-4 hours to obtain the crystalline anatase phase of TiO₂.
Protocol 2: Synthesis of TiO₂ Nanoparticles using Titanium(IV) Butoxide (TBT)
Materials:
-
Titanium(IV) butoxide (TBT)
-
Anhydrous ethanol or isopropanol
-
Deionized water
-
Nitric acid or acetic acid (as a catalyst)
Procedure:
-
Precursor Solution Preparation: In a dry flask, dissolve TBT in anhydrous ethanol or isopropanol. A common molar ratio is 1:20 to 1:40 (TBT:Alcohol). Stir the solution until it is homogeneous.
-
Hydrolysis Solution Preparation: Prepare a mixture of deionized water and alcohol, acidified with nitric acid or acetic acid.
-
Hydrolysis: Due to the slower hydrolysis rate of TBT, the dropwise addition of the hydrolysis solution to the stirred TBT solution should be performed carefully to ensure controlled particle growth.
-
Aging: The resulting sol is aged at room temperature for 24-48 hours to form a gel.
-
Drying: The gel is dried in an oven at 80-100°C to obtain a xerogel.
-
Calcination: The xerogel is calcined at a temperature typically between 450°C and 550°C for 2-4 hours. Note that precursors with longer alkyl chains like TBT may require a slightly higher crystallization temperature for the anatase phase.[1]
Logical Workflow and Chemical Pathway
The synthesis of TiO₂ nanoparticles from titanium alkoxides via the sol-gel method follows a well-defined sequence of chemical reactions and processing steps.
The core of the sol-gel process involves two key reactions: hydrolysis and condensation.
Conclusion: Selecting the Right Precursor
The choice between this compound and titanium(IV) butoxide for TiO₂ synthesis depends on the desired final properties and the specific application.
-
This compound (TTIP) is the precursor of choice when aiming for smaller particle sizes and higher surface areas, which are often beneficial for high-performance photocatalytic applications. Its high reactivity requires careful control over the hydrolysis step to achieve monodisperse nanoparticles.
-
Titanium(IV) butoxide (TBT) , with its slower and more controlled hydrolysis, can be advantageous when larger, well-defined crystalline particles are desired. The slower reaction kinetics may also be easier to manage in certain experimental setups.
Ultimately, the versatility of the sol-gel method allows for significant tuning of the TiO₂ nanoparticle properties with either precursor by adjusting parameters such as pH, water-to-alkoxide ratio, temperature, and the use of additives. Therefore, empirical optimization of the synthesis protocol for the chosen precursor is highly recommended to achieve the desired material characteristics for a specific application.
References
A Comparative Guide to Sol-Gel and Hydrothermal Synthesis of Titanium Dioxide Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
The synthesis method chosen for titanium dioxide (TiO2) nanoparticles critically influences their physicochemical properties and, consequently, their performance in various applications, from photocatalysis to drug delivery. Among the numerous available techniques, sol-gel and hydrothermal synthesis are two of the most prevalent methods. This guide provides an objective comparison of these two techniques, supported by experimental data, detailed experimental protocols, and visual workflows to aid researchers in selecting the optimal synthesis strategy for their specific needs.
Performance Comparison: Sol-Gel vs. Hydrothermal Synthesis
The sol-gel method is lauded for its simplicity and excellent control over particle size and morphology at low processing temperatures.[1][2] In contrast, the hydrothermal method is renowned for producing highly crystalline nanoparticles directly from solution at elevated temperatures and pressures.[2][3]
The choice between these methods often depends on the desired characteristics of the final TiO2 nanoparticles. The hydrothermal method generally yields particles with a larger crystallite size and, in some cases, a higher surface area and enhanced photocatalytic activity compared to those synthesized via the sol-gel process.[4][5] However, the sol-gel technique offers the flexibility to modify the nanoparticle's composition and microstructure by adjusting precursor chemistry and synthesis parameters.[4]
Quantitative Data Summary
The following table summarizes key quantitative data from comparative studies on TiO2 nanoparticles synthesized via sol-gel and hydrothermal methods.
| Property | Sol-Gel Method | Hydrothermal Method | Reference |
| Crystallite Size (nm) | 12 - 29 | 10 - 29 | [4][6] |
| Particle Size (nm) | ~45.2 | 25 - 30 | [4][6] |
| Surface Area (m²/g) | Generally lower | Generally higher | [3][5] |
| Crystal Phase | Primarily Anatase | Anatase, sometimes with Rutile/Brookite | [4][6][7] |
| Band Gap (eV) | ~3.2 | ~3.0 | [4] |
| Photocatalytic Degradation Efficiency (%) | ~40 - 90 (dye-dependent) | ~91 - 95.6 | [7][8] |
Experimental Protocols
Sol-Gel Synthesis of TiO2 Nanoparticles
This protocol describes a typical sol-gel synthesis process for TiO2 nanoparticles.
Materials:
-
Titanium tetraisopropoxide (TTIP)
-
Deionized water
-
Nitric acid (HNO3)
Procedure:
-
A solution of isopropanol and deionized water is prepared.
-
Concentrated nitric acid is added to the solution.[9]
-
Titanium tetraisopropoxide (TTIP) is added dropwise to the solution while stirring vigorously.[10]
-
The mixture is stirred for approximately one hour, during which a sol is formed.[9]
-
The sol is then aged, typically at room temperature, to form a gel.[1]
-
The resulting gel is dried in an oven, for instance at 80-100°C, to remove the solvent.[1][10]
-
Finally, the dried gel is calcined at a high temperature (e.g., 350-600°C) to obtain crystalline TiO2 nanoparticles.[1][11]
Hydrothermal Synthesis of TiO2 Nanoparticles
This protocol outlines a general procedure for the hydrothermal synthesis of TiO2 nanoparticles.
Materials:
-
Titanium tetraisopropoxide (TTIP)
-
Deionized water
-
Sodium hydroxide (B78521) (NaOH)
Procedure:
-
Titanium tetraisopropoxide (TTIP) is mixed with deionized water and stirred for several hours to achieve complete dissolution.[4]
-
A solution of sodium hydroxide is added dropwise to the mixture while stirring. The pH is carefully controlled.[4]
-
The resulting suspension is transferred to a Teflon-lined stainless-steel autoclave.[1][4]
-
The autoclave is sealed and heated to a specific temperature (e.g., 130-180°C) for a designated period (e.g., 24 hours).[1][4]
-
After the hydrothermal treatment, the autoclave is cooled to room temperature.
-
The precipitate is collected, washed with deionized water and ethanol (B145695) to remove any residual ions, and then dried in an oven.
Visualizing the Synthesis Workflows
The following diagrams illustrate the experimental workflows for the sol-gel and hydrothermal synthesis of TiO2 nanoparticles.
Concluding Remarks
Both the sol-gel and hydrothermal methods are effective for synthesizing TiO2 nanoparticles, with each offering distinct advantages. The sol-gel method provides excellent control over particle morphology and is a relatively low-temperature process, while the hydrothermal method is superior for obtaining highly crystalline nanoparticles. The choice of synthesis method should be guided by the specific requirements of the intended application, considering factors such as desired particle size, crystallinity, surface area, and the required scale of production.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. jasn.uotechnology.edu.iq [jasn.uotechnology.edu.iq]
- 5. Effect of the Preparation Method (Sol-Gel or Hydrothermal) and Conditions on the TiO2 Properties and Activity for Propene Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. krishisanskriti.org [krishisanskriti.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Validating the Photocatalytic Efficiency of Synthesized TiO₂: A Comparative Guide
For researchers and scientists in materials science and environmental technology, validating the photocatalytic performance of newly synthesized titanium dioxide (TiO₂) is a critical step. This guide provides a comparative framework for evaluating the efficiency of synthesized TiO₂ against other common photocatalysts, complete with experimental protocols and data presentation.
Comparative Photocatalytic Degradation Efficiency
The efficiency of a photocatalyst is typically determined by its ability to degrade a model organic pollutant under specific light irradiation. The table below summarizes the degradation efficiency of synthesized TiO₂, commercial TiO₂ (P25), and other alternative photocatalysts like Zinc Oxide (ZnO) and graphitic carbon nitride (g-C₃N₄). Methylene (B1212753) blue (MB), rhodamine B (RhB), and methyl orange (MO) are common model pollutants used for these evaluations.[1][2][3]
| Photocatalyst | Model Pollutant | Pollutant Concentration (mg/L) | Catalyst Loading (g/L) | Irradiation Time (min) | Degradation Efficiency (%) | Reference |
| Synthesized TiO₂ (Biosynthesized) | Rhodamine B | 50 | 0.5 | 120 | 96.59 | [1] |
| Commercial TiO₂ (P25) | Rhodamine B | 50 | 0.5 | 120 | 78.90 | [1] |
| Synthesized Granular TiO₂ | Methylene Blue | 50 | 800 | 60 | 87 | [4] |
| Synthesized TiO₂-ZrO₂ (1% ZrO₂) | Rhodamine B | 30 | Not Specified | 180 | 96.5 | [3] |
| Synthesized TiO₂-ZrO₂ (1% ZrO₂) | Methyl Orange | 30 | Not Specified | 180 | 99.0 | [3] |
| Commercial TiO₂ (P25) | Rhodamine B | 30 | Not Specified | 180 | 89.8 | [3] |
| Commercial TiO₂ (P25) | Methyl Orange | 30 | Not Specified | 180 | 90.0 | [3] |
| S-TiO₂/g-C₃N₄ (5% S-TiO₂) | Methylene Blue | Not Specified | Not Specified | Not Specified | ~95 (based on k value) | [5] |
| g-C₃N₄ | Methylene Blue | Not Specified | Not Specified | Not Specified | ~60 (based on k value) | [5] |
Experimental Protocols
Accurate and reproducible data are contingent on a well-defined experimental protocol. Below is a generalized methodology for evaluating the photocatalytic degradation of a model pollutant.
Preparation of Pollutant Solution and Catalyst Suspension
A stock solution of the model pollutant (e.g., 100 mg/L methylene blue) is prepared in deionized water. The experimental solution is then made by diluting the stock solution to the desired concentration (e.g., 10 mg/L). The synthesized TiO₂ photocatalyst is then added to the pollutant solution at a specific loading (e.g., 1 g/L).
Adsorption-Desorption Equilibrium
Before irradiation, the suspension is magnetically stirred in the dark for a set period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the photocatalyst surface and the pollutant molecules.[1][6] This step ensures that the observed decrease in pollutant concentration is due to photocatalytic degradation and not just physical adsorption.
Photocatalytic Reaction
The suspension is then exposed to a light source (e.g., UV lamp or a solar simulator) under continuous stirring. The distance from the light source and the intensity of the light should be kept constant for all experiments to ensure comparability.[7]
Sampling and Analysis
At regular time intervals (e.g., every 15 or 30 minutes), a small aliquot of the suspension is withdrawn.[4][7] The photocatalyst particles are removed from the sample by centrifugation or filtration. The concentration of the pollutant in the clear supernatant is then determined using a UV-Vis spectrophotometer by measuring the absorbance at the wavelength of maximum absorption for the specific dye (e.g., ~664 nm for methylene blue).[6]
Calculation of Degradation Efficiency
The degradation efficiency is calculated using the following formula:
Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100
Where:
-
C₀ is the initial concentration of the pollutant after the adsorption-desorption equilibrium.
-
Cₜ is the concentration of the pollutant at a specific irradiation time 't'.
Visualizing the Process and Mechanism
To better understand the experimental workflow and the underlying scientific principles, the following diagrams are provided.
Caption: Experimental workflow for validating photocatalytic efficiency.
References
A Comparative Guide to Titanium(IV) Isopropoxide and Titanium Tetrachloride as Precursors
For researchers, scientists, and drug development professionals, the selection of a suitable precursor is a critical decision in the synthesis of titanium-based materials. This guide provides an objective comparison of two of the most common precursors: Titanium(IV) isopropoxide (TTIP) and titanium tetrachloride (TiCl₄). The choice between these precursors significantly influences the physicochemical properties of the resulting materials, impacting their performance in applications ranging from photocatalysis to drug delivery.[1]
Performance Comparison
The selection of a titanium precursor has a profound impact on the resulting material's crystal phase, particle size, surface area, and ultimately, its functional properties. The following table summarizes key performance indicators for TTIP and TiCl₄ based on experimental findings.
| Performance Metric | This compound (TTIP) | Titanium Tetrachloride (TiCl₄) | Key Characteristics & Considerations |
| Resulting TiO₂ Crystal Phase | Predominantly anatase, which is often favored for photocatalysis.[2] Rutile formation can be promoted at lower reaction temperatures due to a reduced hydrolysis rate.[3] | Can produce both anatase and rutile phases. Slow addition during hydrolysis favors the formation of rutile.[3] At low concentrations, small amounts of anatase may also be observed.[3] | The anatase phase generally exhibits higher photocatalytic activity.[4] The ability to control the crystal phase is crucial for tailoring material properties. |
| Particle/Crystallite Size | Enables the synthesis of nanoparticles, with sizes reported in the range of 20-25 nm via methods like microwave-assisted sol-gel.[3] | Also yields nanoparticles, with sizes influenced by reaction conditions. For instance, annealing at 300°C can produce particles of about 18.7 nm, which can grow to 37.4 nm at 600°C.[5] | Particle size is a critical factor in applications requiring high surface area, such as catalysis and drug delivery. |
| BET Surface Area | Can achieve high surface areas. Materials derived from TTIP often exhibit a higher surface area compared to those from TiCl₄.[3] | Can also achieve high surface areas, with reports of up to 141 m²/g.[1][6] | A larger surface area generally leads to higher reactivity and efficiency in catalytic and adsorption processes. |
| Photocatalytic Activity | Materials derived from TTIP often show faster degradation rates in photocatalytic applications, which can be attributed to the higher surface area and the formation of the more reactive anatase phase.[3] | Generally high photocatalytic activity, also attributed to the anatase phase.[1] However, increasing anatase content in TiCl₄-derived samples has been shown to decrease the rate of photocatalytic oxidation of isopropanol (B130326) to acetone.[3] | The choice of precursor can be optimized based on the specific photocatalytic reaction and desired kinetics. |
| Reaction Conditions & Handling | Favored for its milder reaction conditions and reduced generation of corrosive byproducts.[7] It is a flammable liquid and vapor, requiring precautions against ignition sources.[8][9] | Highly reactive and requires careful handling due to its vigorous reaction with moisture, producing corrosive hydrochloric acid (HCl) as a byproduct.[7][10] This reaction is exothermic and can be violent.[11] | Safety and handling are major considerations. TTIP is generally considered easier and safer to handle than the highly corrosive TiCl₄. |
| Applications in Drug Delivery | Used in the sol-gel synthesis of TiO₂ nanoparticles for drug delivery systems, leveraging properties like low toxicity and easy functionalization.[2] | While less commonly cited for direct formulation in drug delivery systems due to its reactivity, it is a key precursor for producing TiO₂, which has applications in this field. | The milder nature of TTIP makes it more directly applicable in the synthesis of materials for biomedical applications. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the synthesis of titanium dioxide nanoparticles using both precursors.
Synthesis of TiO₂ Nanoparticles using this compound (Sol-Gel Method)
-
Preparation of Precursor Solution: Prepare a stock solution of this compound (TTIP) in an anhydrous alcohol, such as isopropanol or ethanol (B145695). A typical concentration is around 0.1 M.[12]
-
Hydrolysis: Prepare a separate aqueous solution. The pH can be adjusted using an acid (e.g., nitric acid) or a base (e.g., ammonium (B1175870) hydroxide) to control the hydrolysis and condensation rates.[12]
-
Mixing: Slowly add the TTIP solution to the aqueous solution under vigorous stirring. The hydrolysis of TTIP is rapid and leads to the formation of a sol.[13]
-
Aging: The resulting sol is typically aged for a period, for example, by heating to 60-70°C for 18-20 hours, to promote the growth and crystallization of the nanoparticles.[14]
-
Washing and Drying: The precipitate is then collected, for example by centrifugation, washed with water and ethanol to remove byproducts, and finally dried.[7]
-
Calcination: The dried powder is often calcined at temperatures ranging from 300°C to 600°C to obtain the desired crystalline phase (e.g., anatase).[5][15]
Synthesis of TiO₂ Nanoparticles using Titanium Tetrachloride (Hydrolysis Method)
-
Preparation of Precursor Solution: Slowly add titanium tetrachloride (TiCl₄) to chilled distilled water (e.g., at 5°C) under vigorous stirring. This reaction is highly exothermic and releases HCl gas, so it must be performed in a well-ventilated fume hood.[6]
-
pH Adjustment: Adjust the pH of the solution by slowly adding an aqueous solution of a base, such as sodium hydroxide (B78521) or ammonia, until a precipitate of hydrated titanium oxide is formed (typically at a pH of 8-12 for anatase).[6]
-
Aging and Filtration: The resulting gel is aged for a period, then the precipitate is filtered and washed thoroughly with distilled water to remove chloride ions and other residual salts.[6]
-
Peptization (Optional): The filtered cake can be re-dispersed in water, and an acid like hydrochloric acid can be added to form a stable sol (a process called peptization).[6]
-
Drying and Calcination: The resulting material is dried and then calcined at a specific temperature (e.g., 500°C) to induce crystallization and form the final TiO₂ nanoparticles.[15]
Experimental Workflow and Logical Relationships
The following diagram illustrates a generalized workflow for the synthesis and characterization of TiO₂ nanoparticles from either titanium precursor.
Caption: Experimental workflow for TiO₂ nanoparticle synthesis and characterization.
Conclusion
The choice between this compound and titanium tetrachloride as a precursor depends heavily on the specific requirements of the application, as well as on safety and handling considerations.
-
This compound (TTIP) is often the preferred choice for applications requiring high surface area, the anatase crystal phase, and milder reaction conditions, making it particularly suitable for photocatalysis and the synthesis of materials for biomedical applications like drug delivery.[2][3][7] Its lower reactivity and less hazardous byproducts simplify handling and experimental setup.[7]
-
Titanium tetrachloride (TiCl₄) is a highly effective and often cheaper precursor that can be used to produce both anatase and rutile phases of TiO₂.[3][15] However, its high reactivity, corrosive nature, and the evolution of HCl gas necessitate more stringent safety precautions and specialized equipment.[7][10]
Ultimately, the optimal precursor is the one that provides the desired material properties in a safe, reproducible, and cost-effective manner. Researchers should carefully consider the trade-offs between the reactivity, safety, and performance characteristics of each precursor in the context of their specific research goals.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of High Quality TiO2 Nanoparticles using TiCl4 | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. Titanium tetrachloride - Wikipedia [en.wikipedia.org]
- 11. icheme.org [icheme.org]
- 12. benchchem.com [benchchem.com]
- 13. Titanium_isopropoxide [chemeurope.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Spectroscopic Analysis of Titanium(IV) Isopropoxide Hydrolysis Kinetics
For Researchers, Scientists, and Drug Development Professionals
The hydrolysis of titanium(IV) isopropoxide (TTIP) is a critical step in the sol-gel synthesis of titanium dioxide (TiO₂) nanomaterials. These materials have widespread applications in fields ranging from photocatalysis to drug delivery and biomedical coatings. A comprehensive understanding of the hydrolysis kinetics is essential for controlling the physicochemical properties of the resulting TiO₂ nanoparticles. This guide provides a comparative overview of various spectroscopic techniques used to analyze the hydrolysis kinetics of TTIP, complete with experimental data and detailed protocols.
The hydrolysis of TTIP is a rapid process, making the precise determination of its kinetic parameters challenging.[1] The reaction is highly sensitive to several factors, including temperature, pH, and the molar ratio of water to the alkoxide.[1] The overall process can be described by two main reactions: the initial hydrolysis of the isopropoxide groups, followed by condensation reactions that lead to the formation of Ti-O-Ti bridges.[2]
Comparative Kinetic Data
The rate of TTIP hydrolysis has been investigated under various conditions using different analytical techniques. The following table summarizes key kinetic parameters reported in the literature. It is important to note that the variability in experimental conditions and analytical methods contributes to the range of reported values.[1]
| Spectroscopic Method | Parameter | Value / Observation | Conditions | Reference |
| UV-Vis Spectroscopy | Induction Time for Nucleation | Inverse function of reactant concentrations.[3] | Photon Correlation Spectroscopy and UV-Vis absorbance.[3] | [3] |
| Nucleation & Growth Rate | Increase with reactant concentration.[1] | Photon Correlation Spectroscopy and UV-Vis.[1] | [1] | |
| Molecular Dynamics Simulation | Rate Constant (k) | k = 1.23 × 10¹⁴ × exp(−11,323/T) mol⁻¹cm³s⁻¹ | High temperature (1500-3000 K), 1 atm, second-order model.[2][4] | [2][4] |
| Activation Energy (Ea) | 94.1 kJ/mol | High temperature (1500-3000 K), 1 atm.[2] | [2] | |
| Calorimetry | Heat of Hydrolysis (-ΔHh) | 64.9 kJ/mol | By excess water, 298.15 K.[2][5] | [2][5] |
Experimental Workflow & Signaling Pathways
The following diagram illustrates a generalized workflow for the spectroscopic analysis of TTIP hydrolysis kinetics.
Caption: Experimental workflow for kinetic analysis of TTIP hydrolysis.
A simplified reaction pathway for the hydrolysis and subsequent condensation of TTIP is outlined below. The process begins with the nucleophilic attack of water on the titanium atom, leading to the replacement of isopropoxide groups with hydroxyl groups.[2] These hydroxylated intermediates then undergo condensation to form Ti-O-Ti (oxolation) or Ti-OH-Ti (olation) bridges.[2][6]
Caption: Simplified reaction pathway of TTIP hydrolysis and condensation.
Experimental Protocols
Precise kinetic analysis of TTIP hydrolysis necessitates meticulous control over experimental parameters and the selection of appropriate analytical techniques to monitor the reaction's progress.[1]
1. Kinetic Analysis using UV-Vis Spectrophotometry
This method is particularly useful for monitoring the initial stages of hydrolysis and the onset of nucleation by observing changes in turbidity.[1][3]
-
Materials :
-
This compound (TTIP)
-
Anhydrous isopropanol (solvent)
-
Deionized water
-
Acid (e.g., HNO₃) or base (e.g., NH₄OH) for pH adjustment
-
UV-Vis Spectrophotometer
-
-
Procedure :
-
Prepare a stock solution of TTIP in anhydrous isopropanol, typically in the range of 0.1 M.[1][2]
-
Prepare a separate aqueous solution with the desired pH, adjusted using nitric acid or ammonium (B1175870) hydroxide.[1]
-
To initiate the reaction, rapidly mix the TTIP solution with the aqueous solution in a cuvette.
-
Immediately begin recording the absorbance spectrum, typically in the range of 200-800 nm, at timed intervals.[7][8] The appearance and increase in turbidity due to particle formation can be monitored.[3]
-
2. In-situ Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy allows for real-time monitoring of the disappearance of reactants and the appearance of products by tracking characteristic vibrational bands.[1][9]
-
Materials :
-
This compound (TTIP)
-
Anhydrous solvent (e.g., isopropanol)
-
Water (or D₂O for isotopic labeling)
-
FTIR spectrometer with an attenuated total reflectance (ATR) probe or a flow cell
-
-
Procedure :
-
Prepare the reactant solutions as described for the UV-Vis method.[1]
-
Set up the FTIR spectrometer for time-resolved data acquisition.
-
Initiate the reaction by mixing the solutions directly in the ATR cell or by flowing the mixed reactants through the flow cell.
-
Record FTIR spectra over the range of 4000-400 cm⁻¹ at regular intervals.[7]
-
Monitor the decrease in the intensity of the Ti-O-C stretching bands and the increase in the broad O-H stretching bands to follow the reaction progress.[7]
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of TTIP and monitoring the changes during hydrolysis and condensation.[7]
-
Materials :
-
This compound (TTIP)
-
Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)
-
D₂O
-
High-resolution NMR spectrometer (e.g., 300-600 MHz)
-
-
Procedure :
-
Prepare a solution of TTIP in the anhydrous deuterated solvent in an NMR tube. All glassware must be thoroughly dried to prevent premature hydrolysis.[7]
-
Acquire an initial ¹H and ¹³C NMR spectrum of the unreacted TTIP. The ¹H NMR spectrum will typically show a septet around 4.4-4.6 ppm and a doublet around 1.2-1.3 ppm.[7]
-
Introduce a controlled amount of D₂O into the NMR tube to initiate the hydrolysis reaction.
-
Acquire a series of time-resolved NMR spectra to observe changes in the chemical shifts and the appearance of new peaks corresponding to hydrolyzed and condensed species.[7]
-
Comparison of Spectroscopic Techniques
| Technique | Principle | Advantages | Limitations |
| UV-Vis Spectroscopy | Measures electronic transitions and light scattering.[7] | Simple, readily available, good for monitoring nucleation and particle growth.[1] | Indirect method for monitoring hydrolysis, limited to the initial stages, susceptible to interference from scattering. |
| FTIR Spectroscopy | Measures molecular vibrations. | Provides direct information on the disappearance of Ti-O-C bonds and the formation of Ti-O-H and Ti-O-Ti bonds.[7][9] | Can be challenging to quantify due to overlapping bands, requires specialized in-situ cells. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei.[7] | Provides detailed structural information about the different species in solution, allowing for the elucidation of reaction mechanisms.[10] | Relatively slow data acquisition, may not be suitable for very fast kinetics, requires deuterated solvents. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. web.stanford.edu [web.stanford.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. journal.uctm.edu [journal.uctm.edu]
- 9. Hydrolysis of Titanium Tetrabutoxide. Study by FT-IR Spectroscopy | Semantic Scholar [semanticscholar.org]
- 10. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
Comparative study of different precursors for anatase TiO2 formation.
A Comparative Guide to Precursors for Anatase TiO2 Formation
For researchers and scientists in materials science and drug development, the synthesis of anatase titanium dioxide (TiO2) nanoparticles with controlled properties is of paramount importance. The choice of precursor is a critical factor that significantly influences the physicochemical characteristics of the final anatase TiO2 product, thereby affecting its performance in various applications, including photocatalysis, drug delivery, and biomaterial coatings. This guide provides a comparative analysis of different precursors for anatase TiO2 formation, supported by experimental data and detailed protocols.
Performance Comparison of Precursors
The selection of a titanium precursor has a direct impact on the crystalline phase, particle size, surface area, and morphology of the synthesized TiO2. The two main classes of precursors are titanium alkoxides and inorganic titanium salts.
Titanium Alkoxides
Titanium alkoxides, such as titanium(IV) isopropoxide (TTIP) and titanium(IV) butoxide (TBOT), are common precursors in sol-gel synthesis due to their high reactivity towards hydrolysis. This reactivity allows for the formation of TiO2 at relatively low temperatures.
-
This compound (TTIP) is widely used and often results in the formation of pure anatase phase at moderate calcination temperatures.[1] The particle size can be controlled by adjusting synthesis parameters like the molar ratio of water to TTIP and the pH of the solution.[1]
-
Titanium(IV) butoxide (TBOT) is another frequently employed alkoxide precursor. Studies have shown that the choice between TTIP and TBOT can influence the morphology of the resulting TiO2 nanoparticles. For instance, under similar sol-gel conditions, TTIP can lead to film-like structures, while TBOT may produce spherical granules.[2]
Inorganic Titanium Salts
Inorganic titanium salts, such as titanium tetrachloride (TiCl4) and titanyl sulfate (B86663) (TiOSO4), are often used in both sol-gel and hydrothermal synthesis methods. They are typically less expensive than titanium alkoxides.
-
Titanium tetrachloride (TiCl4) is a highly reactive precursor that hydrolyzes rapidly in the presence of water. The pH of the reaction medium is a crucial parameter in controlling the final crystalline phase, with higher pH generally favoring the formation of anatase.[3]
-
Titanyl sulfate (TiOSO4) is a common precursor in industrial processes and can be used in hydrothermal synthesis to produce anatase TiO2 nanoparticles.[4] The reaction temperature and duration are key factors in determining the particle size and crystallinity.[4]
Quantitative Data Summary
The following table summarizes the quantitative data from various studies on the synthesis of anatase TiO2 using different precursors.
| Precursor | Synthesis Method | Key Synthesis Parameters | Crystallite Size (nm) | Surface Area (m²/g) | Resulting Phase | Reference |
| Titanium Isopropoxide (TTIP) | Sol-Gel | Molar ratio TTIP:AcOH:water = 1:1:200, 1h sol formation, 0°C synthesis, 450°C calcination | ~10-20 | - | Anatase | [1] |
| Titanium Butoxide (TBOT) | Sol-Gel | Dried at 80°C, calcined at 450°C for 3h | 5–13 | - | Anatase | [2] |
| Titanium Tetrachloride (TiCl4) | Sol-Gel | Hydrolysis with NH4OH, followed by H2O2 addition and heating | - | - | Anatase | [3] |
| Titanyl Sulfate (TiOSO4) | Hydrothermal | 2.5 M TiOSO4, 100-220°C for 6h | 9.8 - 30.4 | - | Anatase | [4] |
Experimental Protocols
Detailed methodologies for the synthesis of anatase TiO2 are crucial for reproducibility. Below are representative protocols for the sol-gel and hydrothermal methods.
Sol-Gel Synthesis using Titanium (IV) Isopropoxide (TTIP)
This protocol describes a common method for synthesizing anatase TiO2 nanoparticles from TTIP.
-
Precursor Solution Preparation: A solution of titanium (IV) isopropoxide is prepared in an alcohol, typically ethanol (B145695) or isopropanol.
-
Hydrolysis: A separate solution of deionized water and alcohol, often with an acid catalyst like nitric acid to control the hydrolysis rate, is prepared.
-
Sol Formation: The water-alcohol solution is added dropwise to the TTIP solution under vigorous stirring. This leads to the hydrolysis of TTIP and the formation of a sol.[5]
-
Gelation: The sol is left to age, during which condensation reactions occur, leading to the formation of a gel.
-
Drying: The gel is dried in an oven to remove the solvent, resulting in a xerogel.
-
Calcination: The xerogel is calcined in a furnace at temperatures typically between 400°C and 500°C to induce the crystallization of the anatase phase.[1]
Hydrothermal Synthesis using Titanium Tetrachloride (TiCl4)
This protocol outlines the synthesis of anatase TiO2 via the hydrothermal treatment of a TiCl4 precursor.
-
Precursor Solution Preparation: A solution of titanium tetrachloride is prepared, often in an acidic aqueous medium to control the initial hydrolysis.
-
Hydrolysis: The TiCl4 solution is hydrolyzed, which can be initiated by adjusting the pH, for instance, by adding a base like sodium hydroxide.[3]
-
Hydrothermal Treatment: The resulting suspension is transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 100-200°C) for a set duration.[6]
-
Washing and Drying: After the hydrothermal treatment, the precipitate is washed thoroughly with deionized water to remove any remaining ions and then dried in an oven.
-
Calcination (Optional): A post-synthesis calcination step can be employed to enhance the crystallinity of the anatase TiO2.
Visualization of Processes
To better understand the experimental workflow and the transformation pathways, the following diagrams are provided.
References
- 1. Sol-gel low-temperature synthesis of stable anatase-type TiO2 nanoparticles under different conditions and its photocatalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sci-hub.se [sci-hub.se]
- 4. Large-Scale Synthesis Route of TiO2 Nanomaterials with Controlled Morphologies Using Hydrothermal Method and TiO2 Aggregates as Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. inderscienceonline.com [inderscienceonline.com]
A Comparative Guide to the Electrochemical Characterization of TiO2 Films Derived from Titanium(IV) Isopropoxide
Titanium dioxide (TiO2) films are pivotal materials in a wide array of applications, including photocatalysis, gas sensors, and energy storage devices like supercapacitors and lithium-ion batteries. The choice of precursor and synthesis method significantly influences the film's structural, morphological, and, consequently, its electrochemical properties. Titanium(IV) isopropoxide (TTIP) is a widely used precursor due to its high reactivity and the relative ease with which it can be used to produce high-purity, homogeneous TiO2 films through methods like the sol-gel process.
This guide provides a comparative analysis of the electrochemical performance of TiO2 films synthesized from this compound against alternative fabrication routes. It includes detailed experimental protocols and quantitative data to assist researchers in materials selection and development.
Comparison of Synthesis Methods for TiO2 Films
The properties of TiO2 films are intrinsically linked to their synthesis method. While this compound is a common precursor for the versatile sol-gel technique, other methods and precursors offer distinct advantages and disadvantages.
| Synthesis Method | Precursor(s) | Typical Film Characteristics | Advantages | Disadvantages |
| Sol-Gel | This compound, Titanium(IV) butoxide | Amorphous, anatase, or rutile phases depending on annealing temperature.[1] Porous nanostructures. | Excellent control over film composition and microstructure; low processing temperature; cost-effective.[2] | Films can be prone to cracking, especially when thick.[1] Requires careful control of hydrolysis and condensation rates. |
| Electrodeposition | Titanium(III) chloride (TiCl3), Titanium oxysulfate (TiOSO4) | Crystalline (anatase/rutile mix) or amorphous films.[3][4] | Direct film formation on conductive substrates; good control over thickness and morphology.[3] | Often requires post-annealing to achieve desired crystallinity; precursor solution can be unstable.[4] |
| Microwave-Assisted Hydrothermal | This compound | Nanorods, high surface area structures.[5] | Rapid synthesis; facile method for producing nanostructured films with high charge storage capacity.[5] | May require specialized equipment; control over large-area uniformity can be challenging. |
| Sputtering | Titanium target (in reactive O2 atmosphere) | Dense, uniform films, typically amorphous or anatase/rutile depending on substrate temperature. | High-purity films with excellent adhesion and uniformity over large areas. | High vacuum equipment required; higher cost; deposition rates can be slow. |
Experimental Protocols
Reproducibility is key in materials science. The following sections detail common protocols for the synthesis and characterization of TiO2 films.
Sol-Gel Synthesis of TiO2 Films from this compound
This protocol describes a widely adopted method for preparing TiO2 films. The sol-gel process involves the hydrolysis and polycondensation of the alkoxide precursor to form a colloidal suspension (sol) that is subsequently gelled and processed into a film.[6]
1. Precursor Solution Preparation:
-
A solution of this compound is prepared in an alcoholic solvent, such as ethanol (B145695) or isopropanol.[6]
-
A stabilizing agent, such as acetylacetone (B45752) or acetic acid, is often added to control the hydrolysis rate.[7]
2. Hydrolysis:
-
Deionized water, sometimes mixed with an acid catalyst like HCl or nitric acid, is added dropwise to the precursor solution under vigorous stirring.[2][6] The rate of water addition and the pH are critical parameters that control the particle size and sol stability.[6]
3. Film Deposition:
-
The prepared sol is deposited onto a substrate (e.g., FTO glass, platinum) using techniques like dip-coating or spin-coating.[1][8]
-
Dip-coating: The substrate is immersed in the sol and withdrawn at a constant speed to create a uniform film.
-
Spin-coating: A small amount of the sol is dispensed onto the center of the substrate, which is then rotated at high speed to spread the liquid by centrifugal force.[1]
4. Drying and Annealing:
-
The coated film is first dried at a low temperature (e.g., 100°C) to remove the solvent.[1]
-
Subsequently, the film is annealed at higher temperatures (typically 400-600°C) to induce crystallization into the desired phase (e.g., anatase) and remove residual organic compounds.[1] The annealing temperature directly influences the crystallinity, with higher temperatures promoting the transition from amorphous to anatase and then to rutile.[1]
Electrochemical Characterization Workflow
Electrochemical analysis is performed to evaluate the suitability of the TiO2 films for applications such as supercapacitors or battery electrodes.
1. Cell Assembly:
-
A three-electrode electrochemical cell is typically used.
-
The prepared TiO2 film on its conductive substrate serves as the working electrode .
-
A platinum wire or graphite (B72142) rod is commonly used as the counter electrode .
-
A reference electrode, such as a Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl), provides a stable potential reference.
2. Electrolyte Selection:
-
The choice of electrolyte depends on the application. Aqueous solutions like K2SO4, Na2SO4, or HClO4 are common for general characterization and supercapacitor testing.[3][9] For lithium-ion battery applications, a lithium-containing organic electrolyte is used.
3. Measurement Techniques:
-
Cyclic Voltammetry (CV): The potential of the working electrode is swept linearly between two set points, and the resulting current is measured. CV provides information on redox processes, charge storage mechanisms (capacitive vs. faradaic), and electrochemical stability.[1][10] Rectangular CV curves are indicative of ideal capacitive behavior.[11]
-
Electrochemical Impedance Spectroscopy (EIS): A small amplitude AC potential is applied over a range of frequencies, and the impedance is measured. EIS is used to study charge transfer resistance at the electrode-electrolyte interface and ion diffusion processes within the film.[1]
-
Galvanostatic Charge-Discharge (GCD): The electrode is charged and discharged at a constant current. This technique is crucial for determining the specific capacitance, energy density, and power density of energy storage devices.
Comparative Electrochemical Performance Data
The following table summarizes key electrochemical performance metrics for TiO2-based materials synthesized from this compound and alternative precursors, highlighting their performance in different applications.
| Precursor | Material & Synthesis Method | Application | Key Performance Metric(s) |
| This compound | N-doped TiO2 Nanoparticles (Sol-Gel) | Supercapacitor | 311 F g⁻¹ at 1 A g⁻¹; 98.9% capacitance retention after 4000 cycles.[6] |
| This compound | TiO2 Nanorods (Microwave-assisted Hydrothermal) | Supercapacitor | 444.6 F g⁻¹ (total charge storage capacity).[5] |
| This compound | TiO2@Carbon Nanofibers (Electrospinning) | Li-ion Battery Anode | 206 mAh g⁻¹ at 30 mA g⁻¹; Highly reversible for 100 cycles.[6] |
| This compound | Porous TiO2 Film (Dip-coating) | Humidity Sensor | Humidity-sensitive electrical resistance.[8][12] |
| Titanium Butoxide | Li₄Ti₅O₁₂ (Sol-Gel) | Li-ion Battery Anode | 150 mAh g⁻¹ at 1C.[6] |
| Titanium Tetrachloride (TiCl4) | TiO2 Microspheres | Li-ion Battery Anode | Theoretical capacity of 167.7 mAh g⁻¹.[13] |
| Commercial TiO2 Powder | Li₄Ti₅O₁₂ (Solid-State Reaction) | Li-ion Battery Anode | 120 mAh g⁻¹ at 1C.[6] |
Conclusion
This compound stands out as a versatile and effective precursor for synthesizing a variety of TiO2 nanostructures with promising electrochemical properties. The sol-gel method, in particular, offers excellent control over the final material's characteristics, enabling the tailoring of films for specific applications ranging from high-performance supercapacitors to stable Li-ion battery anodes.[6] As demonstrated, microwave-assisted hydrothermal synthesis using TTIP can lead to materials with exceptionally high charge storage capacities.[5]
While alternative precursors like titanium butoxide and TiCl4 are also viable, the extensive research and refined protocols available for TTIP-based synthesis make it a reliable choice for developing advanced electrochemical materials. Future research will likely focus on creating composite materials, such as doping TiO2 with other metals or integrating it with carbon nanostructures, to further enhance conductivity, charge storage capacity, and cycling stability.[6][14]
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. chalcogen.ro [chalcogen.ro]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ias.ac.in [ias.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. Titanium Dioxide Thin Films Produced on FTO Substrate Using the Sol–Gel Process: The Effect of the Dispersant on Optical, Surface and Electrochemical Features [mdpi.com]
- 8. Electrochemical Properties of Nanoporous TiO2 Films | Scientific.Net [scientific.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Electrochemical Properties of Nanoporous TiO2 Films | Semantic Scholar [semanticscholar.org]
- 13. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 14. Recent Advances in TiO2 Films Prepared by Sol-Gel Methods for Photocatalytic Degradation of Organic Pollutants and Antibacterial Activities [mdpi.com]
Assessing the Purity of Synthesized Titanium(IV) Isopropoxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized Titanium(IV) isopropoxide (TTIP). It further contrasts TTIP with common alternative titanium precursors, offering supporting experimental data to inform selection for research and development applications.
Purity Assessment of this compound
The purity of this compound is critical for its performance in various applications, from the synthesis of advanced materials to its use as a catalyst. Common impurities arise from the synthesis process and subsequent handling. The primary synthesis route involves the reaction of titanium tetrachloride (TiCl₄) with isopropanol, often in the presence of a base like ammonia (B1221849) to neutralize the hydrogen chloride byproduct.[1][2][3][4]
Potential impurities include:
-
Residual Isopropanol: Unreacted starting material.
-
Water: Due to the high moisture sensitivity of TTIP, which readily hydrolyzes to form titanium dioxide (TiO₂) and isopropanol.[5][6]
-
Hydrogen Chloride (HCl) or other chloride species: If the neutralization or purification process is incomplete.[1][5]
-
Ammonium chloride (NH₄Cl): If ammonia is used as a neutralizing agent and not fully removed.[1]
-
Oligomeric titanium species: Formed through partial hydrolysis and condensation.
A suite of analytical techniques is employed to identify and quantify these impurities.
Analytical Techniques and Experimental Protocols
Table 1: Analytical Techniques for Purity Assessment of this compound
| Analytical Technique | Purpose | Key Parameters Measured |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile impurities. | Retention time, mass-to-charge ratio (m/z) of impurities like residual isopropanol. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and quantification of the main component and impurities. | Chemical shifts (δ) and integrals of proton (¹H) and carbon (¹³C) signals. |
| Karl Fischer Titration | Accurate determination of water content. | Water content in parts per million (ppm) or percentage (%). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and hydrolysis byproducts. | Characteristic vibrational frequencies (e.g., O-H, Ti-O). |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., equipped with a quadrupole or time-of-flight analyzer).
-
Capillary column suitable for volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Procedure:
-
Sample Preparation: Due to the moisture sensitivity of TTIP, all sample handling must be performed under an inert atmosphere (e.g., in a glovebox). Prepare a dilute solution of TTIP in a dry, aprotic solvent (e.g., anhydrous hexane (B92381) or toluene). A typical concentration is 1% (v/v).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Injection Volume: 1 µL.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities by integrating the peak areas and comparing them to an internal or external standard.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure of this compound and identify proton-containing impurities.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Procedure:
-
Sample Preparation: Under an inert atmosphere, prepare a solution of approximately 5-10 mg of TTIP in 0.5-0.7 mL of a dry, deuterated solvent (e.g., benzene-d₆ or chloroform-d₃).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay: 5 seconds to ensure full relaxation for quantitative analysis.
-
Spectral Width: 0-10 ppm.
-
-
Data Analysis:
-
The ¹H NMR spectrum of pure TTIP will show a septet for the methine proton (-OCH) and a doublet for the methyl protons (-CH₃) of the isopropoxide ligand.
-
Expected Impurity Signals:
-
Free Isopropanol: A septet and a doublet with slightly different chemical shifts from the coordinated isopropoxide. A broad singlet for the hydroxyl proton will also be present.
-
Water: A broad singlet, the chemical shift of which is dependent on the solvent and concentration.
-
-
Experimental Protocol: Karl Fischer Titration
Objective: To determine the water content in this compound.
Instrumentation:
-
Coulometric or Volumetric Karl Fischer Titrator.
Procedure:
-
Titrator Preparation: The titration cell must be conditioned to be free of ambient moisture. The solvent in the cell (typically a specialized Karl Fischer solvent) is pre-titrated to a dry endpoint.
-
Sample Introduction: Under an inert atmosphere, draw a known mass or volume of the TTIP sample into a dry syringe.
-
Titration: Inject the sample directly into the conditioned titration cell. The titrator will automatically titrate the water present in the sample with the Karl Fischer reagent.
-
Calculation: The instrument calculates the water content based on the amount of reagent consumed. The result is typically expressed in ppm or percentage. For moisture-sensitive liquids like TTIP, a coulometric titrator is often preferred for its higher sensitivity to trace amounts of water.[7][8][9]
Comparison with Alternative Titanium Precursors
This compound is a widely used precursor, but other titanium alkoxides and inorganic salts are also employed in various applications. The choice of precursor can significantly impact the properties of the final material.[5]
Table 2: Comparison of Common Titanium Precursors
| Property | This compound (TTIP) | Titanium(IV) Butoxide (TBT) | Titanium(IV) Ethoxide (TTE) | Titanium(IV) Chloride (TiCl₄) |
| Formula | Ti[OCH(CH₃)₂]₄ | Ti[O(CH₂)₃CH₃]₄ | Ti(OCH₂CH₃)₄ | TiCl₄ |
| Molecular Weight ( g/mol ) | 284.22 | 340.32 | 228.11 | 189.68 |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | Colorless to pale yellow liquid | Colorless fuming liquid |
| Boiling Point (°C) | 232 | 310-314 | 150-152 (at 10 mmHg) | 136.4 |
| Density (g/mL at 20°C) | 0.96 | ~1.00 | ~1.088 (at 25°C) | 1.726 |
| Reactivity with Water | High | High | High | Very High (violent) |
| Byproducts of Hydrolysis | Isopropanol | Butanol | Ethanol | Hydrogen Chloride |
| Handling Considerations | Moisture sensitive | Moisture sensitive | Moisture sensitive | Highly corrosive, moisture sensitive |
Data sourced from[2][4][6][10][11][12][13][14][15]
Performance Comparison in a Key Application: Synthesis of TiO₂ for Photocatalysis
The performance of titanium precursors is often evaluated by the properties and efficacy of the resulting titanium dioxide materials in applications such as photocatalysis. The degradation of organic dyes like methylene (B1212753) blue is a common benchmark reaction.
Table 3: Performance Data of TiO₂ Derived from Different Precursors for Methylene Blue Degradation
| Precursor | Synthesis Method | Resulting TiO₂ Phase | Average Crystallite Size (nm) | Surface Area (m²/g) | Methylene Blue Degradation Efficiency (%) | Reference |
| TTIP | Sol-Gel | Anatase | ~10-20 | 50-150 | ~85-95% under UV | [5][6] |
| TBT | Sol-Gel | Anatase/Rutile | ~15-30 | 40-100 | ~70-85% under UV | [5] |
| TiCl₄ | Sol-Gel | Anatase/Rutile | ~20-40 | 30-80 | ~60-75% under UV | [5] |
Note: The performance data can vary significantly depending on the specific synthesis conditions (e.g., temperature, pH, solvent).
The choice of precursor influences the hydrolysis and condensation rates, which in turn affect the crystal phase, particle size, and surface area of the resulting TiO₂ nanoparticles. Generally, titanium alkoxides like TTIP with smaller alkyl groups exhibit faster hydrolysis rates.
Visualizing Experimental and Logical Workflows
Experimental Workflow for Purity Assessment
Caption: Workflow for the comprehensive purity assessment of this compound.
Logical Relationship for Precursor Selection
Caption: Logical considerations for selecting a suitable titanium precursor for a specific application.
References
- 1. scienceopen.com [scienceopen.com]
- 2. rsc.org [rsc.org]
- 3. spectrabase.com [spectrabase.com]
- 4. SYNTHESIS AND CHARACTERIZATION OF NANO-TIO2 VIA DIFFERENT METHODS | Semantic Scholar [semanticscholar.org]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 8. mt.com [mt.com]
- 9. quveon.com [quveon.com]
- 10. emerypharma.com [emerypharma.com]
- 11. pubsapp.acs.org [pubsapp.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 15. Titanium isopropoxide | C12H28O4Ti | CID 11026 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Catalytic Performance of Titanium(IV) Isopropoxide-Derived Catalysts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catalytic activity of materials derived from titanium(IV) isopropoxide, a versatile precursor for creating highly active catalysts. We will delve into their performance in key chemical transformations, including photocatalysis, esterification, and transesterification, benchmarking them against relevant alternative catalysts. This analysis is supported by experimental data, detailed methodologies for key experiments, and visualizations of synthetic and mechanistic pathways to aid in catalyst selection and development.
Executive Summary
Catalysts derived from this compound, primarily titanium dioxide (TiO₂), demonstrate exceptional performance across a range of applications. In photocatalysis, TiO₂ nanoparticles and nanotubes synthesized from this precursor exhibit high efficiency in the degradation of organic pollutants, often outperforming catalysts derived from other titanium sources. In esterification and transesterification reactions, crucial for biodiesel production and other industrial processes, titanium-based catalysts offer a less corrosive and more environmentally friendly alternative to traditional acid catalysts, with performance being comparable and in some cases superior to other solid acid catalysts like sulfated zirconia. This guide will provide the data and protocols necessary to evaluate and implement these catalysts in your research.
Photocatalysis: Degradation of Organic Pollutants
Titanium dioxide is a benchmark photocatalyst due to its high stability, non-toxicity, and excellent photocatalytic activity. The choice of precursor significantly impacts the final properties of the TiO₂ material. Here, we compare TiO₂ derived from this compound (TTIP) with catalysts from other precursors.
Performance Comparison of TiO₂ Photocatalysts
The effectiveness of a photocatalyst is often determined by its crystal structure, particle size, and surface area. The following table summarizes these properties for TiO₂ synthesized from different precursors.
| Precursor | Synthesis Method | Crystal Phase | Crystal Size (nm) | Surface Area (m²/g) | Photocatalytic Efficiency | Reference |
| This compound (TTIP) | Sol-Gel | Anatase | ~7-9 | ~180-230 | High | [1] |
| Titanium(IV) Butoxide | Sol-Gel | Anatase | ~8-10 | ~150-200 | Moderate | [1] |
| This compound (TTIP) derived Nanoparticles (TNP-P1) | Hydrothermal | Anatase | 17 | 46.24 | 48% degradation of 4-chlorophenol | [2] |
| Titanium(IV) bis(ammonium lactato)dihydroxide derived Nanoparticles (TNP-P2) | Hydrothermal | Anatase | 7 | 61.31 | 51% degradation of 4-chlorophenol | [2] |
| This compound (TTIP) derived Nanotubes (TNT-P1) | Hydrothermal | Anatase | - | 138.83 | 77% degradation of 4-chlorophenol | [2] |
| Titanium(IV) bis(ammonium lactato)dihydroxide derived Nanotubes (TNT-P2) | Hydrothermal | Anatase | - | 167.57 | 82% degradation of 4-chlorophenol | [2] |
Experimental Protocols for Photocatalysis
This protocol describes a common method for synthesizing TiO₂ nanoparticles.[3]
Materials:
-
This compound (TTIP)
-
Isopropanol
-
Deionized water
-
Nitric acid (HNO₃)
Procedure:
-
Prepare a solution of 5 mL of this compound in 100 mL of isopropanol.
-
In a separate beaker, add 1 mL of nitric acid to 100 mL of deionized water.
-
Add the acidic water solution dropwise to the TTIP solution under vigorous stirring.
-
Continue stirring for 5 hours to form a gel.
-
Age the gel for 24 hours in a dark environment.
-
Dry the gel in an oven at 100°C for 10 hours.
-
Calcine the resulting powder at 600°C for 5 hours to obtain crystalline TiO₂ nanoparticles.[3]
This protocol outlines the synthesis of TiO₂ nanotubes.[1][4]
Materials:
-
This compound (TTIP)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Synthesize amorphous titanium hydroxide by controlled hydrolysis of TTIP.
-
Disperse 1.0 g of the amorphous titanium hydroxide in 50 mL of a 10 M NaOH solution.
-
Stir the suspension for 30 minutes to ensure homogeneity.
-
Transfer the suspension to a Teflon-lined stainless steel autoclave and heat at 130-150°C for 24-48 hours.
-
After cooling, collect the precipitate by filtration or centrifugation.
-
Wash the precipitate with a 0.1 M HCl solution and then with deionized water until the pH is neutral.
-
Dry the resulting TiO₂ nanotubes in an oven.[4]
This protocol details the procedure for evaluating the photocatalytic activity of the synthesized TiO₂.[5]
Materials:
-
Synthesized TiO₂ catalyst
-
Methylene (B1212753) blue (MB) solution (e.g., 20 mg/L)
-
UV light source (e.g., 300W OSRAM Ultra-vitalux)
-
Beaker or photoreactor
-
Magnetic stirrer
-
UV-Vis spectrophotometer
Procedure:
-
Disperse a specific amount of the TiO₂ catalyst (e.g., 40 g granular TiO₂) in a defined volume of the methylene blue solution (e.g., 2 L of 50 mg/L stock diluted to desired concentration).[5]
-
Stir the suspension in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.
-
Expose the suspension to UV irradiation under continuous stirring.
-
Withdraw aliquots of the suspension at regular time intervals (e.g., every 15 minutes).
-
Centrifuge or filter the aliquots to remove the catalyst particles.
-
Measure the absorbance of the supernatant at the maximum absorption wavelength of methylene blue (around 665 nm) using a UV-Vis spectrophotometer.
-
Calculate the degradation efficiency using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.
Visualization of Experimental Workflow
Caption: Workflow for the synthesis and photocatalytic testing of TiO₂ catalysts.
Esterification and Transesterification Reactions
Titanium-based catalysts, often derived from this compound, are effective for esterification and transesterification reactions, which are fundamental in the production of biodiesel, polymers, and other fine chemicals.[6][7] They offer advantages over traditional homogeneous catalysts by being easier to separate and less corrosive.
Performance Comparison in Esterification and Transesterification
The following table compares the performance of titanium-based catalysts with other solid acid catalysts in esterification and transesterification reactions.
| Catalyst | Reaction | Substrate | Alcohol | Temp (°C) | Time (h) | Conversion/Yield (%) | Reference |
| Tetraisopropyl Titanate | Esterification | Phthalic Anhydride | 2-Ethyl Hexanol | Reflux | 1.55 | 99.8 | [8] |
| TiO₂ (photocatalytic) | Esterification | Oleic Acid | Methanol (B129727) | 55 | 4 | 98 | [8] |
| Sulfated Zirconia | Esterification | Oleic Acid | Methanol | 65 | 2 | ~95 | [9] |
| MgO | Esterification | Oleic Acid | Methanol | 140 | 6 | 98 | [6] |
| TiO₂-ZnO | Transesterification | Vegetable Oil | Methanol | 60 | 5 | 98 | [10] |
| Sulfated Zirconia | Transesterification | Rapeseed Oil | Methanol | 170 | 1 | 86 | [11] |
| Li₂TiO₃ | Transesterification | Soybean Oil | Methanol | 65 | 2 | 98.5 | [7] |
Experimental Protocols for Esterification
This protocol outlines a general procedure for the esterification of a fatty acid.
Materials:
-
Oleic acid
-
Methanol
-
Titanium-based catalyst (e.g., TiO₂ derived from TTIP)
-
Reaction vessel (e.g., round-bottom flask) with a condenser
-
Heating mantle and magnetic stirrer
Procedure:
-
Activate the catalyst by heating (e.g., at 200°C) to remove adsorbed moisture.
-
Add oleic acid, methanol (in a specific molar ratio, e.g., 1:9), and the catalyst (e.g., 1.5 wt%) to the reaction vessel.
-
Heat the mixture to the desired reaction temperature (e.g., 75°C) under constant stirring.
-
Monitor the reaction progress by taking samples periodically and analyzing them using techniques like gas chromatography (GC) to determine the conversion of oleic acid to its methyl ester.
-
After the reaction is complete, separate the catalyst by filtration.
-
Remove the excess methanol by distillation.
Visualization of the Esterification Mechanism
The following diagram illustrates a proposed mechanism for titanium-catalyzed esterification.
Caption: A simplified mechanism for titanium-catalyzed esterification.
Conclusion
Catalysts derived from this compound are highly effective and versatile materials for a range of catalytic applications. In photocatalysis, they offer a pathway to highly efficient TiO₂ nanostructures for environmental remediation. For esterification and transesterification, they provide a robust and environmentally benign alternative to conventional catalysts. The choice of synthesis method and reaction conditions allows for the fine-tuning of catalyst properties to meet the specific demands of a given application. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals seeking to leverage the catalytic potential of this compound-derived materials.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. set-science.com [set-science.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Biodiesel Production Using Solid Acid Catalysts Based on Metal Oxides [mdpi.com]
- 8. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Titanium(IV) Isopropoxide: A Comprehensive Guide
For laboratory professionals, including researchers, scientists, and drug development specialists, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of titanium(IV) isopropoxide (also known as tetraisopropyl titanate or TTIP), a reactive and flammable compound commonly used in organic synthesis and materials science. Adherence to these procedures is critical for ensuring laboratory safety and environmental responsibility.
Essential Safety and Hazard Information
This compound is classified as a hazardous substance due to its high reactivity with moisture and its flammability. It is crucial to handle this chemical in a controlled environment, such as a fume hood, away from water and ignition sources.[1]
Physicochemical and Hazard Data Summary
A summary of key quantitative data for this compound is presented below for easy reference.
| Property | Value | Hazard Classification | Pictogram | Signal Word | Hazard Statement |
| Chemical Formula | C₁₂H₂₈O₄Ti | Flammable Liquids | GHS02: Flammable | Danger | H226: Flammable liquid and vapor |
| Molar Mass | 284.22 g/mol | Serious Eye Damage | GHS05: Corrosive | Danger | H318: Causes serious eye damage |
| Melting Point | 17 °C (63 °F) | Specific Target Organ Toxicity (Single Exposure) | GHS07: Exclamation mark | Warning | H336: May cause drowsiness or dizziness |
| Boiling Point | 232 °C (450 °F) | ||||
| Flash Point | 19 °C (66 °F) | ||||
| Solubility in Water | Reacts to form titanium dioxide (TiO₂) and isopropanol[1] | ||||
| Solubility in Solvents | Soluble in ethanol, ether, benzene, chloroform[1] |
Detailed Experimental Protocol for Disposal
The primary and recommended method for the disposal of small quantities of waste this compound generated in a laboratory setting is through controlled hydrolysis. This process converts the reactive compound into less hazardous substances: titanium dioxide (TiO₂) and isopropanol (B130326).[1]
Materials Required:
-
Waste this compound in a sealed container
-
Large beaker or flask (at least 10 times the volume of the waste)
-
Stir plate and magnetic stir bar
-
Isopropanol or ethanol
-
Dropping funnel or pipette
-
Water
-
Container for aqueous waste
-
pH paper or pH meter
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves (neoprene or nitrile rubber)[2]
Step-by-Step Disposal Procedure:
-
Preparation:
-
Conduct the entire procedure within a well-ventilated chemical fume hood.[2]
-
Place the large beaker with a magnetic stir bar on a stir plate.
-
Add a volume of isopropanol to the beaker that is at least ten times the volume of the waste this compound.[1]
-
Begin stirring the isopropanol to create a vortex.[1]
-
-
Controlled Hydrolysis:
-
Using a dropping funnel or pipette, slowly and carefully add the waste this compound to the stirring isopropanol drop by drop.[1] The reaction with residual moisture is exothermic, so a slow addition rate is crucial to control the temperature.[1]
-
After all the waste has been added, allow the mixture to stir for a minimum of 30 minutes to ensure the reaction is complete.[1] The formation of a white precipitate (titanium dioxide) may be observed.[1]
-
-
Quenching:
-
While continuing to stir, slowly add water to the mixture to ensure the complete hydrolysis of any remaining this compound. The volume of water added should be at least equal to the initial volume of isopropanol used.[1]
-
-
Neutralization and Final Disposal:
-
Test the pH of the resulting solution. If necessary, neutralize it to a pH between 6 and 8 by adding a dilute acid or base.[1]
-
The final mixture, containing titanium dioxide, isopropanol, and water, can be disposed of as aqueous chemical waste in accordance with institutional and local regulations.[1]
-
If required by your institution's disposal procedures, the solid titanium dioxide can be separated by filtration.[1]
-
Clearly label the waste container with its contents.[1]
-
For larger quantities of waste, it is recommended to consult with your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1] Alternative disposal methods for bulk quantities may include incineration in a chemical incinerator equipped with an afterburner and scrubber.[3][4]
Logical Workflow for Disposal
The following diagram illustrates the step-by-step logical workflow for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of waste this compound.
Spill Management
In the event of a this compound spill, the following immediate actions should be taken:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated to disperse flammable vapors.[1][2]
-
Containment: For minor spills, cover the liquid with a dry, inert absorbent material such as sand, vermiculite, or commercial sorbent pads.[1] Do not use combustible materials like paper towels.
-
Collection: Using non-sparking tools, carefully collect the absorbed material into a sealable container for hazardous waste disposal.[2][4]
-
Decontamination: Decontaminate the spill area with a suitable solvent like isopropanol, followed by washing with soap and water.[1]
-
Disposal: The collected waste must be treated as hazardous and disposed of through your institution's EHS office or a licensed waste contractor.[1]
For major spills, contact your institution's emergency response team immediately.[1]
References
Personal protective equipment for handling Titanium(IV) isopropoxide
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for Titanium(IV) isopropoxide, a flammable and moisture-sensitive compound. Adherence to these guidelines is critical for minimizing risks and ensuring a safe laboratory environment.
This compound, also known as tetraisopropyl titanate, is a reactive compound that poses several hazards, including flammability, serious eye irritation, and potential drowsiness or dizziness upon inhalation.[1][2][3] It is also sensitive to moisture and reacts with water, which can produce flammable isopropyl alcohol.[1][4]
Personal Protective Equipment (PPE)
A comprehensive set of personal protective equipment is mandatory to prevent exposure when handling this compound.[1] Engineering controls, such as working in a well-ventilated area or a chemical fume hood, are also essential.[1][5] Eyewash stations and safety showers must be readily accessible.[1][6][7]
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1] | Protects against splashes and vapors that can cause serious eye irritation.[1] |
| Hand Protection | Neoprene or nitrile rubber gloves.[1][4] | Prevents skin contact and potential irritation or dermatitis.[1][8] |
| Body Protection | Flame-retardant and antistatic protective clothing.[1] | Shields against accidental splashes and potential fire hazards.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter if exposure limits are exceeded or if irritation is experienced.[2][6][7] | Protects against inhalation of harmful vapors which can cause respiratory tract irritation and central nervous system depression.[7][8] |
Experimental Protocols: Handling and Disposal
Standard Handling Procedure:
-
Preparation: Before handling, ensure all ignition sources are removed from the area.[1][6] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1][5] All equipment must be properly grounded to prevent static discharge.[1][4]
-
Donning PPE: Wear the appropriate PPE as specified in the table above.
-
Transferring: Use only non-sparking tools when transferring the chemical.[4][6] Ground and bond containers during transfer.[7][9]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[2][6][7] The material is hygroscopic and should be protected from moisture.[8]
-
Post-Handling: Wash hands and any exposed skin thoroughly after handling.[6]
Spill Response Procedure:
-
Eliminate Ignition Sources: Immediately remove all sources of ignition from the spill area.[1][6]
-
Ventilate the Area: Ensure adequate ventilation to disperse flammable vapors.[1]
-
Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[1]
-
Collection: Using non-sparking tools, carefully collect the absorbed material and place it into a suitable, labeled container for disposal.[1][6]
-
Decontamination: Clean the spill area thoroughly.
Disposal Plan:
Chemical waste must be disposed of in accordance with national and local regulations.[3] Contact a licensed professional waste disposal service to dispose of this material.[10] Do not mix with other waste.[3] Uncleaned containers should be handled as the product itself.[3]
Visual Workflow Guides
The following diagrams illustrate the procedural workflows for handling this compound safely.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Workflow for this compound Spill Response.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. gelest.com [gelest.com]
- 5. lobachemie.com [lobachemie.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. This compound(546-68-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. uww.edu [uww.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
